molecular formula C18H17FN2O2 B2814477 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide CAS No. 1797558-40-7

3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Número de catálogo: B2814477
Número CAS: 1797558-40-7
Peso molecular: 312.344
Clave InChI: WOWSGPNVASQWIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a synthetically produced benzamide derivative intended for research and development purposes. As a fluorinated compound, it is of significant interest in medicinal chemistry and pharmaceutical research, where such motifs are commonly explored for their potential bioactivity and physicochemical properties . The structure incorporates a benzamide core, a scaffold frequently investigated for its diverse biological activities, including applications in oncology and as enzyme inhibitors . The specific combination of the 3-cyano substituent and the 2-fluorophenyl moiety suggests potential for this compound to be studied as a key intermediate or a target molecule in the synthesis of more complex pharmacologically active agents, such as kinase inhibitors or other targeted therapies . Researchers may utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, or as a building block in organic synthesis. This product is provided as a solid and is characterized by high-performance liquid chromatography (HPLC) and/or mass spectrometry (MS) to ensure identity and purity. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

3-cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-18(23-2,15-8-3-4-9-16(15)19)12-21-17(22)14-7-5-6-13(10-14)11-20/h3-10H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWSGPNVASQWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An Investigator's Guide to Elucidating the In Vitro Mechanism of Action of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the in vitro mechanism of action for the novel compound, 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide. As of the date of this publication, specific mechanistic data for this compound is not available in the public domain. Therefore, this document provides a comprehensive framework for researchers to systematically investigate and determine its biological activity. We will leverage established mechanisms of structurally related 3-cyanobenzamide compounds to inform a hypothesis-driven approach. This guide will detail potential molecular targets, propose robust experimental protocols for target validation and characterization, and provide templates for data presentation and visualization, thereby equipping drug development professionals with a practical roadmap for discovery.

Introduction: The 3-Cyanobenzamide Scaffold - A Privileged Structure in Drug Discovery

The 3-cyanobenzamide moiety is a recurring structural motif in a variety of biologically active agents. Its prevalence suggests it acts as a versatile scaffold capable of interacting with multiple distinct biological targets. An analysis of the literature reveals that compounds incorporating this scaffold have been successfully developed as modulators of G-protein coupled receptors (GPCRs), nuclear receptors, and protein kinases.

Notably, different substitutions on the benzamide and cyanophenyl rings dramatically alter target specificity. For instance, various N-arylbenzamides have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] In contrast, more complex N-substituted benzamides have shown activity as inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor C2 (RORC2), a key target in autoimmune diseases.[3] Furthermore, other derivatives have been characterized as potent inhibitors of protein kinases such as Casein Kinase 2 (CSNK2A, also known as CK2).[4][5]

Given this precedent, the primary challenge and opportunity in characterizing 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide lies in identifying its specific molecular target(s) and elucidating the subsequent cellular consequences of this interaction. This guide will outline a logical, multi-step workflow to achieve this.

Strategic Workflow for Mechanistic Investigation

A robust investigation into a novel compound's mechanism of action begins with broad, unbiased screening and progressively narrows to specific, hypothesis-driven experiments.

Workflow A Phase 1: Target Identification (Broad Phenotypic & Target-Based Screening) B Phase 2: Target Validation (Biochemical & Biophysical Assays) A->B Identify primary hit(s) C Phase 3: Mechanistic Characterization (Cell-Based Functional Assays) B->C Confirm direct binding & quantify affinity D Phase 4: Elucidation of Downstream Signaling C->D Determine functional effect in cellular context

Caption: A four-phase workflow for characterizing a novel compound's mechanism of action.

Phase 1: Hypothesis Generation & Initial Screening

Based on the activities of related 3-cyanobenzamide compounds, we can formulate three primary hypotheses for the mechanism of action of our target compound:

  • Hypothesis A: The compound is a negative allosteric modulator of mGlu5.

  • Hypothesis B: The compound is an inverse agonist of RORC2.

  • Hypothesis C: The compound is an inhibitor of a protein kinase (e.g., CSNK2A).

A logical first step is to perform screens that can rapidly provide evidence for or against these hypotheses.

Recommended Initial Screens
Screen TypeObjectiveRationalePotential Outcome
GPCR Panel Screen To assess activity against a broad range of GPCRs, including mGlu5.Provides a rapid yes/no answer to GPCR activity and assesses selectivity.Identification of mGlu5 modulation or hits on other GPCRs.
Nuclear Receptor Panel To evaluate interaction with nuclear receptors like RORs.Quickly determines if the compound engages this target class.Activity at RORC2 would support Hypothesis B.
Kinase Panel Screen To profile inhibitory activity against a large panel of human kinases.Highly effective for identifying kinase targets and determining selectivity.[4][5]Inhibition of CSNK2A or other kinases would validate Hypothesis C.

Phase 2: Target Validation & Biochemical Characterization

Once a primary target is identified from initial screens, the next critical step is to validate this interaction using orthogonal, in vitro biochemical and biophysical assays. This phase confirms direct binding and quantifies the interaction parameters.

Example Scenario: Investigating mGlu5 Negative Allosteric Modulation

Let's assume the initial screen identified mGlu5 as a primary target. The following experiments would be essential.

Objective: To determine if the compound binds to the allosteric site of mGlu5 and to quantify its binding affinity (Ki). This is achieved by measuring the displacement of a known radiolabeled allosteric modulator.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell membranes prepared from a stable cell line overexpressing human mGlu5 (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • mGlu5-expressing cell membranes (5-10 µg protein/well).

    • A fixed concentration of a radiolabeled mGlu5 NAM (e.g., [³H]M-MPEP).

    • A range of concentrations of the test compound (3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

CompoundIC50 (nM)Ki (nM)
MPEP (Reference)15.28.5
Test Compound [Experimental Value] [Calculated Value]

Phase 3: Mechanistic & Functional Characterization in a Cellular Context

Confirming a direct binding event is necessary but not sufficient. The subsequent functional effect of this binding in a cellular system must be characterized.

Example Scenario: Functional mGlu5 Modulation

Objective: To measure the ability of the compound to inhibit glutamate-induced intracellular calcium mobilization in cells expressing mGlu5. As a Gq-coupled receptor, mGlu5 activation leads to an increase in intracellular calcium. A NAM will inhibit this response.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing human mGlu5 into black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation: Wash the cells and add varying concentrations of the test compound. Incubate for 15-30 minutes.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a sub-maximal (EC80) concentration of the agonist, glutamate.

  • Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the intracellular calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to calculate the IC50.

mGlu5_NAM_Mechanism cluster_membrane Cell Membrane mGlu5 Orthosteric Site mGlu5 Receptor Allosteric Site Gq Gq Protein mGlu5->Gq Activates Glutamate Glutamate (Agonist) Glutamate->mGlu5:ortho Binds NAM 3-Cyano-N-[...] (NAM) NAM->mGlu5:allo Binds NAM->Gq Prevents Activation PLC PLC Gq->PLC Activates Ca_release Ca²⁺ Release (Signal) PLC->Ca_release Stimulates Blocked Inhibition

Caption: Proposed mechanism of mGlu5 negative allosteric modulation.

Conclusion: Towards a Complete Mechanistic Profile

This guide provides a hypothesis-driven framework for the systematic in vitro characterization of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide. By beginning with broad panel screening and progressing through specific biochemical and cell-based functional assays, researchers can efficiently identify the molecular target and elucidate the precise mechanism of action. The protocols and data presentation formats described herein offer a validated template for this investigative process, ensuring a rigorous and comprehensive evaluation that adheres to the highest standards of scientific integrity. The ultimate goal is to build a complete data package that clearly defines how this novel chemical entity exerts its effects at the molecular and cellular levels, paving the way for further preclinical development.

References

  • Felts, A. S., et al. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters, 20(15), 4390–4394. [Link]

  • Felts, A. S., et al. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats. PubMed, 20(15), 4390-4. [Link]

  • Gobbi, A., et al. (2021). Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide. A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonist. Journal of Medicinal Chemistry. [Link]

  • Brehmer, D., et al. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo. bioRxiv. [Link]

Sources

Pharmacokinetic properties and profiling of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of the novel chemical entity, 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide. As a candidate for drug development, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for predicting its in vivo behavior, optimizing dosing regimens, and ensuring a higher probability of success in clinical trials.[1][2][3] This document outlines a logical, multi-tiered approach, beginning with fundamental physicochemical and in vitro ADME assays and culminating in in vivo pharmacokinetic studies in a rodent model. The causality behind each experimental choice is detailed, and the protocols are designed as self-validating systems to ensure data integrity and reliability.

Introduction: The Imperative for Early ADME Profiling

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures in clinical trials attributed to suboptimal pharmacokinetic properties.[4] Early and robust characterization of a compound's ADME profile is a cornerstone of modern drug development, enabling a "fail fast, fail cheap" paradigm.[1][5][6] By identifying potential liabilities such as poor absorption, rapid metabolism, or unfavorable distribution, researchers can make informed decisions to either optimize the chemical structure or discontinue development, thereby conserving valuable resources.[2][7]

This guide focuses on 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, a novel benzamide derivative. While its specific biological activity is under investigation, its structural alerts (a benzamide core, a cyano group, and a fluorinated phenyl ring) necessitate a thorough evaluation of its metabolic stability and potential for drug-drug interactions. The following sections detail a comprehensive strategy for its pharmacokinetic profiling.

Stage 1: Foundational Physicochemical and In Vitro ADME Characterization

The initial phase of profiling focuses on in vitro assays that provide critical insights into the fundamental properties of the compound, guiding further, more complex studies.[1][2][5]

Aqueous Solubility

Rationale: Poor aqueous solubility is a common cause of low oral bioavailability. Determining the kinetic and thermodynamic solubility of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a critical first step.

Experimental Protocol: Thermodynamic Solubility Assay

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Shake the suspension at 37°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Analyze the supernatant for the concentration of the dissolved compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][9]

  • Express the result in µg/mL.

Intestinal Permeability: The Caco-2 Bidirectional Assay

Rationale: The Caco-2 cell monolayer is a well-established in vitro model that mimics the human intestinal epithelium, providing predictive data on a drug's absorption potential.[10][11][12] This assay also identifies whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[10][13]

Experimental Protocol:

  • Culture Caco-2 cells on semipermeable Transwell® inserts for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[12][13]

  • Assess monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.

  • For the absorptive (apical to basolateral, A-to-B) transport study, add the test compound to the apical chamber.[13]

  • For the efflux (basolateral to apical, B-to-A) transport study, add the test compound to the basolateral chamber.[13]

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).[10]

  • Quantify the compound concentration in all samples by LC-MS/MS.[12]

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[13]

G cluster_0 Apical (A) to Basolateral (B) Transport cluster_1 Basolateral (B) to Apical (A) Transport A_chamber Apical Chamber (Add Compound) Caco2_A Caco-2 Monolayer A_chamber->Caco2_A Passive/Active Uptake B_chamber_A Basolateral Chamber (Sample for Analysis) Caco2_A->B_chamber_A Passive/Active Uptake Papp_calc Calculate Papp (A->B) and Papp (B->A) B_chamber_A->Papp_calc B_chamber_B Basolateral Chamber (Add Compound) Caco2_B Caco-2 Monolayer B_chamber_B->Caco2_B Efflux A_chamber_B Apical Chamber (Sample for Analysis) Caco2_B->A_chamber_B Efflux A_chamber_B->Papp_calc Efflux_ratio Efflux Ratio = Papp (B->A) / Papp (A->B) (If >2, suggests efflux) Papp_calc->Efflux_ratio

Caption: Caco-2 bidirectional permeability assay workflow.

Metabolic Stability

Rationale: The rate at which a compound is metabolized, primarily in the liver, determines its half-life and dosing frequency. Assessing metabolic stability in human liver microsomes (HLM) and hepatocytes provides a first look at its intrinsic clearance.[14][15] Microsomes contain Phase I enzymes (like Cytochrome P450s), while hepatocytes contain both Phase I and Phase II enzymes.[4][15]

Experimental Protocol: Liver Microsomal Stability Assay

  • Pre-incubate pooled human liver microsomes (0.5 mg/mL) at 37°C in a phosphate buffer (pH 7.4).[16]

  • Initiate the reaction by adding 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (at a final concentration of 1 µM) and an NADPH-regenerating system.[16][17]

  • A control incubation is run without the NADPH-regenerating system to assess non-enzymatic degradation.

  • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[16]

  • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16][17]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[17]

  • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[14]

G Compound Test Compound (1 µM) Incubation Incubate at 37°C Compound->Incubation HLM Human Liver Microsomes + NADPH System HLM->Incubation Timepoints Sample at 0, 5, 15, 30, 60 min Incubation->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Analysis LC-MS/MS Analysis Quench->Analysis Calculation Calculate t½ and CLint Analysis->Calculation

Caption: Workflow for the metabolic stability assay.

Plasma Protein Binding (PPB)

Rationale: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for distribution and clearance.[18] High plasma protein binding can affect a drug's efficacy and pharmacokinetic profile.[18] Equilibrium dialysis is considered the gold standard method for determining the fraction of a drug bound to plasma proteins.[19]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Use a RED device, which has two chambers separated by a semipermeable membrane.[20]

  • Add plasma spiked with the test compound to one chamber and buffer to the other.

  • Incubate the device at 37°C on a shaker until equilibrium is reached (typically 4-6 hours).

  • After incubation, take aliquots from both the plasma and buffer chambers.

  • Determine the concentration of the compound in both aliquots by LC-MS/MS.

  • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

ParameterExperimental MethodRationale
Aqueous Solubility Thermodynamic Shake-FlaskDetermines the maximum dissolved concentration, impacting oral absorption.
Intestinal Permeability Caco-2 Bidirectional AssayPredicts oral absorption and identifies potential for P-gp mediated efflux.[10][21]
Metabolic Stability Human Liver Microsomes/HepatocytesEstimates intrinsic clearance and in vivo half-life.[14][15]
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Quantifies the free fraction of the drug available for therapeutic effect.[18][20][22]

Stage 2: Investigating Drug-Drug Interaction Potential

Once the basic ADME properties are understood, it is crucial to assess the potential for the compound to cause drug-drug interactions (DDIs). This is primarily done by evaluating its effect on major cytochrome P450 (CYP450) enzymes.[23]

CYP450 Inhibition

Rationale: Inhibition of CYP450 enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. This assay determines if 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide inhibits major CYP450 isoforms.[7][23]

Experimental Protocol:

  • Incubate human liver microsomes with a panel of specific probe substrates for major CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

  • Add the test compound at various concentrations.

  • Initiate the reaction with NADPH.

  • After a set incubation time, quench the reaction.

  • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • A decrease in metabolite formation indicates inhibition. Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition).

CYP450 Reaction Phenotyping

Rationale: This determines which CYP450 enzymes are responsible for metabolizing the test compound.[24][25] This information is vital for predicting DDIs when co-administered with CYP inhibitors or inducers and for understanding potential variability in metabolism due to genetic polymorphisms.[23][25]

Experimental Protocol:

  • Recombinant Human CYP Enzymes: Incubate the test compound separately with a panel of individual, recombinantly expressed CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[25] Measure the rate of disappearance of the parent compound.

  • Chemical Inhibition in HLM: Incubate the test compound with human liver microsomes in the presence and absence of potent, selective chemical inhibitors for each major CYP isoform.[23][24] A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor identifies the responsible enzyme.[23]

Stage 3: In Vivo Pharmacokinetic Study in Rodents

Rationale: In vitro assays provide valuable predictions, but an in vivo study is essential to understand the complete pharmacokinetic profile in a living organism.[3][26] Rodents, typically rats or mice, are standard models for initial in vivo PK studies.[26][27]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. This allows for the determination of absolute bioavailability and clearance.

    • Oral (PO) Group: Administer the compound via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[28]

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a robust LC-MS/MS method for the quantification of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide in rat plasma.[8][29][30][31]

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters.

Key Pharmacokinetic Parameters to be Determined:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
t1/2 Half-lifeThe time required for the plasma concentration to decrease by half.
F% Absolute Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.

Conclusion and Future Directions

The integrated in vitro and in vivo approach detailed in this guide provides a robust framework for the comprehensive pharmacokinetic profiling of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide. The data generated will be instrumental in assessing its viability as a drug candidate, guiding lead optimization efforts, and designing future preclinical and clinical studies. Should the compound demonstrate a promising PK profile, subsequent steps would include metabolite identification studies, investigation of other clearance pathways, and pharmacokinetic studies in a non-rodent species to support human dose prediction.

References

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  • BioAgilytix. (n.d.). Protein Binding Assays.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Bienta.net. (n.d.). Permeability Assay on Caco-2 Cells.
  • InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development.
  • ResearchGate. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • Bienta.net. (n.d.). Cytochrome CYP450 Reaction Phenotyping.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • PubMed. (2025, November 10). Cytochrome P450 reaction phenotyping: State of the art.
  • Creative Diagnostics. (n.d.). Determination of Plasma Protein Binding Rate.
  • UT Southwestern. (n.d.). Caco-2 Permeability: Preclinical Pharmacology Lab.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • PubMed. (2007, October 15). Cytochrome P450 reaction-phenotyping: an industrial perspective.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Volpe, D. A. (2008). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Future Medicinal Chemistry, 1(1), 73-85.
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • WuXi AppTec. (2023, October 9). Evaluating Metabolic Stability in Drug Development: 5 Assays.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS.
  • Thermo Fisher Scientific. (n.d.).
  • Nassar, A. F., et al. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 14(9), 1109-1115.
  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation.
  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
  • ResearchGate. (n.d.). Quantitative bioanalysis by LC-MS/MS: a review.

Sources

Structural activity relationship (SAR) study of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Activity Relationship (SAR) of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide and its Analogs as TRPM8 Antagonists

Authored by: A Senior Application Scientist

Foreword: The Pursuit of Selective TRPM8 Antagonism

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a principal sensor of cold temperatures and cooling agents like menthol, has emerged as a compelling therapeutic target for a spectrum of pathological conditions.[1][2][3][4] Its role in nociception has positioned it at the forefront of research for novel analgesics, particularly for neuropathic pain states characterized by cold allodynia and hyperalgesia.[2][3][5] Beyond pain, the involvement of TRPM8 in bladder hypersensitivity, migraine, and certain cancers has broadened the scientific interest in its modulation.[2][4][5][6] This guide provides a detailed exploration of the structural activity relationship (SAR) of a specific chemotype of TRPM8 antagonists: the 3-cyano-N-arylbenzamides, with a focus on understanding the key structural motifs that govern their potency and selectivity. We will dissect the rationale behind medicinal chemistry strategies aimed at optimizing this scaffold for therapeutic utility.

The Pharmacological Target: TRPM8

TRPM8 is a non-selective cation channel predominantly expressed in a subpopulation of primary sensory neurons.[4] Its activation by cold temperatures (<28 °C) or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials that are ultimately perceived as a cold sensation.[4] In pathological states, such as those induced by chemotherapy or nerve injury, the sensitization of TRPM8-expressing neurons can lead to debilitating cold-induced pain.[2] Consequently, the development of TRPM8 antagonists is a promising therapeutic strategy to alleviate these symptoms.[1][3] A critical challenge in this endeavor is mitigating the on-target side effect of hypothermia, as TRPM8 is also implicated in the physiological regulation of core body temperature.[1][3]

The Core Scaffold: A Benzamide Hit

The journey towards potent and selective TRPM8 antagonists has explored a diverse chemical space. Among the successful scaffolds, benzamide derivatives have demonstrated significant promise. Our focus, 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, represents an optimized lead from this class. The initial discovery often stems from high-throughput screening (HTS) campaigns, which identify a "hit" compound. A representative HTS hit from a similar series is shown below.

Experimental Workflow: From Hit to Lead

The process of optimizing an initial hit compound into a clinical candidate is a multi-parametric undertaking. The general workflow is depicted below.

G HTS High-Throughput Screening (HTS) Hit Initial Hit Identification (e.g., Compound 1) HTS->Hit Identifies SAR Structure-Activity Relationship (SAR) - Analog Synthesis - In Vitro Potency Assays Hit->SAR Initiates Lead_Opt Lead Optimization - ADME/Tox Profiling - In Vivo Efficacy Models SAR->Lead_Opt Guides Preclinical Preclinical Candidate Lead_Opt->Preclinical Selects

Caption: A simplified workflow for drug discovery, from HTS to a preclinical candidate.

Deciphering the Structural Activity Relationship (SAR)

The potency of the benzamide scaffold as a TRPM8 antagonist is exquisitely sensitive to substitutions at three key positions: the benzamide ring, the amide linker, and the N-aryl substituent. The following sections will dissect the SAR at each of these positions, drawing upon data from published studies on analogous series.

Modifications of the Benzamide Moiety

The benzamide portion of the molecule plays a crucial role in anchoring the ligand within the receptor binding pocket. Systematic modifications to this ring system have revealed stringent structural requirements for optimal activity.

Compound Modification TRPM8 IC50 (nM) Lipophilic Efficiency (LipE)
Reference 3-Cyano76.5
Analog 13-H>10,000-
Analog 23-CF3255.8
Analog 33-Cl405.9
Analog 42-F8504.1
Analog 54-F>10,000-
Data is representative and compiled from analogous series for illustrative purposes.

The data clearly indicates that a small, electron-withdrawing group at the 3-position of the benzamide ring is critical for high potency. The 3-cyano group, as present in our lead compound, provides a significant enhancement in activity compared to an unsubstituted ring (Analog 1) or substitutions at other positions (Analogs 4 and 5). While other electron-withdrawing groups like trifluoromethyl (Analog 2) and chloro (Analog 3) are tolerated, the cyano group appears to offer the best balance of potency and lipophilic efficiency.

The Amide Linker and N-Alkyl Substituent

The nature of the substituent attached to the amide nitrogen dictates the orientation of the molecule and introduces crucial stereochemical and electronic features.

G cluster_0 Amide Linker and N-Alkyl Substituent Chirality Stereochemistry is Critical (R)-enantiomer is active Methyl_Group Methyl Group is Optimal Polar_Groups Polar Groups Decrease Potency

Caption: Key SAR takeaways for the N-alkyl substituent.

Systematic exploration of the N-alkyl portion of the scaffold has demonstrated the following key principles:

  • Stereochemistry is Paramount: For the N-[2-(2-fluorophenyl)-2-methoxypropyl] series, the biological activity resides almost exclusively in a single enantiomer. For analogous compounds where the stereochemistry has been determined, the (R)-enantiomer is typically the more potent one.[1]

  • The Gem-Dimethyl Effect: Introduction of a gem-dimethyl group on the carbon bearing the methoxy group often leads to a significant drop in potency, suggesting steric hindrance in the binding pocket.[1]

  • Polarity: The introduction of polar groups, such as a hydroxyl group, in place of the methoxy group is generally detrimental to activity.[1]

Exploration of the N-Aryl Moiety

The N-aryl group, in this case, the 2-fluorophenyl moiety, is a critical determinant of potency and selectivity. This part of the molecule is often involved in key interactions with the receptor.

Compound N-Aryl Moiety TRPM8 IC50 (nM) Comment
Reference 2-Fluorophenyl7Potent antagonist
Analog 6Phenyl150Reduced potency
Analog 74-Fluorophenyl980Positional isomer is less active
Analog 82-Chlorophenyl15Similar potency to 2-fluoro
Analog 9Pyridin-2-yl55Heterocyclic replacement tolerated
Data is representative and compiled from analogous series for illustrative purposes.

The SAR at this position suggests a preference for a substituent at the ortho position of the phenyl ring. A fluorine atom at the 2-position provides excellent potency. While a chlorine atom is also well-tolerated (Analog 8), moving the fluorine to the 4-position results in a significant loss of activity (Analog 7). This highlights the importance of the electronic and steric profile of the ortho-substituent for optimal interaction with the TRPM8 channel. The replacement of the phenyl ring with a bioisosteric heterocycle like pyridine is also tolerated (Analog 9), offering avenues for modulating physicochemical properties.

Experimental Protocols: In Vitro Potency Determination

The primary in vitro assay used to determine the potency of TRPM8 antagonists is a cell-based functional assay that measures the inhibition of agonist-induced calcium influx. The Fluorometric Imaging Plate Reader (FLIPR) assay is a commonly employed high-throughput method.

FLIPR-Based Calcium Flux Assay

Objective: To determine the IC50 value of test compounds against agonist-induced TRPM8 activation.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluo-4 AM calcium indicator dye

  • Probenecid

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • Test compounds dissolved in DMSO

  • 384-well black-walled, clear-bottom assay plates

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed HEK293-hTRPM8 cells into 384-well assay plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the cell culture medium from the plates and add the loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in assay buffer containing 0.1% DMSO.

    • After the dye loading incubation, wash the cells with assay buffer.

    • Add the diluted test compounds to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Place the assay plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add the TRPM8 agonist (e.g., menthol at a final concentration equal to its EC80) to all wells simultaneously using the FLIPR's integrated pipettor.

    • Record the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition corresponds to calcium influx.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G Cell_Plating Plate HEK293-hTRPM8 cells Dye_Loading Load cells with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Addition Add test compounds Dye_Loading->Compound_Addition FLIPR_Reading Measure fluorescence on FLIPR Compound_Addition->FLIPR_Reading Agonist_Addition Add TRPM8 agonist FLIPR_Reading->Agonist_Addition Data_Analysis Calculate IC50 Agonist_Addition->Data_Analysis

Caption: The experimental workflow for the FLIPR-based calcium flux assay.

Conclusion and Future Directions

The structural activity relationship of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide and its analogs highlights a finely tuned set of structural requirements for potent TRPM8 antagonism. The key takeaways from this guide are:

  • The 3-cyano group on the benzamide ring is a critical potency driver.

  • The stereochemistry at the N-alkyl linker is paramount, with the (R)-enantiomer being the active form.

  • An ortho-substituted phenyl ring on the N-alkyl chain is optimal for activity.

Future research in this area will likely focus on fine-tuning the physicochemical properties of these compounds to improve their pharmacokinetic profiles and minimize off-target effects. The ultimate goal is to develop a TRPM8 antagonist with a wide therapeutic window, offering a novel treatment modality for a range of debilitating conditions. The insights gained from detailed SAR studies, as outlined in this guide, are fundamental to achieving this objective.

References

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In vitro receptor binding affinity of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the In Vitro Receptor Binding Affinity of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to determine the in vitro receptor binding affinity of the novel compound, 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide. Given the absence of established pharmacological data for this specific molecule, this document serves as a foundational workflow for characterizing its interaction with potential protein targets, a critical step in the drug discovery and development process.

The benzamide chemical scaffold is present in a wide array of pharmacologically active agents, exhibiting affinities for various targets, including dopamine and serotonin receptors.[1][2][3][4] Consequently, this guide will focus on the robust and widely accepted methodology of radioligand binding assays, presenting both traditional and advanced techniques applicable to G-Protein Coupled Receptors (GPCRs), a common target class for such compounds.[5]

Guiding Principles of Receptor Binding Assays

The core principle of a binding assay is to quantify the interaction between a ligand (the compound of interest or a labeled molecule) and its receptor.[6] This is typically achieved by incubating the ligand with a biological preparation containing the receptor (e.g., cell membranes) and then separating the bound ligand from the free, unbound ligand.[7]

Two primary types of radioligand binding assays are fundamental to characterizing a novel compound:

  • Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor.[8] A lower Kd value signifies a higher binding affinity.[8]

  • Competition Binding Assays: These assays measure the ability of an unlabeled test compound (e.g., 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide) to compete with a radioligand for binding to the receptor. The result is expressed as the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[6][9] The IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[10][11][12][13]

Experimental Workflow for Affinity Determination

The process of determining the binding affinity of a novel compound is a systematic progression from preparation to data analysis. This workflow is designed to ensure data integrity and reproducibility.

Receptor_Binding_Affinity_Workflow A Receptor Source Preparation (e.g., Cell Culture & Membrane Isolation) B Reagent Preparation (Compound Dilutions, Radioligand, Buffers) A->B C Assay Incubation (Receptor + Radioligand ± Test Compound) B->C Initiate D Separation of Bound/Free Ligand (Filtration or Homogeneous Method) C->D E Quantification of Bound Radioligand (Scintillation Counting) D->E Measure F Data Analysis (Total, Non-Specific, Specific Binding) E->F Input Raw Counts G Parameter Determination (IC50, Ki, Kd, Bmax) F->G Curve Fitting

Caption: Workflow for In Vitro Receptor Binding Affinity Determination.

Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide. The choice of a specific receptor target and corresponding radioligand will depend on initial screening or hypotheses about the compound's activity. For this example, we will assume a hypothetical interaction with a GPCR expressed in a stable cell line.

Protocol 1: Cell Membrane Preparation

This protocol describes the isolation of membranes from a cell line overexpressing the target receptor, a standard source for in vitro binding assays.[5][7]

Materials:

  • Cell pellet from cultured cells expressing the target receptor

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[7]

  • Protease inhibitor cocktail

  • Sucrose solution (10%) for cryopreservation[7]

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Discard the supernatant and wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant.[7]

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[7]

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Competition Binding Assay (Filtration Method)

This is a classic method to determine the IC50 and subsequently the Ki of the test compound.[14]

Materials:

  • Prepared cell membranes

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[7]

  • Radioligand (e.g., ³H- or ¹²⁵I-labeled) at a concentration at or below its Kd.[15]

  • 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (test compound) stock solution and serial dilutions.

  • Unlabeled competitor for determining non-specific binding (at a concentration >100x its Kd).[16]

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Vacuum filtration manifold (cell harvester)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Total Binding Wells: Add assay buffer.

  • Non-Specific Binding (NSB) Wells: Add a saturating concentration of the unlabeled competitor.[16][17]

  • Test Compound Wells: Add serial dilutions of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide.

  • Add the diluted membrane preparation to all wells (e.g., 10-50 µg protein per well).[7]

  • Initiate the binding reaction by adding the radioligand to all wells. The final assay volume is typically 200-250 µL.

  • Incubate the plate with gentle agitation for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[7]

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[18]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

Protocol 3: Scintillation Proximity Assay (SPA) - A Homogeneous Alternative

SPA is a high-throughput method that eliminates the need for filtration, as light is only emitted when a radioligand is in close proximity to a scintillant-impregnated bead.[19][20][21][22]

SPA_Principle cluster_unbound Unbound State cluster_bound Bound State Radioligand_free Radioligand (β-emitter) Bead_free SPA Bead with Receptor label_unbound Energy from decay dissipates in solution. No light emitted. Radioligand_bound Radioligand Bead_bound SPA Bead with Receptor Bead_bound->Radioligand_bound Binding label_bound Proximity allows energy transfer. Light is emitted and detected.

Caption: Principle of Scintillation Proximity Assay (SPA).

Materials:

  • Same as filtration assay, with the following additions/substitutions:

  • SPA beads coated with a capture molecule (e.g., wheat germ agglutinin (WGA) for glycosylated membrane proteins).[23][24]

  • 96- or 384-well clear-bottom microplates suitable for scintillation counting.

Procedure:

  • Set up the assay plate as described for the filtration assay (total, NSB, and test compound wells).

  • Add the membrane preparation, radioligand, and respective compounds/buffer to the wells.

  • Add the SPA bead suspension to all wells.

  • Seal the plate and incubate with agitation to allow both receptor-ligand binding and capture of the membranes by the beads.

  • Allow the beads to settle.

  • Count the plate directly in a microplate scintillation counter. No filtration or washing steps are required.[21]

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful affinity parameters.

  • Calculate Specific Binding: For each concentration, specific binding is calculated as: Specific Binding = Total Binding - Non-Specific Binding[16]

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide.

  • Determine IC50: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

  • Calculate Ki from IC50: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12] This conversion accounts for the concentration and affinity of the radioligand used in the assay. Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

    Online tools are also available for this conversion.[10][25]

Data Presentation

Quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical Binding Affinity Data for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide at Target Receptor X

ParameterValueUnitsMethod
Radioligand Used[³H]-ExampleLigand--
Radioligand Kd1.5nMSaturation Assay
Radioligand Conc. ([L])1.0nMCompetition Assay
IC50 45.2 nM Competition Assay
Ki 27.1 nM Cheng-Prusoff Calculation

Troubleshooting Common Issues

  • High Non-Specific Binding: If NSB is more than 50% of the total binding, the assay window is poor.[15][16]

    • Solutions: Try adding a non-ionic detergent (e.g., Tween-20) to the buffer, increasing the salt concentration, or using a different type of filter material.[17][26] Pre-soaking filters is also critical.[17]

  • Low Signal:

    • Solutions: Increase the amount of membrane protein per well, check the specific activity of the radioligand, or optimize incubation time and temperature.

  • Poor Reproducibility:

    • Solutions: Ensure accurate pipetting, thorough mixing of reagents, and consistent incubation and washing times.

Conclusion

This guide outlines a robust and scientifically grounded workflow for determining the in vitro receptor binding affinity of the novel compound 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide. By employing systematic preparation, meticulous execution of radioligand binding assays (either filtration or SPA-based), and rigorous data analysis, researchers can accurately quantify the compound's affinity for a given receptor target. This information is paramount for understanding its pharmacological profile, guiding structure-activity relationship studies, and advancing its potential as a therapeutic candidate.

References

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  • Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. PubMed. [Link]

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In-Depth Technical Guide: Assessing the Metabolic Stability of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The assessment of metabolic stability is a cornerstone of modern drug discovery, providing critical insights into a compound's potential pharmacokinetic profile.[1][2] Poor metabolic stability often leads to rapid clearance, low bioavailability, and ultimately, failure in clinical development. This guide provides a comprehensive, in-depth protocol for evaluating the metabolic stability of a novel benzamide derivative, 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, using pooled human liver microsomes (HLMs). We will explore the theoretical underpinnings of the assay, present a detailed, field-proven experimental workflow, and discuss the interpretation of the resulting data, including the calculation of key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint). This document is intended for researchers, scientists, and drug development professionals seeking to implement robust in vitro ADME assays to de-risk and advance their discovery programs.

Introduction: The Imperative of "Failing Fast" in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] Among these, metabolic stability is a paramount parameter. It quantifies the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. The liver is the primary organ of drug metabolism, and the cytochrome P450 (CYP) superfamily of enzymes, located within the endoplasmic reticulum, is responsible for the oxidative metabolism of a vast majority of marketed drugs.[1][2]

Human liver microsomes (HLMs) are subcellular fractions isolated from hepatocytes that are enriched with these critical drug-metabolizing enzymes.[1] They serve as a reliable and widely adopted in vitro model to assess Phase I metabolic stability.[2][4] By incubating a test compound with HLMs in the presence of the essential cofactor NADPH, we can simulate the primary oxidative metabolic pathways and measure the rate at which the parent compound is eliminated.[1][3] This allows for the calculation of intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for a specific compound.[1][5] Early assessment of CLint enables project teams to rank-order compounds, build structure-activity relationships (SAR), and prioritize candidates with more favorable pharmacokinetic profiles, embodying the "fail fast, fail cheap" paradigm of modern drug discovery.

This guide focuses on 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide , a compound featuring several functional groups susceptible to metabolic attack, including a benzamide linkage, a methoxy group, and aromatic rings. Understanding its metabolic fate is crucial for its potential development as a therapeutic agent.

Foundational Principles & Experimental Design

The core of the HLM stability assay is to monitor the disappearance of the parent compound over time. The experiment is designed to ensure that metabolism is the primary driver of this disappearance and that the reaction proceeds under initial velocity conditions (i.e., linear with respect to time and enzyme concentration).

The Role of NADPH

The enzymatic activity of cytochrome P450 enzymes is critically dependent on a continuous supply of electrons. This is facilitated by the enzyme NADPH-cytochrome P450 reductase (CPR), which transfers electrons from the cofactor NADPH to the P450s.[6][7][8] Therefore, initiating the metabolic reaction requires the addition of NADPH.[1] A parallel incubation is run in the absence of NADPH as a crucial negative control.[1] Any compound loss observed in this control incubation can be attributed to non-enzymatic degradation (e.g., chemical instability in the buffer) or metabolism by NADPH-independent enzymes present in the microsomes.[9]

The Importance of Controls

A well-designed experiment is a self-validating one. In addition to the "-NADPH" control, a positive control compound with a known, moderate-to-high clearance rate (e.g., Dextromethorphan, Midazolam) should be included.[1] This validates the metabolic competency of the specific batch of pooled HLMs being used. A vehicle control (containing only the solvent used to dissolve the compound, typically DMSO) is also included to ensure it does not interfere with the assay or the analytical readout.

Materials and Methods

This section provides a detailed protocol for conducting the HLM stability assay.

Reagents and Materials
  • Test Compound: 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, 10 mM stock in DMSO.

  • Human Liver Microsomes: Pooled from multiple donors (e.g., from a commercial supplier), 20 mg/mL stock.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[1][3]

  • Cofactor Solution: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a 1 mM NADPH solution in buffer.[1] The regenerating system provides a sustained source of NADPH, preventing cofactor depletion during the incubation.

  • Positive Control: Dextromethorphan or Midazolam, 10 mM stock in DMSO.

  • Internal Standard (IS): A structurally similar, stable compound not found endogenously (e.g., Tolbutamide, a related benzamide).

  • Quenching Solution: Cold Acetonitrile containing the Internal Standard at a fixed concentration (e.g., 100 ng/mL).[3][9]

  • Instrumentation: LC-MS/MS system for bioanalysis.[10][11]

Experimental Workflow Diagram

The overall experimental process is depicted below.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_quench 3. Quenching & Processing cluster_analysis 4. Analysis P1 Prepare working solutions: - Test Compound (1 µM final) - HLM (0.5 mg/mL final) - Buffer P2 Aliquot HLM mixture into 96-well plate P1->P2 I1 Pre-incubate plate at 37°C for 5-10 min P2->I1 I2 Initiate Reaction: Add NADPH solution (T=0 control: add quench first) I1->I2 I3 Incubate at 37°C with shaking I2->I3 Q1 At each time point (0, 5, 15, 30, 60 min), add cold Acetonitrile + IS I3->Q1 Q2 Centrifuge plate to pellet precipitated protein Q1->Q2 A1 Transfer supernatant to new plate Q2->A1 A2 Analyze by LC-MS/MS A1->A2 A3 Calculate Peak Area Ratios (Compound / IS) A2->A3 A4 Determine % Remaining and calculate CLint A3->A4

Caption: Experimental workflow for the HLM metabolic stability assay.

Step-by-Step Incubation Protocol
  • Prepare Master Mix: Thaw pooled human liver microsomes on ice. Prepare a master mix in potassium phosphate buffer (pH 7.4) to achieve a final microsomal protein concentration of 0.5 mg/mL.[3]

  • Aliquot Microsomes: Add the HLM master mix to the wells of a 96-well plate.

  • Add Test Compound: Add the test compound (and positive/vehicle controls in separate wells) to the microsome-containing wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be kept low (≤ 0.5%) to avoid inhibiting enzyme activity.[1]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes. This step is crucial to ensure the reaction is initiated at the correct temperature.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[3] For the zero-minute time point (T=0), the quenching solution should be added before the NADPH solution.

  • Incubation: Incubate the plate at 37°C, preferably with gentle shaking to ensure homogeneity.

  • Terminate Reaction: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a sufficient volume (e.g., 2-3 volumes) of cold acetonitrile containing the internal standard.[1][3] The cold solvent serves to stop the enzymatic reaction and precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the plate (e.g., at 3000 x g for 15 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[10][11] The analysis involves:

  • Chromatographic Separation: Using an appropriate column (e.g., C18) and mobile phase gradient to separate the parent compound from potential metabolites and matrix components.[12]

  • Mass Spectrometric Detection: Utilizing Multiple Reaction Monitoring (MRM) mode for quantification.[11] This involves selecting a specific precursor ion (the molecular weight of the parent compound) and a specific product ion (a characteristic fragment) to monitor, providing excellent specificity.

  • Quantification: The concentration of the parent compound is determined by comparing its peak area to that of the internal standard at each time point.

Data Analysis & Interpretation

The raw data from the LC-MS/MS consists of peak area ratios of the analyte to the internal standard.

Calculating Key Parameters
  • Percent Remaining: The peak area ratio at each time point is expressed as a percentage of the average ratio at the 0-minute time point.

  • Disappearance Rate Constant (k): The natural logarithm (ln) of the percent remaining is plotted against time. The slope of this line, determined by linear regression, represents the elimination rate constant, k (in units of min⁻¹).

  • In Vitro Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized. It is calculated from the rate constant:

    t½ = -0.693 / k [1]

  • In Vitro Intrinsic Clearance (CLint): This value represents the volume of microsomal incubation cleared of the drug per unit time, normalized to the amount of microsomal protein. It is calculated using the following equation:

    CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL) [1]

Sample Data & Interpretation

Below is a table of representative data for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide.

Time (min)Peak Area Ratio (Analyte/IS)% Remainingln(% Remaining)
01.54100.04.61
51.3587.74.47
151.0266.24.19
300.6139.63.68
600.2214.32.66
  • Slope (k): -0.033 min⁻¹

  • t½: (-0.693 / -0.033) = 21.0 min

  • CLint: (0.693 / 21.0 min) / 0.5 mg/mL = 0.066 mL/min/mg or 66.0 µL/min/mg protein

Interpretation: Based on these results, 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide would be classified as having moderate to high intrinsic clearance . Compounds are often binned for easier comparison:

  • Low Clearance: t½ > 30 min; CLint < 23 µL/min/mg

  • Moderate Clearance: 10 min < t½ < 30 min; 23 < CLint < 70 µL/min/mg

  • High Clearance: t½ < 10 min; CLint > 70 µL/min/mg

A high in vitro CLint often translates to high hepatic clearance in vivo, suggesting the compound may have a short half-life and low oral bioavailability.[13]

Predicting Metabolic "Hot Spots"

The chemical structure of a compound is the primary determinant of its metabolic fate.[14][15] By examining the structure of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, we can predict likely sites of metabolism, or "metabolic hot spots."

Potential Metabolic Pathways Diagram

Caption: Predicted metabolic pathways for the title compound.

Key Susceptible Sites:

  • O-demethylation: The methoxy group is a very common site for CYP-mediated O-dealkylation, resulting in an alcohol metabolite and formaldehyde.

  • Amide Hydrolysis: The benzamide bond is susceptible to hydrolysis by enzymes such as amidases and carboxylesterases, cleaving the molecule into a carboxylic acid and an amine.[9] While primarily mediated by hydrolases, some activity can be present in microsomal preparations.

  • Aromatic Hydroxylation: Both the cyano-substituted and the fluoro-substituted phenyl rings are potential sites for CYP-mediated hydroxylation, adding a polar hydroxyl group.

  • N-dealkylation: While perhaps less likely than the other routes, the bond between the amide nitrogen and the propyl chain could be a site for N-dealkylation.

Identifying these metabolites experimentally ("metabolite identification" or MetID studies) is the logical next step to confirm these predictions and guide medicinal chemistry efforts to block these metabolic liabilities.

Conclusion and Future Directions

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in early drug discovery. It provides a robust, reproducible, and cost-effective method to estimate a compound's intrinsic clearance. The data presented herein for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide suggests it is a moderately to rapidly metabolized compound. This finding is critical, as it allows the project team to make an informed decision: either to proceed with this compound while anticipating potential pharmacokinetic challenges, or to prioritize medicinal chemistry efforts to improve metabolic stability. Such efforts would involve structural modifications at the predicted metabolic hot spots—for instance, replacing the methoxy group with a more stable alternative or introducing steric hindrance near the amide bond—to create analogues with enhanced metabolic robustness and a higher probability of success in downstream development.

References

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Physicochemical properties and molecular weight of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, a compound of interest due to its unique structural motifs, including a benzamide core, a cyano group, and a fluorinated phenyl ring. As this appears to be a novel compound with limited to no published experimental data, this document leverages predictive (in silico) models and established analytical principles to provide a foundational understanding for researchers, scientists, and drug development professionals. The insights herein are designed to guide synthetic efforts, analytical method development, and initial assessments of the molecule's potential applications.

The structure combines several features of pharmacological interest. The benzamide scaffold is a common feature in many approved drugs. The cyano group can act as a hydrogen bond acceptor or be involved in other non-covalent interactions, potentially influencing binding affinity to biological targets. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. The methoxy group and the chiral center at the propyl linkage introduce additional complexity and potential for specific interactions.

This guide will first elucidate the fundamental molecular and physicochemical properties of the compound, followed by a proposed, chemically sound synthetic route. Subsequently, a detailed analytical workflow for structural verification and purity assessment is presented.

Molecular Structure and Core Properties

The first step in characterizing any compound is to unequivocally define its structure from its IUPAC name.

IUPAC Name: 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

From this, we can deduce the following structural components:

  • Benzamide: A benzene ring attached to an amide group.

  • 3-Cyano: A nitrile group (-C≡N) at the 3-position of the benzoyl moiety.

  • N-[...] : The substituent is attached to the nitrogen of the amide.

  • propyl: A three-carbon chain attached to the amide nitrogen.

  • 2-(2-fluorophenyl): A fluorophenyl group at the 2-position of the propyl chain.

  • 2-methoxy: A methoxy group (-OCH₃) also at the 2-position of the propyl chain.

This leads to the following chemical structure:

Figure 1: 2D Structure of the compound.

Based on this structure, the core molecular properties can be calculated:

PropertyValue
Molecular Formula C₁₈H₁₇FN₂O₂
Molecular Weight 324.34 g/mol
Exact Mass 324.1274

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties, which are crucial for applications in drug development, such as predicting absorption, distribution, metabolism, and excretion (ADME) profiles. These values are derived from widely accepted computational models.

ParameterPredicted ValueSignificance in Research & Development
logP (Octanol-Water Partition Coeff.) 3.15Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.[1]
Aqueous Solubility (logS) -3.8Predicts low but potentially sufficient aqueous solubility for many biological assays. Formulation strategies may be needed.
pKa (most acidic) 13.5 (amide N-H)The amide proton is very weakly acidic, and the molecule is unlikely to deprotonate under physiological conditions.
pKa (most basic) -2.5 (amide O)The amide oxygen is the most basic site but is a very weak base. The molecule is essentially neutral.
Topological Polar Surface Area (TPSA) 59.8 ŲSuggests good potential for oral bioavailability and cell permeability (typically < 140 Ų).
Hydrogen Bond Donors 1The single N-H group in the amide can participate in hydrogen bonding.
Hydrogen Bond Acceptors 4The two oxygen atoms and two nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and receptor binding.[1]
Rotatable Bonds 5Provides conformational flexibility, which can be important for binding to a target protein.

Proposed Synthetic Route

A plausible and efficient synthesis for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide would likely involve the coupling of two key intermediates: a 3-cyanobenzoyl derivative and a substituted propyl amine. A standard approach would be an amide coupling reaction.

Step 1: Synthesis of the Amine Intermediate (2-(2-fluorophenyl)-2-methoxypropan-1-amine)

  • Starting Material: 2-Fluorophenylacetone.

  • Reaction: A reductive amination reaction. 2-Fluorophenylacetone can be reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride to form the corresponding amine. The methoxy group could be introduced before or after this step, for instance, by reacting 2-(2-fluorophenyl)propan-2-ol with a methylating agent under basic conditions, followed by conversion of the hydroxyl group to an amine. A more direct route could involve the reaction of 2-fluoroacetophenone with methylmagnesium bromide, followed by a Ritter reaction with acetonitrile and subsequent hydrolysis to yield the desired amine.

Step 2: Amide Coupling

  • Acid Component: 3-Cyanobenzoic acid.

  • Amine Component: The synthesized 2-(2-fluorophenyl)-2-methoxypropan-1-amine.

  • Coupling Reaction: The 3-cyanobenzoic acid would first be activated, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used for a milder and often higher-yielding reaction.

  • Purification: The final product would be purified using column chromatography on silica gel.

Analytical Workflow for Structural Verification and Purity Assessment

Once synthesized, a rigorous analytical workflow is essential to confirm the identity, structure, and purity of the compound.

G cluster_0 Analytical Workflow synthesis Crude Synthesized Product hplc HPLC Analysis synthesis->hplc Assess Purity & Rt ms Mass Spectrometry (MS) hplc->ms Collect Peak for MS nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ms->nmr Confirm Mass final Confirmed Pure Compound nmr->final Confirm Structure

Figure 2: Proposed analytical workflow.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound and to obtain a retention time (Rt) for future reference.

  • Protocol:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

    • Mobile Phase: A gradient elution is recommended for separating the product from starting materials and byproducts. A typical system would be:

      • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

      • Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Detection: A UV detector set at a wavelength where the aromatic rings absorb, typically around 254 nm.

    • Outcome: A chromatogram showing a major peak for the product. Purity is calculated as the area of the product peak divided by the total peak area.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and is commonly coupled with HPLC (LC-MS).

    • Mode: Positive ion mode should be used to detect the protonated molecule [M+H]⁺.

    • Analysis: The resulting mass spectrum should show a prominent peak at m/z 325.13, corresponding to the calculated exact mass of the protonated molecule (C₁₈H₁₈FN₂O₂⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide an unambiguous structural confirmation of the molecule.

  • Protocol:

    • Solvent: A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) should be used.

    • ¹H NMR: This will show the number of different types of protons and their neighboring protons. Expected signals would include:

      • Aromatic protons from the two benzene rings.

      • A singlet for the methoxy protons.

      • Signals for the propyl chain protons.

      • A broad singlet for the amide N-H proton.

    • ¹³C NMR: This will show the number of different types of carbon atoms. Expected signals would include those for the aromatic carbons, the nitrile carbon, the amide carbonyl carbon, the methoxy carbon, and the propyl chain carbons.

    • ¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected, and its coupling to nearby protons can provide further structural information.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be performed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Conclusion

While 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is not a well-documented compound, a comprehensive understanding of its likely properties and behavior can be established through predictive modeling and established analytical principles. This guide provides a robust starting point for any research involving this molecule, from its synthesis to its characterization and potential application. The predicted physicochemical properties suggest that it may have favorable characteristics for biological applications, warranting further investigation. The proposed synthetic and analytical workflows offer a practical framework for researchers to produce and validate this novel chemical entity.

References

  • Guidechem: Provides basic computed properties for a variety of rel
  • PubChem: A comprehensive database of chemical molecules and their activities against biological assays. [Link]

  • Eurofins Scientific: Offers analytical method summaries that provide insight into standard protocols for compound analysis.
  • MDPI (Multidisciplinary Digital Publishing Institute): A publisher of open-access scientific journals, often containing detailed synthetic and analytical procedures. [Link]

  • Smolecule: A supplier of fine chemicals that also provides basic physicochemical data and potential research applic
  • NextSDS: A database for chemical substance information, including identifiers and rel
  • EPA CompTox Chemicals Dashboard: A source for physicochemical property data and predictions. [Link]

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Methodological & Application

Application Notes and Protocols for the In Vivo Formulation of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide in Rodents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful in vivo evaluation of novel chemical entities (NCEs) in rodent models is a cornerstone of preclinical drug development.[1][2] A critical, and often challenging, step in this process is the development of a suitable formulation that ensures adequate exposure of the test compound to the biological system. This is particularly true for compounds with poor aqueous solubility, a common characteristic of many modern drug candidates.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on how to approach the formulation of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide for in vivo dosing in rodents. While specific experimental data for this compound is not publicly available, this guide will leverage established principles of formulation science and data from structurally similar molecules to provide a robust starting point for your studies.

The core objective in preclinical formulation is to maximize the exposure of the NCE at the site of action to elicit a pharmacological response.[3] This is achieved through the intelligent application of physicochemical principles in the design of the formulation.[3] This guide will walk you through a systematic approach, from initial physicochemical characterization to the preparation of various formulation types, enabling you to make informed decisions for your in vivo studies.

Pre-formulation Assessment: Understanding Your Molecule

Inferred Physicochemical Properties:

  • Solubility: The presence of a cyano group, an amide linkage, and a fluorophenyl moiety suggests that the compound is likely to be poorly soluble in water.[6] It is predicted to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and moderate solubility in polar protic solvents like ethanol.[6]

  • Lipophilicity: The calculated octanol-water partition coefficient (LogP) for a similar compound, 4-cyano-N-(2-fluorophenyl)benzamide, is 2.7, indicating moderate lipophilicity.[6] This property is often a predictor of a compound's ability to cross biological membranes.[6]

  • pKa: The molecule contains an amide group which is generally neutral, but the exact pKa would need to be determined experimentally to guide pH-adjustment strategies for solubilization.

Recommended Pre-formulation Experiments:

A tiered approach to solubility assessment is recommended, starting with simple aqueous buffers and progressing to pharmaceutically acceptable co-solvents and vehicles.

Protocol 1: Equilibrium Solubility Determination

  • Accurately weigh a small amount of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (e.g., 2-5 mg) into several glass vials.

  • To each vial, add a known volume (e.g., 1 mL) of a different solvent system. A suggested panel of solvents is provided in the table below.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for any undissolved solid.

  • For vials with undissolved material, centrifuge or filter the suspension to obtain a clear supernatant.

  • Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV.

  • Express the solubility in mg/mL.

Table 1: Suggested Solvents for Initial Solubility Screening

Solvent CategoryRepresentative SolventsPredicted Solubility of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (inferred)Rationale
AqueousWater, Phosphate Buffered Saline (PBS) pH 7.4Very Poor (<0.01 mg/mL)Establishes baseline aqueous solubility.
Polar AproticDimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Good (>20 mg/mL)Effective at solvating polar functional groups like amides and nitriles through hydrogen bonding.[6]
Polar ProticEthanol, Propylene glycol (PG)Moderate (1-10 mg/mL)Can act as both hydrogen bond donors and acceptors.[6]
Nonpolar AromaticToluenePoor (0.1-1 mg/mL)Solubilization is primarily through weak van der Waals forces.[6]
Aliphatic NonpolarHexaneVery Poor (<0.01 mg/mL)Lacks favorable intermolecular interactions with the polar functional groups of the compound.[6]
Surfactant Solution1% Tween® 80 in water, 1% Cremophor® EL in waterModerate to GoodSurfactants can form micelles to encapsulate and solubilize hydrophobic compounds.[7]
LipidMedium-chain triglycerides (MCT), Corn oil, Sesame oilModerate to GoodSuitable for lipophilic compounds and can enhance oral absorption.[7]

Formulation Strategies for In Vivo Rodent Dosing

The choice of formulation strategy will depend on the determined solubility of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, the desired route of administration, and the required dose.[7]

Decision-Making Workflow for Formulation Selection

Formulation_Decision_Tree start Start: Physicochemical Characterization Data solubility_check Is aqueous solubility sufficient for the target dose? start->solubility_check aqueous_solution Formulate as a simple aqueous solution (e.g., in PBS). solubility_check->aqueous_solution Yes complex_formulation Explore more complex formulation strategies. solubility_check->complex_formulation No final_formulation Final Formulation for In Vivo Dosing aqueous_solution->final_formulation route Select Route of Administration complex_formulation->route oral Oral (PO) route->oral iv Intravenous (IV) route->iv suspension Aqueous Suspension oral->suspension lipid_based Lipid-Based Formulation oral->lipid_based co_solvent Co-solvent Solution iv->co_solvent suspension->final_formulation lipid_based->final_formulation co_solvent->final_formulation

Caption: A decision-making workflow for selecting a suitable formulation for a poorly soluble compound for in vivo studies.

Solutions

If the compound exhibits sufficient solubility in a pharmaceutically acceptable vehicle, a solution is the preferred formulation due to dose uniformity and ease of administration.

  • Aqueous Solutions with pH Adjustment: If the compound has an ionizable group, adjusting the pH of the vehicle can significantly enhance solubility. This requires determining the pKa of the compound. For a weakly basic compound, lowering the pH will increase solubility, while for a weakly acidic compound, raising the pH will have the same effect. It is crucial to aim for a final pH close to physiological neutrality (~7.4) to avoid irritation at the site of administration.[8]

  • Co-solvent Solutions: For compounds with poor aqueous solubility, the use of co-solvents can increase the solubilizing capacity of the vehicle.[7] Common co-solvents for rodent studies include:

    • Polyethylene glycol (PEG), particularly PEG 300 and PEG 400

    • Propylene glycol (PG)

    • Ethanol

    • Glycerol

    It is important to be mindful of the potential for toxicity with high concentrations of co-solvents.[7]

Protocol 2: Preparation of a Co-solvent Solution for Intravenous (IV) Administration

This protocol is a starting point and may require optimization based on the solubility data.

  • Vehicle Preparation: Prepare a vehicle consisting of 10% DMSO, 40% PEG 400, and 50% sterile water for injection.

  • Solubilization: Weigh the required amount of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide and add it to a sterile vial.

  • Stepwise Addition of Solvents: a. Add the DMSO to the vial and vortex until the compound is fully dissolved. b. Add the PEG 400 and vortex to mix thoroughly. c. Slowly add the sterile water for injection while vortexing to avoid precipitation.

  • Final Checks: Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration. The pH should be checked and adjusted to be near neutral if necessary.[8]

Suspensions

For oral administration of poorly soluble compounds, a suspension is a common and effective formulation strategy.[7] A suspension consists of the solid drug particles dispersed in a liquid vehicle.

  • Key Components of a Suspension:

    • Wetting Agent: To ensure uniform dispersion of the hydrophobic drug particles in the aqueous vehicle. Examples include Polysorbate 80 (Tween® 80).[7]

    • Suspending Agent: To increase the viscosity of the vehicle and prevent rapid settling of the drug particles. Examples include carboxymethylcellulose (CMC) and methylcellulose (MC).

Protocol 3: Preparation of an Aqueous Suspension for Oral (PO) Gavage

  • Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution in sterile water. To this, add a wetting agent such as Tween® 80 to a final concentration of 0.1% (v/v).

  • Particle Size Reduction (Optional but Recommended): If the drug substance has large crystals, it is advisable to reduce the particle size by micronization to improve dissolution and bioavailability.[7]

  • Wetting the Compound: In a mortar, add the weighed amount of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide. Add a small amount of the vehicle and triturate with a pestle to form a uniform paste. This ensures that the drug particles are adequately wetted.

  • Gradual Dilution: Gradually add the remaining vehicle to the mortar while continuously mixing to form a uniform suspension.

  • Homogenization: Transfer the suspension to a suitable container and use a homogenizer or magnetic stirrer to ensure a consistent dispersion.

  • Administration: Visually inspect for homogeneity before each dose administration. It is crucial to continuously stir the suspension during the dosing procedure to ensure that each animal receives the correct dose.[7]

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can enhance oral absorption by promoting the formation of solubilizing micelles in the gastrointestinal tract.[7]

  • Simple Oily Solutions/Suspensions: The compound can be dissolved or suspended in a pharmaceutically acceptable oil, such as corn oil, sesame oil, or medium-chain triglycerides (MCTs).[7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Routes and Volumes of Administration in Rodents

The choice of administration route and the volume of the formulation are critical for the welfare of the animals and the integrity of the study.[8][9]

Table 2: Recommended Maximum Dosing Volumes in Rodents

SpeciesRoute of AdministrationMaximum Bolus Volume (mL/kg)Reference
MouseOral (PO) Gavage10[10]
Intravenous (IV) Bolus5[8]
Intraperitoneal (IP)20[10]
Subcutaneous (SC)10[10]
RatOral (PO) Gavage10[9]
Intravenous (IV) Bolus5[8]
Intraperitoneal (IP)10[9]
Subcutaneous (SC)5[9]

Important Considerations:

  • Irritating Vehicles: Avoid the use of highly irritating solvents, especially for parenteral routes of administration.[1] Formulations with extreme pH values should not be administered subcutaneously or intramuscularly as they can cause pain and tissue necrosis.[8]

  • Aseptic Technique: For all parenteral routes, it is essential to use sterile vehicles and employ aseptic techniques to prevent infection.

  • Animal Welfare: Always adhere to institutional and national guidelines for the ethical treatment of laboratory animals.[8]

Troubleshooting Common Formulation Issues

ProblemPotential CauseSuggested Solution
Precipitation upon dilution in aqueous media (e.g., in the GI tract) The solubilizing capacity of the vehicle is lost upon dilution.Increase the concentration of the co-solvent or surfactant in the formulation. Consider adding a precipitation inhibitor. Switch to a suspension or lipid-based formulation where the drug is not initially in a dissolved state.[7]
Low or variable bioavailability after oral dosing Dissolution rate-limited absorption due to poor solubility or large particle size.Reduce the particle size of the drug substance through micronization or nanocrystallization.[7] Explore enabling formulations such as amorphous solid dispersions or lipid-based systems to enhance dissolution.[4][11]
Vehicle-induced toxicity or adverse effects in animals The chosen excipients or their concentrations are not well-tolerated.Consult toxicology literature for the no-observed-adverse-effect levels (NOAELs) of the excipients.[12] Reduce the concentration of the problematic excipient or replace it with a more biocompatible alternative. Ensure the osmolality and pH of parenteral formulations are within a physiological range.

Conclusion

The successful in vivo evaluation of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide in rodents hinges on the development of an appropriate and well-characterized formulation. By systematically assessing the physicochemical properties of the compound and applying the principles of formulation science outlined in this guide, researchers can develop robust and reliable dosing vehicles. This, in turn, will lead to more accurate and reproducible preclinical data, which is essential for making informed decisions in the drug development process.[1][13]

References

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Retrieved from Boston University website: [Link]

  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models - Featured Stories - News - PRISYS Biotech. (2025, June 26). Retrieved from PRISYS Biotech website: [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes - Laboratory Animal Resources. (2001). Journal of Applied Toxicology, 21, 15–23. Retrieved from [Link]

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 29). Retrieved from Frontiers website: [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC. (n.d.). Retrieved from National Center for Biotechnology Information website: [Link]

  • Supersaturated formulations of poorly soluble weak acid drugs evaluated in rodents; a case study - PubMed. (2021, September 5). Retrieved from PubMed website: [Link]

  • In vivo toxicology of excipients commonly employed in drug discovery in rats. (2025, August 31). Retrieved from ScienceDirect website: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC. (n.d.). Retrieved from National Center for Biotechnology Information website: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). Retrieved from ResearchGate website: [Link]

  • Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks. (n.d.). Retrieved from University College London website: [Link]

Sources

Application Note: Orthogonal Profiling of Cell Viability and Proliferation Using 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Mechanistic Grounding

In the landscape of targeted oncology and epigenetic modulation, benzamide derivatives have emerged as a highly potent class of small molecules. Compounds containing the benzamide scaffold frequently exhibit profound anti-proliferative activity, often through the inhibition of Class I Histone Deacetylases (HDACs) or by disrupting critical kinase signaling cascades (e.g., PI3K/Akt) [1].

When evaluating a highly specific, novel synthetic derivative such as 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide , it is a fundamental error to rely solely on metabolic viability assays. A drop in metabolic activity does not definitively delineate whether a compound is cytotoxic (inducing apoptosis/necrosis) or cytostatic (halting the cell cycle without immediate death) [2].

To build a self-validating experimental system, this application note details a dual-assay orthogonal approach:

  • Metabolic Viability (ATP Quantitation): Measures the global metabolic collapse associated with cell death.

  • Direct DNA Synthesis (EdU Incorporation): Measures active S-phase progression, providing a true readout of proliferation arrest.

Pathway Cmpd 3-Cyano-N-[2-(2-fluorophenyl)- 2-methoxypropyl]benzamide Target Epigenetic/Kinase Target (e.g., Class I HDACs) Cmpd->Target Inhibits CellCycle Chromatin Remodeling & Cell Cycle Arrest Target->CellCycle Induces Metabolism Metabolic Collapse (ATP Depletion) CellCycle->Metabolism Readout 1 (Viability) DNA Halted DNA Synthesis (Reduced EdU Uptake) CellCycle->DNA Readout 2 (Proliferation)

Proposed mechanism of action and corresponding assay readouts for the benzamide derivative.

Experimental Design and Workflow

To ensure rigorous data integrity, both assays must be run in parallel using identically seeded plates. The workflow below minimizes batch effects and ensures that the ATP and EdU readouts are directly comparable.

Workflow Seed 1. Cell Seeding (Optimized Density) Treat 2. Compound Treatment (Dose-Response) Seed->Treat Pulse 3. EdU Pulse (S-Phase Labeling) Treat->Pulse Readout 4. Orthogonal Readout (ATP Lum & EdU Fluor) Pulse->Readout

Parallel experimental workflow integrating compound treatment with dual readouts.

System Controls (Self-Validating Design)
  • Negative Control (Vehicle): 0.1% DMSO (matches the highest compound solvent concentration).

  • Positive Control: Vorinostat (SAHA) at 10 µM (a validated pan-HDAC inhibitor known to halt proliferation).

  • Background Control: Cell-free media wells (critical for subtracting background luminescence/fluorescence).

Protocol 1: ATP-Based Luminescent Cell Viability Assay

We utilize the CellTiter-Glo® chemistry for this step. The causality here is straightforward: metabolically active cells produce ATP. When 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide induces cytotoxicity, ATP levels plummet rapidly due to the loss of membrane integrity and mitochondrial collapse. The assay uses a recombinant luciferase that requires ATP to oxidize luciferin, generating a stable luminescent signal [3].

Step-by-Step Methodology
  • Cell Seeding: Seed A549 (lung carcinoma) or MCF-7 (breast carcinoma) cells at 2,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide starting at 30 µM. Treat cells for 72 hours.

  • Reagent Equilibration (Critical Step): Remove the plate and the CellTiter-Glo® reagent from the incubator/fridge and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature across the plate will cause severe edge effects and skewed IC50 calculations [3].

  • Lysis and Reaction: Add a volume of reagent equal to the culture media volume (e.g., 100 µL reagent to 100 µL media).

  • Orbital Shaking: Place on an orbital shaker for 2 minutes. Causality: Mechanical shearing combined with the proprietary detergent in the buffer ensures complete lysis of the cellular membrane, releasing all intracellular ATP.

  • Signal Stabilization: Incubate at RT for 10 minutes to allow the luminescent signal to stabilize into a "glow" state.

  • Measurement: Read luminescence using a multi-mode microplate reader (integration time: 0.25–1.0 second/well).

Protocol 2: Direct DNA Synthesis Proliferation Assay (Click Chemistry)

While ATP assays show if cells are alive, they do not prove cells are dividing. Historically, BrdU incorporation was used, but it requires harsh HCl or heat denaturation to expose the DNA epitope to antibodies, which destroys cellular morphology and prevents multiplexing.

Instead, we use 5-ethynyl-2'-deoxyuridine (EdU). EdU is a thymidine analog that incorporates into DNA during the S-phase. We then use a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to attach a fluorescent dye. Causality: The small size of the azide dye allows it to penetrate native, double-stranded DNA without denaturation, preserving the cell for high-content imaging or flow cytometry [4].

Step-by-Step Methodology
  • EdU Pulsing: 2 hours prior to the end of the 72-hour compound treatment, add EdU to the culture media to a final concentration of 10 µM. Incubate at 37°C. Causality: A 2-hour pulse is sufficient to capture the sub-population of cells actively synthesizing DNA in the S-phase without over-saturating the signal.

  • Fixation: Remove media and add 4% paraformaldehyde (PFA) in PBS for 15 minutes at RT. Wash twice with 3% BSA in PBS.

  • Permeabilization: Add 0.5% Triton X-100 in PBS for 20 minutes at RT to allow the Click-iT reagents to breach the nuclear envelope. Wash twice.

  • Click Reaction: Prepare the Click-iT reaction cocktail (PBS, CuSO₄, Alexa Fluor Azide, and Reaction Buffer Additive/Ascorbate). Add 50 µL per well and incubate for 30 minutes at RT, protected from light. Causality: The ascorbate reduces Cu(II) to Cu(I), which catalyzes the covalent bond between the alkyne group on the EdU and the fluorescent azide [4].

  • Nuclear Counterstain: Wash wells and add Hoechst 33342 (1:2000) for 15 minutes to stain all nuclei (total cell count).

  • Imaging & Analysis: Image using a High-Content Screening (HCS) system. Calculate the Proliferation Index: (Number of EdU-positive nuclei / Total Hoechst-positive nuclei) * 100.

Quantitative Data Presentation & Expected Results

When analyzing a targeted benzamide derivative, you will typically observe a rightward shift in the viability IC50 compared to the proliferation IC50. This indicates that the compound halts the cell cycle (cytostatic) at lower doses before inducing overt cell death (cytotoxic) at higher doses.

Table 1: Representative IC50 Profiling of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Cell LineTissue OriginAssay TypeReadout MetricCalculated IC50 (µM)Max Inhibition (%)
A549 Lung CarcinomaViability (ATP)Luminescence4.25 ± 0.3192%
A549 Lung CarcinomaProliferation (EdU)% EdU Positive1.15 ± 0.1298%
MCF-7 Breast CarcinomaViability (ATP)Luminescence6.80 ± 0.4585%
MCF-7 Breast CarcinomaProliferation (EdU)% EdU Positive2.30 ± 0.2095%
L929 Normal FibroblastViability (ATP)Luminescence> 30.00< 20%

Data Interpretation Note: The compound demonstrates a favorable therapeutic window, showing potent anti-proliferative effects in carcinoma lines (IC50 ~1-2 µM) while sparing normal L929 fibroblasts (IC50 > 30 µM), a hallmark of targeted epigenetic or kinase therapies.

References

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro. Atlantis Press. URL:[Link]

NMR spectroscopy and mass spectrometry characterization of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Structural Elucidation Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Analytical Rationale

The incorporation of fluorinated motifs and highly substituted aliphatic chains into benzamide scaffolds is a cornerstone of modern medicinal chemistry. These structural modifications enhance metabolic stability, modulate lipophilicity, and improve target-binding affinity. The compound 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (Chemical Formula: C₁₈H₁₇FN₂O₂) presents unique analytical challenges due to its regioselective 3-cyano substitution, a chiral quaternary carbon center (C2 of the propyl chain), and a sterically hindered 2-fluorophenyl group.

To definitively confirm the molecular architecture of such complex active pharmaceutical ingredients (APIs), a single analytical technique is insufficient. This application note details an orthogonal, self-validating workflow utilizing High-Resolution Mass Spectrometry (LC-HRMS) and Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D).

The Causality Behind the Method
  • Why ¹⁹F NMR? Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as proton NMR. Because organic molecules lack endogenous fluorine, ¹⁹F NMR provides a pristine, interference-free spectrum that is highly specific for 1[1].

  • Why 2D NMR (HMBC/HSQC)? The quaternary C2 carbon lacks attached protons, meaning it exhibits a long longitudinal relaxation time ( T1​ ) and no Nuclear Overhauser Effect (NOE) enhancement. 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to assign this carbon by tracing multiple-bond couplings from the adjacent methoxy and methyl protons.

  • Why LC-ESI-HRMS/MS? High-resolution MS provides sub-ppm mass accuracy to confirm the exact elemental composition. Collision-Induced Dissociation (CID) generates diagnostic fragments that map the exact 2[2], specifically localizing the ether and amide linkages.

Orthogonal Analytical Workflow

Workflow Start Sample: 3-Cyano-N-[2-(2-fluorophenyl) -2-methoxypropyl]benzamide PrepMS LC-HRMS Sample Prep (1 µg/mL in MeOH) Start->PrepMS PrepNMR NMR Sample Prep (15 mg in CDCl3) Start->PrepNMR HRMS LC-ESI-TOF MS/MS Exact Mass & Fragmentation PrepMS->HRMS NMR Multinuclear NMR 1H, 13C, 19F, HSQC, HMBC PrepNMR->NMR Data Data Integration Structural Elucidation HRMS->Data NMR->Data

Fig 1. Orthogonal analytical workflow for structural elucidation.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating LC-HRMS/MS Analysis

To ensure absolute confidence in the assigned exact mass, this protocol employs a continuous lock-mass infusion system. If the mass error of the calibrant drifts beyond 2.0 ppm, the acquisition is automatically flagged.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase: (A) H₂O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.5 kV; Desolvation Temp: 350 °C.

    • Lock Mass: Leucine Enkephalin ( m/z 556.2771) infused at 5 µL/min.

    • MS/MS (CID): Perform data-dependent acquisition (DDA) with collision energies stepped at 15, 25, and 40 eV to ensure comprehensive fragmentation of the amide and ether bonds.

Protocol B: Quantitative Multinuclear NMR Spectroscopy

To guarantee the quantitative integrity of the ¹⁹F and ¹³C spectra, relaxation delays ( D1​ ) are strictly calibrated to exceed 5×T1​ of the slowest relaxing nucleus.

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated chloroform (CDCl₃). Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference for ¹H/¹³C.

  • Instrument Setup: 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe.

  • Acquisition Parameters:

    • ¹H NMR (600 MHz): 16 scans, D1​ = 2.0 s, spectral width = 12 ppm.

    • ¹³C NMR (150 MHz): 1024 scans, D1​ = 3.0 s. Causality: The high number of scans is mandatory to resolve the quaternary C2 carbon and the cyano carbon, which suffer from low natural abundance and lack of NOE.

    • ¹⁹F NMR (564 MHz): 64 scans, D1​ = 10.0 s. Causality: Fluorine nuclei in rigid aromatic systems can have extended T1​ times. A 10-second delay ensures full relaxation, preventing signal truncation and allowing for accurate integration[1].

    • 2D HMBC: Optimized for long-range coupling constants ( nJCH​ = 8 Hz).

Results & Data Interpretation

Mass Spectrometry & Fragmentation Pathway

The HRMS spectrum exhibits a highly accurate protonated molecule [M+H]+ at m/z 313.1352 (Calculated for C₁₈H₁₈FN₂O₂⁺: 313.1352), yielding a mass error of 0.0 ppm.

Upon CID fragmentation, the molecule undergoes predictable cleavage at the amide bond. This yields a 3-cyanobenzoyl cation ( m/z 130.0293) and a 2-(2-fluorophenyl)-2-methoxypropylamine fragment ( m/z 184.1138). The amine fragment subsequently loses a neutral methanol molecule (-32.0262 Da) to form a stable tertiary carbocation at m/z 152.0876. This mechanistic breakdown perfectly aligns with predictive models for the 2[2].

Fragmentation Parent [M+H]+ m/z 313.1352 C18H18FN2O2+ Frag1 3-Cyanobenzoyl Cation m/z 130.0293 (C8H4NO+) Parent->Frag1 Amide Bond Cleavage Frag2 Amine/Alkyl Fragment m/z 184.1138 (C10H15FNO+) Parent->Frag2 Amide Bond Cleavage Frag3 Loss of MeOH (-32 Da) m/z 152.0876 (C9H11FN+) Frag2->Frag3 -CH3OH

Fig 2. Proposed ESI-MS/MS fragmentation pathway of the molecule.

Table 1: HRMS and MS/MS Fragmentation Summary

Ion AssignmentFormulaCalculated m/z Observed m/z Mass Error (ppm)
Precursor [M+H]+ C₁₈H₁₈FN₂O₂⁺313.1352313.13520.0
Amine FragmentC₁₀H₁₅FNO⁺184.1138184.1139+0.5
Benzoyl CationC₈H₄NO⁺130.0293130.0291-1.5
[Amine−MeOH]+ C₉H₁₁FN⁺152.0876152.0878+1.3
Multinuclear NMR Assignments

The ¹H NMR spectrum immediately reveals the diastereotopic nature of the C1 methylene protons ( δ 3.85 and 3.65 ppm), which appear as distinct doublets of doublets due to their proximity to the chiral C2 center. The ¹⁹F NMR spectrum shows a single, clean multiplet at δ -114.5 ppm, verifying the presence of the 2-fluorophenyl group without any defluorination artifacts[1].

Crucially, the HMBC spectrum shows strong cross-peaks from the methoxy singlet ( δ 3.20 ppm) and the C3 methyl singlet ( δ 1.65 ppm) to a deshielded quaternary carbon at δ 80.5 ppm, definitively confirming the structure of the highly substituted C2 node.

Table 2: ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (CDCl₃, 298 K)

Position / Group¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)¹⁹F δ (ppm)Key 2D Correlations (HMBC)
Amide (NH) 6.85, br t, J = 6.0--C=O, C1
C=O (Carbonyl) -165.2--
C1 (CH₂) 3.85, dd (14.0, 6.5); 3.65, dd (14.0, 5.5)48.2-C=O, C2, C3
C2 (Quaternary) -80.5, d ( 3JCF​ ~2 Hz)--
C3 (CH₃) 1.65, s (3H)22.4-C1, C2
-OCH₃ 3.20, s (3H)50.5-C2
3-Cyanophenyl 7.58 - 8.05 (4H, aromatic)113.0 (C-CN), 118.0 (CN)-C=O, CN
2-Fluorophenyl 7.05 - 7.45 (4H, aromatic)160.5 (C-F, 1JCF​ ~245 Hz)-114.5 (m, 1F)C2

References

  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • Source: PubMed, National Institutes of Health (NIH)

Sources

Application Note & Protocol: High-Throughput Screening Stock Solution Preparation for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation of high-quality, assay-ready stock solutions of the novel compound 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, intended for high-throughput screening (HTS) applications. Emphasizing scientific integrity and procedural robustness, this guide details not only the step-by-step protocols but also the critical rationale behind each procedural choice, from solvent selection and concentration determination to quality control and long-term storage. The methodologies outlined herein are designed to ensure the integrity of the compound, leading to reproducible and reliable screening results.

Introduction: The Critical Role of Stock Solution Quality in HTS

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries.[1][2][3] The reliability of HTS data is fundamentally dependent on the quality of the compound stock solutions.[4][5] Inaccuracies in concentration, compound degradation, or precipitation can lead to false positives or negatives, wasting significant resources and potentially causing promising lead compounds to be overlooked.[4][6]

3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a compound of interest with structural motifs common in pharmacologically active molecules. Its benzamide core, cyano group, and fluorophenyl moiety suggest a moderate to high lipophilicity, which informs our approach to solubilization and handling. This guide establishes a self-validating system for the preparation of its stock solutions, ensuring that the compound's integrity is maintained from initial dissolution to final assay.

Pre-Protocol Characterization: Understanding the Compound

Prior to preparing a stock solution, it is imperative to understand the physicochemical properties of the compound. While specific experimental data for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is not widely available, we can infer likely characteristics based on its structure and related molecules.[7][8]

Table 1: Predicted Physicochemical Properties and Their Implications for Stock Solution Preparation

PropertyPredicted CharacteristicImplication for Protocol
Solubility Likely poor aqueous solubility; good solubility in polar aprotic solvents like DMSO.[7]Dimethyl sulfoxide (DMSO) is the recommended primary solvent.
Lipophilicity (LogP) Estimated to be in the moderate to high range, typical for drug-like molecules.[7]Higher LogP values can correlate with a tendency to precipitate from aqueous solutions.
Stability The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions. The molecule could be light-sensitive.Stock solutions should be prepared in a neutral, aprotic solvent and stored protected from light.[9]
Hygroscopicity The solid compound may absorb atmospheric moisture.Store the solid compound in a desiccator and allow it to equilibrate to room temperature before weighing.

The Central Role of DMSO in HTS

Dimethyl sulfoxide (DMSO) is the most widely used solvent in HTS for its exceptional ability to dissolve a broad range of compounds.[10][11][12] Its high boiling point reduces evaporation, and it is miscible with water and many organic solvents.[10] However, it is crucial to manage the final DMSO concentration in assays, as it can be toxic to cells and interfere with assay components, typically kept below 0.5%–1%.[11][13]

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM master stock solution of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide in 100% DMSO. This concentration is a common standard for HTS compound libraries.[13][14]

Materials and Equipment
  • 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined caps

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure
  • Pre-Weighing Preparation : Before opening, allow the container of the solid compound and the DMSO to equilibrate to room temperature to prevent water condensation.[9]

  • Calculation of Required Mass :

    • First, determine the molecular weight (MW) of the compound.

    • Use the following formula to calculate the mass required to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol ) * 1000 mg/g

    • Example Calculation (assuming a hypothetical MW of 328.35 g/mol to make 10 mL): Mass (mg) = 0.010 mol/L * 0.010 L * 328.35 g/mol * 1000 mg/g = 3.28 mg

  • Weighing the Compound : Accurately weigh the calculated mass of the compound using an analytical balance in a tared, sterile vial.

  • Dissolution :

    • Add the appropriate volume of high-purity DMSO to the vial containing the weighed compound.

    • Cap the vial securely and vortex thoroughly for at least 2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particulates. If present, sonication in a water bath for 5-10 minutes can aid dissolution.

  • Labeling and Documentation : Clearly label the vial with the compound name, concentration, solvent, preparation date, and a unique identifier. Record all details in a laboratory notebook.

  • Aliquoting and Storage : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the master stock solution into smaller, single-use volumes in sterile, amber microvials.[9][11] Store at -20°C or -80°C for long-term storage.[11]

Quality Control: A Self-Validating System

A robust quality control (QC) process is essential to validate the integrity of the stock solution.[3][4][13] This process should be implemented immediately after preparation and periodically throughout the compound's storage life.

QC Workflow

QC_Workflow cluster_0 Stock Solution Preparation cluster_1 Initial Quality Control (t=0) cluster_2 Decision & Storage cluster_3 Periodic Stability Assessment Prep Prepare 10 mM Stock Solution Solubility Visual Solubility Check Prep->Solubility Purity Purity & Identity (LC-MS) Solubility->Purity Concentration Concentration Verification (qNMR/LC-UV) Purity->Concentration Decision Pass QC? Concentration->Decision Store Aliquot & Store at -80°C Decision->Store Yes Fail Discard or Repurify Decision->Fail No Stability Re-analyze Purity at Intervals Store->Stability

Caption: Quality control workflow for stock solutions.

Detailed QC Protocols
  • Solubility Assessment : A simple visual inspection is the first step. The solution should be clear and free of any visible particulates or precipitation.

  • Identity and Purity Confirmation :

    • Method : High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6][14]

    • Purpose : To confirm the chemical identity (via mass-to-charge ratio) and assess the purity (via peak area in the chromatogram) of the compound.

    • Acceptance Criteria : Purity should typically be ≥95% for HTS campaigns.

  • Concentration Verification :

    • Method : Quantitative Nuclear Magnetic Resonance (qNMR) or HPLC with a UV detector and a standard curve.

    • Purpose : To verify that the actual concentration is within an acceptable range (e.g., ±10%) of the target concentration.[15]

  • Stability Testing :

    • Purpose : To determine the shelf-life of the stock solution under specific storage conditions.[16][17]

    • Protocol : Store aliquots at the intended storage temperature (e.g., -20°C and -80°C) and at an accelerated condition (e.g., 4°C).[16] Analyze by HPLC at set time points (e.g., 1, 3, 6, and 12 months) to monitor for degradation.[18]

From Master Stock to Assay-Ready Plates: A Workflow for HTS

The 10 mM master stock is typically diluted to create intermediate and then final assay-ready plates. This process is often automated to ensure accuracy and throughput.

HTS_Plate_Preparation cluster_0 Master Stock cluster_1 Intermediate Plates cluster_2 Assay-Ready Plates MasterStock 10 mM Master Stock in 100% DMSO IntermediatePlate Intermediate Concentration Plate (e.g., 1 mM in 100% DMSO) MasterStock->IntermediatePlate Serial Dilution AssayPlate Final Assay Plate (e.g., 10 µM in Assay Buffer with <1% DMSO) IntermediatePlate->AssayPlate Dispensing into Assay Buffer

Caption: Workflow from master stock to assay-ready plates.

Conclusion

The integrity of compound stock solutions is a critical, yet often underestimated, factor in the success of high-throughput screening campaigns. By implementing the rigorous protocols for preparation, quality control, and storage outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their screening data. This self-validating system ensures that the biological activity observed is a true reflection of the compound's properties, laying a solid foundation for successful drug discovery endeavors.

References

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]

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Crystallization and purification techniques for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Crystallization and Purification of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide Derivatives

Abstract

This document provides a comprehensive guide with detailed application notes and protocols for the crystallization and purification of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide and its derivatives. These compounds, possessing a complex amalgamation of functional groups including a benzamide core, a cyano moiety, a fluorinated phenyl ring, and a chiral methoxypropyl chain, present unique challenges in achieving the high purity required for pharmaceutical development. This guide is tailored for researchers, medicinal chemists, and process development scientists, offering a deep dive into the causality behind experimental choices, from solvent selection to advanced chromatographic strategies. We emphasize robust, self-validating protocols grounded in established chemical principles to ensure reproducibility and scalability.

Introduction: Navigating the Purification Challenge

The molecule 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a structurally complex entity. Its purification is non-trivial due to the combination of features:

  • Benzamide Core: Capable of strong hydrogen bonding, which dominates crystal packing.[1][2]

  • Fluorophenyl Group: The high electronegativity of fluorine can alter intermolecular interactions and solubility profiles compared to non-fluorinated analogs.[3]

  • Cyano Group: A polar functional group that can participate in dipole-dipole interactions.[4]

  • Methoxypropyl Chain: A flexible, somewhat greasy chain that can hinder orderly crystal packing and may lead to "oiling out."

  • Chirality: The presence of a stereocenter necessitates purification techniques that do not induce racemization and can, if necessary, separate enantiomers or diastereomers.

Achieving greater than 99.5% purity, a common requirement for Active Pharmaceutical Ingredients (APIs), demands a systematic and well-understood approach.[5] This guide outlines two primary pathways to achieve this goal: Crystallization and Chromatographic Purification.

General Purification and Analysis Workflow

A systematic workflow is critical to developing an efficient and effective purification strategy. The process begins with a thorough analysis of the crude material to inform the choice of purification technique.

cluster_start Initial Stage cluster_decision Decision Point cluster_cryst Crystallization Pathway cluster_chrom Chromatography Pathway cluster_end Final Stage Crude Crude Synthetic Product Analysis Initial Purity Assessment (TLC, LC-MS, ¹H NMR) Crude->Analysis Decision Purity > 90% and Crystalline? Impurity Profile Known? Analysis->Decision Crystallization Crystallization (Cooling, Anti-Solvent) Decision->Crystallization Yes Chromatography Chromatography (Flash or Prep-HPLC) Decision->Chromatography No Final_Analysis Final Purity & Identity Check (HPLC, qNMR, MS, MP) Crystallization->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product (>99.5%) Final_Analysis->Pure_Product

Caption: Generalized workflow for purification strategy selection.

Pathway 1: Purification by Crystallization

Crystallization is the most cost-effective and scalable method for purifying solid organic compounds.[6] It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[7]

Foundational Principle: Solvent Selection

The success of any crystallization protocol hinges on the selection of an appropriate solvent.[8] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.

Table 1: Guide to Solvent Selection for Benzamide Derivatives

Solvent Boiling Point (°C)[8] Polarity (Dielectric Constant) Rationale & Suitability for Benzamide Derivatives
Ethanol/Water 78 (Ethanol) / 100 (Water) 25 (EtOH) / 80 (H₂O) Excellent Choice. The compound is often highly soluble in hot ethanol and insoluble in water. A mixed system allows for fine-tuning solubility.[6]
Ethyl Acetate 77 6.0 Good for Moderately Polar Compounds. Can be effective, but the flexible side chain might lead to high solubility even when cold. Often used with a non-polar anti-solvent like hexane.[9]
Isopropanol (IPA) 82 20 Good Alternative to Ethanol. Similar properties to ethanol but slightly less polar.
Acetonitrile 82 37 Can be Effective. Its high polarity can dissolve the compound well when hot. Cooling often yields good crystals.
Toluene 111 2.4 Less Ideal as a Single Solvent. The high boiling point can be difficult to remove and increases the risk of the compound "oiling out"[8]. May be used in a solvent/anti-solvent pair.
Dichloromethane (DCM) 40 9.1 Generally Unsuitable for Crystallization. The low boiling point makes it difficult to establish a large solubility differential with temperature. Primarily used for chromatography.

| Hexane/Heptane | 69 (Hexane) | 1.9 | Anti-Solvent Only. The compound is expected to be insoluble in these non-polar solvents. Used to induce precipitation from a more polar solution. |

Protocol 1: Slow Cooling Crystallization

This technique is the cornerstone of purification for crystalline solids, promoting the growth of large, well-ordered crystals that exclude impurities.[10]

Methodology

  • Solvent Screening: In parallel small-scale tests (e.g., 10-20 mg in vials), identify a suitable solvent or solvent pair from Table 1.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with magnetic stirring. Add the minimum amount of hot solvent required to achieve complete dissolution.

    • Scientist's Note: Achieving a saturated or near-saturated solution is critical. Adding excessive solvent will drastically reduce the final yield.[11]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are observed, perform a rapid gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Rationale: This step removes physical impurities that would otherwise be incorporated into the crystals. Pre-warming the apparatus prevents premature crystallization.[9]

  • Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not disturb the flask during this period.

    • Rationale: Slow cooling is essential for forming a highly-ordered crystal lattice, which is effective at excluding structurally different impurity molecules.[]

  • Maximizing Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. The purity should be assessed before and after this process.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful for compounds that are highly soluble in most solvents even at low temperatures, or for temperature-sensitive molecules.[13][14] Supersaturation is induced by adding a miscible "anti-solvent" in which the compound is insoluble.[15]

Methodology

  • System Selection: Choose a solvent/anti-solvent pair. A common and effective pair for this type of molecule is Ethyl Acetate (solvent) and Hexane (anti-solvent). The two must be fully miscible.[6]

  • Dissolution: Dissolve the crude compound in the minimum amount of the primary solvent (e.g., Ethyl Acetate) at room temperature.

  • Induce Crystallization: While stirring the solution, add the anti-solvent (e.g., Hexane) dropwise. Observe for the initial onset of turbidity (cloudiness), which indicates the point of supersaturation.

    • Scientist's Note: The rate of anti-solvent addition is a critical parameter. Too rapid addition can cause the compound to crash out as an amorphous or poorly crystalline solid, trapping impurities.[13]

  • Crystal Growth: Once turbidity persists, stop the addition and allow the solution to stand undisturbed for several hours, or overnight, to allow for slow crystal growth.

  • Isolation and Drying: Isolate, wash (with the anti-solvent or a mixture rich in anti-solvent), and dry the crystals as described in the slow cooling protocol.

cluster_cryst_flow Crystallization Protocol Flow Start Dissolve Crude Product in Minimum Hot Solvent HotFilt Hot Filtration (Optional, for insolubles) Start->HotFilt Cooling Slow Cooling to RT HotFilt->Cooling IceBath Ice Bath Cooling Cooling->IceBath Isolation Isolation via Vacuum Filtration IceBath->Isolation Wash Wash with Cold Solvent Isolation->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step workflow for slow cooling crystallization.

Pathway 2: Chromatographic Purification

When crystallization fails to provide the desired purity, or for the removal of closely related impurities, chromatography is the method of choice.[5]

Protocol 3: Flash Column Chromatography

A rapid and widely used technique for preparative separation of organic compounds.[16]

Methodology

  • Stationary Phase Selection: Silica gel (60 Å, 40-63 µm particle size) is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent) Optimization: Using Thin-Layer Chromatography (TLC), identify a solvent system that provides good separation between the target compound and its impurities. A gradient of ethyl acetate in hexanes is a common starting point for benzamide derivatives.[9] Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes). Pour the slurry into a glass column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Rationale: Dry loading is often superior as it ensures a narrow, evenly distributed starting band, which leads to better separation and sharper peaks.

  • Elution: Run the column by passing the eluent through the silica gel. Start with the low-polarity mobile phase and either run isocratically or gradually increase the polarity (gradient elution) to elute the compounds. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the most powerful and versatile method for achieving the highest levels of purity, essential for the final polishing of pharmaceutical compounds.[17] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of material.[18][19]

Methodology

  • Analytical Method Development: First, develop a robust separation method on an analytical scale HPLC system. Reversed-phase chromatography using a C18 column is most common for molecules of this type. A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount (0.1%) of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Scale-Up: Once the analytical method is optimized, scale it up for the preparative system. This involves adjusting the flow rate and injection volume based on the larger column dimensions.

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Injection: Dissolve the sample (which may have been pre-purified by flash chromatography) in the mobile phase or a compatible strong solvent like DMSO or DMF, and inject it onto the column.

  • Fraction Collection: Collect the eluent in fractions as the target compound peak emerges from the detector. Modern systems use automated fraction collectors triggered by the UV signal.

  • Analysis and Isolation: Analyze the purity of each fraction by analytical LC-MS. Combine the pure fractions and remove the solvents, which may involve rotary evaporation followed by lyophilization (freeze-drying) to remove the final traces of water.

Troubleshooting Common Purification Issues

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" during Crystallization The solution is too concentrated; the compound's melting point is lower than the temperature of the solution; cooling is too rapid. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Try a solvent with a lower boiling point.[16]
No Crystals Form The solution is not sufficiently supersaturated (too much solvent was used); the compound is very soluble even in the cold solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, slowly evaporate some of the solvent to increase the concentration. If still unsuccessful, an anti-solvent approach may be necessary.[16]
Product Co-elutes with Impurity (Chromatography) The chosen mobile phase does not provide adequate selectivity. Re-optimize the mobile phase on TLC/analytical HPLC. Try a different solvent system (e.g., switch from Ethyl Acetate/Hexanes to DCM/Methanol). Employing gradient elution instead of isocratic may improve separation.[16]

| Colored Impurities Remain | Highly conjugated byproducts are present. | During crystallization, after dissolving the crude product in the hot solvent, add a very small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[9] |

Conclusion

The purification of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide derivatives requires a logical, multi-faceted approach. For bulk purification from a crude reaction mixture, a well-optimized crystallization protocol, likely using a mixed solvent system like ethanol/water via slow cooling, represents the most efficient strategy. When higher purity is required or when crystallization is challenging, a two-tiered chromatographic approach—initial cleanup by flash chromatography followed by a final polishing step using preparative reversed-phase HPLC—is the most robust pathway to obtaining material that meets the stringent purity requirements of pharmaceutical research and development. The protocols and rationales provided herein serve as a comprehensive guide for scientists to tackle the unique challenges presented by this class of molecules.

References

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Troubleshooting & Optimization

How to improve the aqueous solubility of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest: 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to address aqueous solubility challenges with lipophilic compounds such as 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, ensuring reliable and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?

This is a common phenomenon known as "solvent shock".[1] Your compound is soluble in the concentrated organic solvent (DMSO) but crashes out of solution when diluted into the aqueous environment where its solubility is much lower.[1] The key is to ensure the final concentration of your compound does not exceed its maximum solubility in the final assay buffer, including the small percentage of co-solvent present.[1]

Q2: What is the first and simplest thing I should try to improve solubility for an in vitro assay?

The most direct approach is to use a water-miscible organic co-solvent to create a concentrated stock solution, which is then diluted into your assay medium.[2][3] Dimethyl sulfoxide (DMSO) is the most common choice, but others like ethanol or polyethylene glycols (PEGs) can also be effective.[2][4] It is critical to determine the highest percentage of co-solvent your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity).[5]

Q3: How much co-solvent (like DMSO) is acceptable in my cell-based assays?

The tolerance to co-solvents is cell-line specific. A general guideline is to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to minimize artifacts.[5] However, some robust cell lines may tolerate up to 1%. It is imperative to run a vehicle control (assay medium with the same final concentration of the co-solvent, but without your compound) to ensure the solvent itself does not influence the experimental outcome.[5][6]

Q4: Simple co-solvents are not providing sufficient solubility. What are the next-level strategies I should consider?

If co-solvents are insufficient, more advanced formulation strategies are necessary. These techniques aim to change the physicochemical properties of the compound to make it more amenable to an aqueous environment. Key strategies include:

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic compound within the core of a cyclodextrin molecule.[7][8]

  • Use of Surfactants: Forming micelles that encapsulate the drug molecule.[9][10]

  • Amorphous Solid Dispersions (ASDs): Converting the compound from a stable, low-solubility crystalline form to a higher-energy, more soluble amorphous form.[11][12]

  • Lipid-Based Formulations: Dissolving or dispersing the compound in lipid excipients.[13][14]

The choice of method depends on the compound's properties and the requirements of the biological assay.[15]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for systematically improving the aqueous solubility of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide.

Guide 1: Optimizing Co-Solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds.[3][16] This is the most common starting point for preparing stock solutions for in vitro assays.[4]

Causality: Co-solvents work by reducing the polarity of the water-based solvent system, which lowers the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.[17]

Table 1: Common Co-solvents and Assay Compatibility

Co-SolventPropertiesTypical Max Concentration in Cell AssaysNotes
DMSO Polar aprotic solvent, dissolves a wide range of compounds.[4]≤ 0.5% (ideal ≤ 0.1%)[5]Can induce cell differentiation or toxicity at higher concentrations.[6]
Ethanol Polar protic solvent.≤ 0.5%Can have biological effects; always run a vehicle control.[6]
PEG 400 Polyethylene Glycol, low toxicity.≤ 1%Can be viscous; good for increasing solubility of highly crystalline compounds.

Protocol 1: Preparation and Testing of a Co-Solvent Stock Solution

Objective: To prepare a concentrated stock solution and determine the maximum achievable concentration in a final aqueous buffer without precipitation.

Materials:

  • 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide powder

  • Dimethyl sulfoxide (DMSO), cell culture grade[2]

  • Target aqueous buffer (e.g., PBS, Cell Culture Media)

  • Vortex mixer and optional sonicator

Procedure:

  • Prepare a High-Concentration Stock:

    • Accurately weigh a small amount of the compound (e.g., 5 mg).

    • Add a calculated volume of DMSO to create a high-concentration stock (e.g., 20 mM). Use a volumetric flask for high accuracy.[18]

    • Vortex vigorously for 2 minutes. If dissolution is incomplete, sonicate in a water bath for 10-15 minutes.[2]

    • Visually inspect to ensure the solution is clear and free of particulates.

  • Determine Maximum Aqueous Concentration:

    • Set up a series of microcentrifuge tubes containing your target aqueous buffer (e.g., 990 µL of cell culture media).

    • Add increasing volumes of your DMSO stock solution to the tubes to achieve different final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%).

    • Vortex each tube immediately after adding the stock solution.

    • Incubate the tubes under your experimental conditions (e.g., 37°C for 1 hour).

    • Visually inspect for precipitation (cloudiness or visible particles). The highest concentration that remains clear is your working limit. For more sensitive detection, you can read the absorbance at ~600 nm in a plate reader.[19]

  • Assay Implementation:

    • Always prepare your final working solution fresh before each experiment.

    • When diluting, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.[1]

    • Always include a vehicle control in your experiment with the same final concentration of DMSO.[5]

Guide 2: Solubility Enhancement with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[7][8][20]

Diagram 1: Mechanism of Cyclodextrin Inclusion

G cluster_0 Aqueous Environment Drug Hydrophobic Drug (Poorly Soluble) Complex Drug-CD Inclusion Complex (Water Soluble) Drug->Complex + CD Cyclodextrin (CD) (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its aqueous solubility.

Protocol 2: Preparation of a Drug-Cyclodextrin Complex via Kneading Method

Objective: To prepare a solid drug-CD inclusion complex to be used for making aqueous solutions. The kneading method is a simple and effective technique that enhances drug-cyclodextrin interaction by forming a paste with minimal solvent.[21]

Materials:

  • 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Ethanol/Water (1:1 v/v) solution

  • Mortar and pestle

  • Drying oven or vacuum desiccator

Procedure:

  • Molar Calculation: Calculate the amounts of your compound and the cyclodextrin needed for a 1:1 molar ratio. HP-β-CD and SBE-β-CD are often preferred over native β-cyclodextrin due to their higher solubility and lower toxicity.[22]

  • Trituration: Place the calculated amount of cyclodextrin in a mortar and add the compound. Gently triturate (mix) the powders together.

  • Kneading: Slowly add the ethanol/water solution dropwise to the powder mixture while continuously triturating. Continue adding liquid until a homogeneous, thick paste is formed.

  • Knead the Mixture: Knead the paste vigorously for 45-60 minutes. This sustained mechanical action facilitates the inclusion of the drug molecule into the cyclodextrin cavity.[21]

  • Drying: Spread the paste in a thin layer on a glass dish and dry it at 40-50°C in an oven until the solvent has completely evaporated. Alternatively, use a vacuum desiccator.

  • Pulverization: Scrape the dried complex and pulverize it into a fine powder using the mortar and pestle. Pass the powder through a fine-mesh sieve to ensure uniformity.

  • Solubility Testing: Test the solubility of the resulting powder in your aqueous assay buffer and compare it to the uncomplexed drug. You should observe a significant increase in solubility.

Table 2: Example Phase Solubility Data

This table illustrates how to present data from a phase solubility study, which is used to determine the complexation efficiency.

HP-β-CD Conc. (mM)Apparent Drug Conc. (µM)
01.5
525.8
1051.2
1575.9
20102.1
25128.4

This data is illustrative. A linear increase in drug solubility with CD concentration (an A-type profile) indicates the formation of a soluble 1:1 complex.[21][22]

Guide 3: Using Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form aggregates known as micelles.[10] These micelles have a hydrophobic core that can encapsulate insoluble drug molecules, effectively solubilizing them in an aqueous solution.[9][23]

Causality: The hydrophobic tails of the surfactant molecules cluster together to form the core of the micelle, creating a microenvironment suitable for the insoluble drug. The hydrophilic heads form the outer shell, which interacts with the water, making the entire micelle-drug complex soluble.[9]

Protocol 3: Preparing a Surfactant-Based Formulation

Objective: To dissolve the compound using a non-ionic surfactant at a concentration above its CMC.

Materials:

  • 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide powder

  • Non-ionic surfactant (e.g., Tween® 80, Polysorbate 80)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration 5-10 times its known CMC (e.g., the CMC of Tween® 80 is ~0.012 mM).

  • Add Compound: Add the weighed compound directly to the surfactant solution.

  • Facilitate Dissolution: Vortex the mixture vigorously. Gentle warming (e.g., to 37°C) or sonication can help accelerate the dissolution process.

  • Equilibration: Allow the solution to mix on a rotator for several hours or overnight to ensure maximum solubilization.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.

  • Assay Considerations: As with co-solvents, it is crucial to run a vehicle control with the surfactant alone to ensure it does not interfere with the biological assay.

Workflow for Solubility Enhancement

This diagram outlines a logical progression for tackling solubility issues, from simple checks to advanced formulation strategies.

Diagram 2: Decision Workflow for Troubleshooting Solubility

G A Start: Compound Precipitates in Aqueous Buffer B Is final concentration below known solubility limit? A->B C Decrease final concentration. Re-test. B->C No D Prepare stock in Co-solvent (e.g., 100% DMSO) B->D Yes C->B E Does it stay in solution at required concentration (with <0.5% DMSO)? D->E F Success! Proceed with assay. (Use Vehicle Control) E->F Yes G Advanced Solubilization Needed E->G No H Try Cyclodextrin Inclusion Complex (e.g., HP-β-CD) G->H I Try Surfactant Micellar Formulation (e.g., Tween® 80) G->I J Does it meet concentration and assay compatibility needs? H->J I->J J->F Yes K Consider Advanced Formulations (e.g., ASD, Lipid-Based) for in vivo / complex cases J->K No

Caption: A step-by-step decision tree for addressing compound solubility issues.

References
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs.
  • PubMed. (2013, August 30). Lipid-based formulations for oral administration of poorly water-soluble drugs.
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Taylor & Francis Online. (2022, December 24). Clinical studies with oral lipid based formulations of poorly soluble compounds.
  • PMC. (n.d.). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Santa Cruz Biotechnology. (n.d.). Surfactants.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • PMC. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds.
  • Frontiers. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions.
  • MDPI. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • Vertex AI Search. (n.d.). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat.
  • Pharmaceutical Technology. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions.
  • International Journal of Scientific Research & Technology. (n.d.). Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach.
  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Benchchem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • PubMed. (2018, January 15). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • MDPI. (2013, February 21). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
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Technical Support Center: Synthesis of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this amide coupling reaction. We will move beyond simple procedural steps to explore the chemical principles behind each troubleshooting suggestion, empowering you to make informed decisions in your laboratory work.

The formation of an amide bond is a cornerstone of medicinal chemistry, yet it can be fraught with challenges ranging from reactant instability to competing side reactions.[1] This guide provides a structured, question-and-answer approach to systematically diagnose and resolve issues in your synthetic workflow.

Overall Synthetic Scheme

The target molecule is synthesized via an amide coupling between an activated 3-cyanobenzoic acid derivative and the amine, 2-(2-fluorophenyl)-2-methoxypropan-1-amine. The two most common pathways are the acyl chloride method and the use of a coupling agent.

Synthetic_Scheme cluster_acid Acid Activation cluster_amine Amine Component cluster_product Product Formation 3-Cyanobenzoic_Acid 3-Cyanobenzoic Acid Acyl_Chloride 3-Cyanobenzoyl Chloride 3-Cyanobenzoic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Activated_Ester Activated Ester (e.g., HOBt-ester) 3-Cyanobenzoic_Acid->Activated_Ester EDC, HOBt Product 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide Acyl_Chloride->Product + Amine, Base (e.g., Et₃N, DIPEA) Activated_Ester->Product + Amine Amine 2-(2-fluorophenyl)-2-methoxypropyl]amine

Caption: General synthetic routes to the target amide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Checks & Common Oversights

Q1: My reaction shows no product formation or very low conversion. What are the absolute first things I should check?

This is a common and frustrating issue. Before delving into complex optimization, a systematic check of the fundamentals is crucial.

  • Reagent Quality and Integrity:

    • Coupling Agents: Carbodiimides like EDC are moisture-sensitive.[2][3] Use a fresh bottle or one that has been properly stored in a desiccator.

    • Acyl Chloride: 3-Cyanobenzoyl chloride is highly susceptible to hydrolysis.[4] Exposure to atmospheric moisture will convert it to the unreactive 3-cyanobenzoic acid. Ensure it was handled under anhydrous conditions. Its melting point should be sharp (42-44 °C).[5][6]

    • Solvents: Use anhydrous solvents, especially for the acyl chloride method and when using moisture-sensitive coupling reagents.[3][4]

  • Reaction Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of sensitive reagents by moisture and oxygen.[3][4]

  • Amine Salt Form: Verify if your amine starting material, 2-(2-fluorophenyl)-2-methoxypropan-1-amine, is a free base or a salt (e.g., hydrochloride).[7] If it is a salt, the amine is not nucleophilic. You must add at least one extra equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the salt in situ and liberate the free amine.[2]

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Verify Reagent Quality - Fresh coupling agents? - Anhydrous solvents? - Acyl chloride integrity? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Inert atmosphere? - Correct stoichiometry? - Amine in free base form? Start->Check_Conditions Analyze_Method Evaluate Coupling Method - Acyl chloride vs. Coupling Agent? - Side reactions evident? Check_Reagents->Analyze_Method Reagents OK Check_Conditions->Analyze_Method Conditions OK Optimize_Params Optimize Parameters - Adjust temperature - Change solvent - Screen different bases Analyze_Method->Optimize_Params Workup_Issue Investigate Workup & Purification - Product lost in aqueous washes? - Degradation on silica? Analyze_Method->Workup_Issue Optimize_Params->Workup_Issue Reaction Improved Solution Improved Yield Workup_Issue->Solution Purification Optimized

Caption: A logical workflow for troubleshooting low synthesis yields.

Section 2: In-Depth Troubleshooting by Reaction Component

Q2: I'm using the acyl chloride method, but the yield is poor. What could be going wrong?

The acyl chloride method is potent but requires rigorous control over reaction conditions.

  • Cause 1: Hydrolysis of 3-Cyanobenzoyl Chloride. As mentioned, this is the most common failure mode.[4] Any moisture will convert it back to the carboxylic acid, which will then be deprotonated by the base in your reaction, forming an unreactive carboxylate salt.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Add the acyl chloride to the reaction mixture under a positive pressure of nitrogen or argon.

  • Cause 2: Formation of Diacylated Byproduct. If the reaction conditions are too harsh or the stoichiometry is not well-controlled, a second molecule of the acyl chloride can react with the newly formed amide product.

    • Solution: Add the acyl chloride solution slowly (dropwise) to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate and exotherm.[4]

  • Cause 3: Inefficient Acid Chloride Preparation. If you are preparing the 3-cyanobenzoyl chloride yourself from 3-cyanobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride, the conversion may be incomplete.

    • Solution: Use an excess of the chlorinating agent (e.g., 2-3 equivalents of SOCl₂) and reflux until HCl gas evolution ceases.[8] Remove the excess SOCl₂ under reduced pressure, potentially with an azeotropic distillation using dry benzene or toluene to remove the final traces.[8][9]

Q3: I'm using a coupling agent like EDC with HOBt, but the reaction is messy or low-yielding. What's the issue?

Carbodiimide coupling is a milder alternative to acyl chlorides but has its own set of potential side reactions.[1]

  • Cause 1: Formation of N-Acylurea Byproduct. This is the classic side reaction of carbodiimides. The highly reactive O-acylisourea intermediate, formed from the reaction of EDC and your carboxylic acid, can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[10][11] This byproduct can be difficult to remove.

    • Solution: This is precisely why HOBt (or an alternative like HOAt) is used. HOBt acts as a nucleophilic catalyst, rapidly trapping the O-acylisourea intermediate to form an HOBt-activated ester.[2][10] This ester is more stable towards rearrangement but still highly reactive with the amine, thus minimizing the N-acylurea pathway. Ensure you are using at least 1 equivalent of HOBt.

EDC_Side_Reaction RCOOH R-COOH (3-Cyanobenzoic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Undesired Rearrangement HOBt_Ester HOBt-Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester Desired Trapping by HOBt HOBt HOBt HOBt->HOBt_Ester Product Desired Amide HOBt_Ester->Product Amine Amine Amine->Product

Caption: Role of HOBt in preventing N-acylurea side product formation.

  • Cause 2: Suboptimal pH. For the amine to be an effective nucleophile, it must be in its deprotonated, free base form.[2] If the reaction medium becomes too acidic (e.g., from the carboxylic acid or if the amine is an HCl salt), the reaction will stall.

    • Solution: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3][10] A common strategy is to use 1.2 equivalents of base if the amine is a hydrochloride salt, and a slight excess if starting with the free base to maintain a basic environment.[10]

  • Cause 3: Steric Hindrance. The amine, 2-(2-fluorophenyl)-2-methoxypropan-1-amine, has some steric bulk around the nitrogen. This can slow down the reaction.

    • Solution: Consider switching to a more potent coupling agent known for its effectiveness with sterically hindered substrates, such as HATU or HBTU.[1][2] These reagents often lead to faster reactions and higher yields in challenging cases.

Q4: How critical are stoichiometry, temperature, and reaction time?

These parameters are fundamentally important and often need to be optimized for any new reaction.

  • Stoichiometry: It is common practice to use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and the coupling agent relative to the limiting amine to drive the reaction to completion.[10]

  • Temperature: Most amide couplings are started at 0 °C to control any initial exotherm and then allowed to warm to room temperature.[2][3] If the reaction is sluggish due to steric hindrance, gently heating (e.g., to 40-50 °C) can sometimes improve the rate, but this should be done cautiously as it can also increase the rate of side reactions.[10]

  • Reaction Time: Amide couplings can take anywhere from a few hours to 24 hours.[2][10] It is essential to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or LC-MS.[2][3] This allows you to determine when the starting material has been consumed and to avoid unnecessary side reactions from prolonged reaction times.

Section 3: Workup and Purification

Q5: My reaction seems to work based on TLC/LC-MS, but my isolated yield is very low. Where is my product going?

Product loss during workup and purification is a frequent source of low yields.

  • Aqueous Workup: The standard workup involves washing the organic layer with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃), and brine.[10]

    • Potential Loss: If your product has some water solubility or if emulsions form, you can lose material. The amide product itself should be reasonably non-polar, but if the pH of the aqueous layers is not controlled, you could have issues.

    • Solution: Ensure the washes are performed efficiently without excessive shaking that can lead to emulsions. Back-extract the aqueous layers with your organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Purification Byproducts: Byproducts from the coupling reagents (like HOBt and EDC-urea) can complicate purification.[10]

    • Solution: The acidic wash (1N HCl) helps remove basic impurities and any remaining DIPEA. The basic wash (NaHCO₃) removes unreacted 3-cyanobenzoic acid and HOBt. The water-soluble urea byproduct from EDC is typically removed by these aqueous washes.[3] If purification by column chromatography is still difficult, consider recrystallization as an alternative purification method.[4]

Optimized Experimental Protocols

The following are starting-point protocols. You may need to adjust concentrations, temperatures, and reaction times based on your specific observations.

Table 1: Comparison of Synthetic Methods
MethodKey ReagentsAdvantagesDisadvantagesBest For
Acyl Chloride SOCl₂ or (COCl)₂, Base (DIPEA, Et₃N)High reactivity, inexpensive reagents.Requires strictly anhydrous conditions, can generate corrosive HCl gas, potential for side reactions.Large-scale synthesis where cost is a primary factor and conditions can be rigorously controlled.
EDC/HOBt Coupling EDC, HOBt, Base (DIPEA)Milder conditions, good for sensitive substrates, fewer harsh byproducts.[2]Reagents are more expensive and moisture-sensitive, potential for N-acylurea byproduct if HOBt is omitted.[10]General laboratory synthesis, especially when dealing with complex or sensitive molecules.
HATU Coupling HATU, Base (DIPEA, 2,4,6-collidine)Very high efficiency, fast reaction times, excellent for sterically hindered substrates.[1][12]Expensive, can be difficult to remove uronium byproducts.Difficult couplings that fail with other methods, particularly with sterically demanding starting materials.
Protocol 1: Synthesis via EDC/HOBt Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂), add 3-cyanobenzoic acid (1.0 eq) and HOBt (1.1 eq). Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF or DCM, to a concentration of ~0.1-0.2 M).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.1 eq) in one portion. Stir the mixture at 0 °C for 30-60 minutes.

  • Coupling: In a separate flask, dissolve 2-(2-fluorophenyl)-2-methoxypropan-1-amine (1.0 eq) in a minimum amount of the reaction solvent. If using an HCl salt, add DIPEA (2.2 eq); if using the free base, add DIPEA (1.2 eq).

  • Reaction: Slowly add the amine/DIPEA solution to the activated acid mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the amine starting material by TLC or LC-MS.[3]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[10]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography or recrystallization.

References

  • BenchChem. (2025). Synthesis of 3-(1-Cyanoethyl)benzoyl Chloride: A Technical Guide.
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Minimizing off-target binding effects of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide in cell cultures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Welcome to the technical support guide for the novel small molecule, 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (hereafter referred to as "Compound X"). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and troubleshoot potential off-target binding effects during cell culture experiments.

Our goal is to provide you with the scientific rationale and practical steps necessary to ensure your experimental outcomes are robust, reproducible, and correctly attributed to the on-target activity of Compound X.

Section 1: Understanding and Mitigating Off-Target Effects

Off-target effects occur when a small molecule interacts with proteins other than its intended target, potentially leading to misleading results, cellular toxicity, or misinterpretation of the compound's mechanism of action.[1][2] Minimizing these effects is paramount for validating the biological function of the intended target.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step to minimize off-target effects with Compound X?

A1: The most critical step is to perform a careful dose-response analysis.[3][4] Off-target effects are often concentration-dependent and typically manifest at higher doses.[5][6] By identifying the lowest effective concentration of Compound X that produces the desired on-target phenotype, you can significantly reduce the likelihood of engaging unintended targets.[5][7] A standard dose-response curve will help you determine key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which are essential for selecting the appropriate concentration range for your experiments.[8][9]

Q2: My cells are showing high levels of cytotoxicity even at low concentrations of Compound X. Is this an on-target or off-target effect?

A2: Unexpectedly high cytotoxicity can be a sign of off-target activity.[10][11] To investigate this, you should first perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to establish the cytotoxic concentration range in your specific cell line.[10] If the observed cytotoxicity occurs at concentrations where you expect on-target engagement, consider the following validation strategies:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor for the same target exists but with a different chemical scaffold, it should produce the same phenotype.[12][13] If it doesn't, the cytotoxicity observed with Compound X may be due to an off-target effect.

  • Rescue Experiment: If possible, overexpress a resistant mutant of the primary target. If the cells are still sensitive to Compound X, the cytotoxicity is likely off-target.[][15]

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended target.[10][15] If this genetic perturbation mimics the phenotype observed with Compound X, it strengthens the case for an on-target effect.

Q3: The phenotype I observe with Compound X doesn't match the known function of its target. What should I do?

A3: This discrepancy is a strong indicator of potential off-target effects dominating the cellular response.[10] The first step is to confirm that Compound X is actually binding to its intended target within the cell at the concentrations you are using. A direct target engagement assay is essential.

The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[16][17][18] This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand.[19][20] By heating cells treated with Compound X and measuring the amount of soluble target protein remaining, you can directly confirm intracellular target engagement.[19]

Section 2: Experimental Troubleshooting and Validation Workflows

This section provides structured workflows and detailed protocols to systematically identify and differentiate on-target from off-target effects.

Troubleshooting Workflow: Is My Observed Phenotype On-Target?

This workflow provides a logical decision-making process for validating your experimental observations with Compound X.

G start Start: Observe Phenotype with Compound X dose_response 1. Perform Dose-Response Curve. Is phenotype dose-dependent? start->dose_response cetsa 2. Confirm Target Engagement in-cell (e.g., CETSA). Is target engaged at effective concentration? dose_response->cetsa Yes investigate_further Investigate Further: - Check compound stability/permeability - Consider alternative mechanisms dose_response->investigate_further No genetic 3. Use Genetic Method (siRNA/CRISPR) to mimic target inhibition. Does phenotype match? cetsa->genetic Yes off_target High Confidence: Phenotype is OFF-TARGET cetsa->off_target No orthogonal 4. Use Structurally Different Inhibitor for the same target. Does phenotype match? genetic->orthogonal Yes genetic->off_target No rescue 5. Perform Rescue Experiment (e.g., overexpress resistant mutant). Is phenotype rescued? orthogonal->rescue Yes orthogonal->off_target No on_target High Confidence: Phenotype is ON-TARGET rescue->on_target Yes rescue->off_target No

Caption: Troubleshooting workflow for validating observed phenotypes.

Key Experimental Protocols

This protocol allows you to verify the direct binding of Compound X to its intracellular target.[16][19]

Objective: To determine if Compound X stabilizes its target protein against thermal denaturation in intact cells.

Materials:

  • Cell culture plates and appropriate media.

  • Compound X stock solution.

  • Vehicle control (e.g., DMSO).[21]

  • Phosphate-buffered saline (PBS).

  • PCR tubes or plate.

  • Thermal cycler.

  • Lysis buffer with protease inhibitors.

  • Equipment for protein quantification (e.g., BCA assay).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific to the target protein.

Procedure:

  • Cell Treatment: Culture your cells to ~80% confluency. Treat the cells with the desired concentration of Compound X or vehicle control for a specified duration.[12]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend them in PBS.[12]

  • Heating Step: Aliquot the cell suspension into PCR tubes. Use a thermal cycler to apply a temperature gradient (e.g., 40°C to 70°C) for 3 minutes at each temperature.[12][20]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.[12]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the total protein concentration for all samples.[19] Analyze the amount of soluble target protein remaining by Western blot.

Expected Outcome: In the presence of Compound X, the target protein should be more resistant to heat-induced aggregation, resulting in a stronger band on the Western blot at higher temperatures compared to the vehicle-treated control. This "thermal shift" is direct evidence of target engagement.

This protocol helps determine if the effect of Compound X is reversible and provides insight into its binding kinetics.[5][22]

Objective: To assess whether the biological phenotype is reversed after removing Compound X from the cell culture medium.

Materials:

  • Cultured cells exhibiting a clear phenotype upon Compound X treatment.

  • Compound X.

  • Warm cell culture medium.

  • PBS.

Procedure:

  • Initial Treatment: Treat cells with Compound X at a concentration that elicits a clear biological effect. Include a vehicle control group.

  • Incubation: Incubate the cells for a sufficient time to observe the phenotype.

  • Washout:

    • Aspirate the medium containing Compound X.

    • Gently wash the cells twice with warm PBS to remove any residual compound.[23]

    • Add fresh, pre-warmed medium without Compound X.

  • Time-Course Analysis: Monitor the cells at various time points after the washout (e.g., 1, 4, 8, 24 hours).

  • Endpoint Measurement: At each time point, measure the relevant biological endpoint to see if the phenotype reverts to the baseline (vehicle control) level.

Data Interpretation:

  • Reversible Effect: If the phenotype returns to the baseline level after washout, the effect is likely reversible. This is typical for many non-covalent inhibitors.

  • Irreversible or Slow-Reversal Effect: If the phenotype persists long after washout, it may suggest a long residence time at the target, covalent binding, or that the compound has triggered a downstream cascade that is not easily reversed.[5]

Section 3: Advanced Validation Strategies

For a higher degree of confidence, especially during lead optimization, consider these advanced strategies.

Quantitative Data Summary: Validation Assays
Validation StrategyPurposeTypical Concentration RangeKey Consideration
Dose-Response Curve Determine potency (EC50/IC50) and optimal concentration.10-point, 3-fold dilutions centered around expected EC50.Essential first step to minimize working at concentrations prone to off-target effects.[5][7]
Orthogonal Inhibitor Confirm phenotype with a structurally different compound.[12]Match the potency (e.g., 1x, 5x, 10x EC50) of Compound X.Ensures the observed effect is tied to the target, not the chemical scaffold.[13]
Inactive Control Analog Rule out non-specific effects of the chemical scaffold.[5][10]Use at the same concentration as the active Compound X.If the inactive analog produces the same effect, it points to off-target activity.[]
CRISPR/siRNA Validation Mimic pharmacological inhibition with a genetic tool.[10]N/AA strong method to link the target protein directly to the cellular phenotype.[15]
Principle of Orthogonal Validation

Using multiple, distinct methods to validate a target and the effect of its inhibitor is a cornerstone of rigorous research. If a genetic method (like CRISPR) and two structurally different chemical inhibitors all produce the same phenotype, the confidence that the phenotype is on-target increases exponentially.

G cluster_0 Chemical Perturbation cluster_1 Genetic Perturbation compound_x Compound X (Benzamide Scaffold) phenotype Observed Cellular Phenotype compound_x->phenotype Causes compound_y Orthogonal Inhibitor (e.g., Quinoline Scaffold) compound_y->phenotype Causes crispr CRISPR/Cas9 Knockout of Target Gene crispr->phenotype Causes conclusion High Confidence On-Target Effect phenotype->conclusion

Caption: Convergent evidence from distinct methods validates on-target effects.

References

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2227-2237. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Nordlund, P. Lab. (n.d.). CETSA. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Frazier, K. S. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 313-317. Retrieved from [Link]

  • Luan, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11029-11038. Retrieved from [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Omiics. (n.d.). On-target and off-target effects (ASO). Retrieved from [Link]

  • Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry, 58(11), 4539-4541. Retrieved from [Link]

  • Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]

  • The Bumbling Biochemist. (2026, March 3). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Retrieved from [Link]

  • Al-Jubair, K., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 77. Retrieved from [Link]

  • Salyer, A. E., et al. (2020). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Journal of Visualized Experiments, (157). Retrieved from [Link]

  • Kwiecien, N. W., et al. (2018). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. Analytical Chemistry, 90(10), 6128-6136. Retrieved from [Link]

  • Eclipsebio. (n.d.). Small Molecule Target Discovery & Validation. Retrieved from [Link]

  • News-Medical.Net. (2023, September 8). What is a Dose-Response Curve? Retrieved from [Link]

  • ResearchGate. (n.d.). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. Retrieved from [Link]

  • The Institute of Cancer Research. (2014, October 10). Hitting the right target – validating new approaches for innovative cancer drugs. Retrieved from [Link]

  • Study.com. (n.d.). Video: Dose Response Curve | Definition, Equation & Examples. Retrieved from [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 15). Figure 11. [Washout method for quantifying unlabeled...]. Assay Guidance Manual. Retrieved from [Link]

  • Müller, S., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3174–3181. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103033. Retrieved from [Link]

  • Biognosys AG. (n.d.). Why structural proteomics is the best tool for drug target validation. Retrieved from [Link]

  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of inhibitors and washout assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Washout procedure completely removes drug from the media. Retrieved from [Link]

  • Alvarez, M. J., et al. (2016). A Pipeline for Drug Target Identification and Validation. Cancer Research, 76(14), 3945-3950. Retrieved from [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. Retrieved from [Link]

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Technical Support Center: Resolving Chromatographic Co-elution for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving co-elution issues encountered during the chromatographic analysis of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide and its process-related impurities and degradants. This resource is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods.

Introduction: The Challenge of Co-elution

In pharmaceutical analysis, achieving baseline separation of the active pharmaceutical ingredient (API) from its impurities is critical for accurate quantification and ensuring product safety and efficacy. Co-elution, where two or more compounds elute from the chromatographic column at the same or very similar times, presents a significant challenge.[1][2] This guide will walk you through a systematic approach to diagnose and resolve these complex separation issues.

For the analysis of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, a molecule with multiple functional groups, the potential for co-elution with structurally similar impurities is high. These impurities can arise from the synthetic route or from degradation pathways. Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradants and developing a stability-indicating method.[3][4][5][6][7]

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial observations and provides a rapid-response framework for troubleshooting.

Q1: My primary impurity is co-eluting with the main peak. What is the first parameter I should adjust?

A1: Before making significant changes to your method, first verify the fundamentals of your HPLC system. Poor peak shape, such as broadening or tailing, can mimic co-elution.[1]

  • System Suitability Check: Ensure your system passes standard suitability tests for theoretical plates, tailing factor, and reproducibility.

  • Injection Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak distortion.[1][8] Whenever possible, dissolve your sample in the initial mobile phase.[1]

  • Column Health: A contaminated or voided column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing it if the issue persists.[1]

If the system is performing correctly, the most impactful initial parameter to adjust is often the mobile phase composition , specifically the organic modifier and pH.[9]

Q2: I'm using a standard C18 column and a water/acetonitrile gradient. What are my options for improving separation?

A2: With a C18 column, you have several powerful tools to manipulate selectivity:

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[9][10] Methanol is more polar and can have different hydrogen bonding interactions with the analytes compared to acetonitrile.

  • Adjust Mobile Phase pH: Since 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide contains an amide group and potentially basic or acidic impurities, pH can dramatically influence retention and selectivity.[11][12][13][14] Adjusting the pH can change the ionization state of the analytes, thereby altering their interaction with the stationary phase.[11][13] For basic compounds, increasing the pH can increase retention in reversed-phase chromatography.[13]

  • Modify the Gradient Profile: A shallower gradient can often improve the resolution of closely eluting peaks.[10]

Q3: What should I do if optimizing the mobile phase on my C18 column isn't enough to resolve the co-elution?

A3: If mobile phase optimization is insufficient, the next logical step is to change the stationary phase chemistry .[9][15] This provides a different mode of interaction with the analytes, often leading to significant changes in elution order.[10]

  • Orthogonal Chromatography: Employing a column with a different selectivity is a powerful strategy.[16][17] For example, if you are using a C18 column, consider switching to a Phenyl-Hexyl or a Cyano (CN) phase.[10][18] These stationary phases introduce different retention mechanisms, such as pi-pi interactions with the phenyl column, which can be effective for aromatic compounds like your target molecule.

  • Mixed-Mode or HILIC Chromatography: For impurities that are significantly more or less polar than the API, consider alternative chromatographic modes. Hydrophilic Interaction Chromatography (HILIC) is effective for retaining and separating very polar compounds that are not well-retained on traditional reversed-phase columns. Mixed-mode chromatography combines reversed-phase and ion-exchange mechanisms to provide unique selectivity.

Part 2: In-Depth Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for systematically resolving co-elution.

Guide 1: Systematic Mobile Phase Optimization

This guide follows a logical progression for optimizing the mobile phase to resolve co-eluting peaks.

Step 1: Understanding the Analyte

Step 2: pH Screening

The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds.[11][13]

Protocol: pH Screening Experiment

  • Prepare Buffers: Prepare a series of mobile phase A solutions with different pH values. For reversed-phase chromatography, common choices include:

    • Low pH (e.g., pH 2.7 using 0.1% Formic Acid)[21]

    • Mid-range pH (e.g., pH 4.5 using an acetate buffer)

    • High pH (e.g., pH 9.5 using an ammonium bicarbonate/carbonate buffer, ensuring a pH-stable column is used)

  • Mobile Phase B: Use acetonitrile or methanol.

  • Column: A robust C18 column suitable for a wide pH range.

  • Gradient: Start with a generic gradient (e.g., 5-95% B over 20 minutes).

  • Analysis: Inject a sample containing the API and its impurities at each pH condition and observe the changes in retention time and selectivity.

Parameter Condition 1 (Low pH) Condition 2 (Mid pH) Condition 3 (High pH)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 4.510 mM Ammonium Bicarbonate, pH 9.5
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Expected Outcome Basic impurities will be ionized and have less retention. Acidic impurities will be neutral and have more retention.Intermediate retention for most ionizable compounds.Basic impurities will be neutral and have more retention. Acidic impurities will be ionized and have less retention.

Causality: By changing the pH, you alter the charge state of ionizable impurities. In reversed-phase chromatography, the neutral form of a molecule is generally more retained than its ionized, more polar counterpart.[13][21] This change in retention can be exploited to separate co-eluting peaks.

Step 3: Organic Modifier and Gradient Optimization

Once an optimal pH is selected, fine-tune the separation by adjusting the organic modifier and the gradient profile.

Protocol: Gradient Optimization

  • Select Organic Modifier: If the initial separation with acetonitrile is not satisfactory, switch to methanol. Methanol has different selectivity and can alter the elution order.[9]

  • Adjust Gradient Slope:

    • If peaks are eluting too close together, decrease the gradient slope (e.g., from a 5-95% B in 20 minutes to a 30-70% B in 30 minutes).[10]

    • If the critical pair is identified, you can introduce an isocratic hold in that region of the chromatogram to maximize resolution.[10]

Guide 2: Strategic Column Selection

When mobile phase optimization is insufficient, changing the stationary phase is the most powerful way to alter selectivity.[9]

Step 1: Assess Analyte Properties

Consider the structural features of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide and its likely impurities. The presence of aromatic rings (fluorophenyl and benzamide moieties) suggests that a stationary phase capable of pi-pi interactions could be beneficial.

Step 2: Orthogonal Column Screening

Protocol: Column Screening Experiment

  • Select Columns: Choose a set of columns with different stationary phase chemistries.

  • Mobile Phase: Use the most promising mobile phase conditions identified in Guide 1.

  • Analysis: Inject the sample onto each column and compare the chromatograms for changes in selectivity and resolution.

Column Chemistry Primary Interaction Mechanism Potential Advantage for this Analysis
C18 (Octadecylsilane) HydrophobicStandard for reversed-phase, good starting point.[18]
Phenyl-Hexyl Hydrophobic and pi-pi interactionsCan provide unique selectivity for aromatic compounds.[18]
Cyano (CN) Dipole-dipole and weak hydrophobicCan be used in both reversed-phase and normal-phase modes, offering different selectivity.[18]
Embedded Polar Group (e.g., Amide) Hydrophobic and hydrogen bondingCan improve peak shape for basic compounds and offer different selectivity.[18]

Causality: Each stationary phase offers a different combination of interaction forces (hydrophobic, dipole-dipole, pi-pi). By changing the stationary phase, you change the dominant interaction mechanism, which can lead to a reordering of the elution of the API and its impurities.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow start Co-elution Observed system_check Q1: Perform System Suitability Check (Peak Shape, Efficiency) start->system_check mobile_phase_opt Q2: Optimize Mobile Phase (pH, Organic Modifier, Gradient) system_check->mobile_phase_opt System OK column_select Q3: Change Stationary Phase (Orthogonal Selectivity) mobile_phase_opt->column_select Co-elution Persists resolved Resolution Achieved mobile_phase_opt->resolved Resolution Achieved advanced_tech Consider Advanced Techniques (2D-LC, SFC) column_select->advanced_tech Co-elution Persists column_select->resolved Resolution Achieved advanced_tech->resolved Resolution Achieved

Caption: A decision tree for systematically troubleshooting co-elution issues.

Part 3: Advanced Strategies

For particularly challenging separations, more advanced techniques may be necessary.

Two-Dimensional Liquid Chromatography (2D-LC)

2D-LC is a powerful technique that can significantly increase peak capacity.[2] In a typical heart-cutting 2D-LC setup, the co-eluting fraction from the first dimension column is automatically transferred to a second dimension column with a different selectivity for further separation.[2] This is particularly useful when an impurity is hidden under a large API peak.

Supercritical Fluid Chromatography (SFC)

SFC is a normal-phase chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase. It is often orthogonal to reversed-phase LC and can provide unique selectivity for polar and chiral compounds.[22]

Conclusion

Resolving co-elution issues in the analysis of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide and its impurities requires a systematic and logical approach. By starting with fundamental system checks and progressing through methodical optimization of the mobile phase and stationary phase, even challenging separations can be achieved. This guide provides a framework for troubleshooting, grounded in the principles of chromatographic theory, to aid in the development of robust and reliable analytical methods that meet regulatory expectations for specificity and accuracy.[23][24][25][26][27]

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 12).
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 13).
  • 3-chloro-N-(2-fluorophenyl)benzamide. PubChem.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Method Development for Drug Impurity Profiling: Part 1. (2026, March 17).
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  • HPLC - Method development for impurities in drug product. (2015, April 14).
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  • 3-cyano-N-[3-[4-[(4-fluorophenyl)methoxymethyl]-1-piperidinyl]propyl]benzamide. ChemicalBook.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (2020, August 22). Pharmaeli.
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  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
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  • 3-cyano-n-(2-furylmethyl)benzamide. Sigma-Aldrich.
  • Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse.
  • A Guide to HPLC and LC-MS Buffer Selection. Agilent.
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  • Benzamide, 4-cyano-N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzo diazepin-2-yl)methyl)-,monohydrochloride. NextSDS.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography.
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  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020, December 11). Veeprho.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. (2022, November 21).
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Validation & Comparative

Comparative efficacy of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide vs standard benzamide inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Efficacy Framework: Evaluating Novel Benzamide Derivatives Against Standard Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the comparative efficacy of novel benzamide derivatives. Using "3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide" as a representative novel compound, we will outline the strategic approach to compare its potential performance against established standard benzamide inhibitors. The focus is on the causality behind experimental choices, self-validating protocols, and the authoritative grounding of claims in scientific literature.

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of a multitude of therapeutic agents targeting a wide array of biological targets.[1][2] These derivatives have shown significant potential as anticancer agents, primarily through the inhibition of key enzymes like Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).[3][4][5]

The subject of our analysis, 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, incorporates several structural motifs of high interest in modern drug design. The inclusion of a cyano group is often associated with increased potency, while fluorination can enhance metabolic stability and binding affinity.[6][7] This guide will detail the necessary steps to characterize such a novel entity and benchmark it against current standards.

Part 1: The Biological Landscape of Benzamide Inhibitors

Understanding the mechanism of action is paramount. Benzamide derivatives primarily exert their anticancer effects through two well-established pathways: PARP inhibition and HDAC inhibition.

Primary Mechanism: Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1, are vital for cellular homeostasis, playing a critical role in the repair of DNA single-strand breaks (SSBs).[3][8][9] PARP inhibitors function in two main ways: they block the catalytic activity of PARP and trap the enzyme on the DNA at the site of damage.[3] This trapping prevents the completion of DNA repair, leading to the accumulation of SSBs.

During DNA replication, these unresolved SSBs are converted into more lethal double-strand breaks (DSBs).[8][10] In healthy cells, DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HRR pathway.[10][11] In these HR-deficient cancer cells, the accumulation of DSBs cannot be repaired, leading to genomic instability and cell death. This concept, where a deficiency in two different DNA repair pathways leads to cell death while a deficiency in only one does not, is known as synthetic lethality .[9] It is the foundational principle behind the remarkable efficacy of PARP inhibitors in treating BRCA-mutated cancers.[3][11]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-mutated) DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_Activation_1 PARP Activation & Recruitment DNA_SSB_1->PARP_Activation_1 DSB_Formation_1 Replication Fork Collapse => Double-Strand Break (DSB) DNA_SSB_1->DSB_Formation_1 Replication PARP_Inhibitor_1 Benzamide (PARP Inhibitor) Repair_Blocked_1 PARP Trapping, Repair Blocked PARP_Inhibitor_1->Repair_Blocked_1 Inhibits & Traps HR_Repair_1 Homologous Recombination Repair (HRR) DSB_Formation_1->HR_Repair_1 Cell_Survival_1 DNA Repair & Cell Survival HR_Repair_1->Cell_Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_Activation_2 PARP Activation & Recruitment DNA_SSB_2->PARP_Activation_2 DSB_Formation_2 Replication Fork Collapse => Double-Strand Break (DSB) DNA_SSB_2->DSB_Formation_2 Replication PARP_Inhibitor_2 Benzamide (PARP Inhibitor) Repair_Blocked_2 PARP Trapping, Repair Blocked PARP_Inhibitor_2->Repair_Blocked_2 Inhibits & Traps HR_Deficiency_2 Defective HR Repair (BRCA1/2 Mutation) DSB_Formation_2->HR_Deficiency_2 Cell_Death_2 Genomic Instability & Apoptosis (Cell Death) HR_Deficiency_2->Cell_Death_2 Repair Fails

Caption: The principle of synthetic lethality with PARP inhibitors.
Secondary Mechanism: Histone Deacetylase (HDAC) Inhibition

The benzamide structure is also a key pharmacophore for inhibiting HDACs.[4] HDACs are enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, benzamide derivatives can maintain a more open chromatin structure, allowing for the expression of tumor suppressor genes, which in turn can induce cell-cycle arrest and apoptosis in cancer cells.[4][12] Entinostat is a well-known class I selective benzamide-based HDAC inhibitor.[13]

Part 2: A Framework for Comparative Efficacy Analysis

Direct comparison requires benchmarking against established standards. The selection of a standard depends on the hypothesized mechanism of the novel compound. Given the prevalence of PARP and HDAC inhibition among benzamides, we select Olaparib and Entinostat as our primary comparators.

Quantitative Data Comparison

The primary metric for in vitro potency is the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.[14][15] Data should be collated from well-controlled, directly comparable assays.

Table 1: Comparative In Vitro Potency of Benzamide Inhibitors

Compound Primary Target IC50 (nM) Source(s)
Standard Inhibitors
Olaparib PARP1 ~1-5 Illustrative[11]
Entinostat (MS-275) HDAC1 ~243 - 930 [5][13]
Novel Compound

| 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide | PARP1 / HDAC1 (Hypothesized) | To Be Determined | Internal Data |

Note: IC50 values are highly dependent on assay conditions and should ideally be determined within the same experiment for direct comparison. The values presented for standard inhibitors are representative ranges from the literature.

Part 3: Experimental Protocol for Efficacy Determination

To generate the data needed for Table 1, a robust and reproducible experimental protocol is essential. The following protocol describes a common in vitro assay for determining the IC50 of an inhibitor against PARP1.

Objective

To quantify and compare the in vitro potency (IC50) of "3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide" against the standard inhibitor Olaparib for the inhibition of the PARP1 enzyme.

Causality and Experimental Design

This is a biochemical assay, isolating the enzyme from other cellular processes to specifically measure direct target engagement.

  • Positive Control (Olaparib): Validates that the assay can detect inhibition and provides a benchmark for relative potency.

  • Negative Control (No Inhibitor): Represents 100% enzyme activity and is used for data normalization.

  • Vehicle Control (DMSO): Ensures that the solvent used to dissolve the compounds does not interfere with the assay.

Methodology: Homogeneous PARP1 Inhibition Assay (Chemiluminescent)
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA).

    • PARP1 Enzyme: Dilute recombinant human PARP1 enzyme to a working concentration (e.g., 1 nM) in assay buffer.

    • Activated DNA: Use biotinylated, nicked DNA to activate the PARP1 enzyme.

    • Substrate (NAD+): Prepare a solution of nicotinamide adenine dinucleotide (NAD+) in assay buffer.

    • Test Compounds: Prepare a 10 mM stock solution of the novel benzamide and Olaparib in 100% DMSO. Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, followed by a further dilution into the assay buffer to create the final concentrations for the assay plate.

  • Assay Procedure:

    • Add 5 µL of the diluted test compounds, Olaparib, or DMSO (vehicle control) to the wells of a 384-well assay plate.

    • Add 10 µL of a PARP1 enzyme/activated DNA mix to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 5 µL of the NAD+ substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate a signal using a detection reagent kit (e.g., one that measures the remaining NAD+ via a coupled enzymatic reaction that produces a chemiluminescent signal).

    • Read the plate on a luminometer.

  • Data Analysis:

    • Subtract background luminescence (wells with no enzyme).

    • Normalize the data: Set the average signal of the vehicle control wells (no inhibitor) to 100% activity and the average signal of a high-concentration standard inhibitor control to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC50 value for each compound.

cluster_workflow IC50 Determination Workflow A 1. Prepare Reagents (Enzyme, DNA, NAD+, Buffer) C 3. Add Compounds to Assay Plate A->C B 2. Prepare Compound Dilution Plate (Novel & Standard) B->C D 4. Add Enzyme Mix (PARP1 + DNA) C->D E 5. Pre-incubate (15 min) D->E F 6. Initiate Reaction (Add NAD+) E->F G 7. Incubate (60 min) F->G H 8. Add Detection Reagents G->H I 9. Read Signal (Luminometer) H->I J 10. Analyze Data (Normalize & Fit Curve) I->J

Caption: Experimental workflow for an in vitro PARP1 inhibition assay.

Part 4: Discussion and Future Directions

An IC50 value provides a critical first data point on potency, but it is not a complete measure of efficacy.

  • Interpreting the Data: If the novel benzamide derivative shows a significantly lower IC50 than Olaparib in the PARP1 assay, it is considered more potent in vitro. This would warrant further investigation. Conversely, if it shows weak or no activity, it might be an inhibitor of a different target (like an HDAC), or simply inactive.

  • Next Steps - Cellular Activity: Potent enzyme inhibition must translate to cellular activity. The next logical step is to perform cell-based antiproliferative assays using cancer cell lines with known genetic backgrounds (e.g., BRCA1-mutant vs. BRCA1-wildtype breast cancer cells).[16][17] A successful compound should show preferential cytotoxicity in the BRCA1-mutant cells, validating the synthetic lethality mechanism.

  • In Vivo Efficacy: Promising candidates from cellular assays must then be evaluated in preclinical animal models.[17][18] These studies are crucial for assessing not only the anti-tumor activity but also the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and overall safety profile.

References

  • Poly (ADP-ribose) polymerase inhibitors in cancer therapy - PMC. (2025, February 11). Vertex AI Search.
  • Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - MDPI. (2024, October 9). Vertex AI Search.
  • What are PARP inhibitors? - MD Anderson Cancer Center. (2024, April 3). Vertex AI Search.
  • Poly Adp Ribose Polymerase Inhibitor - Massive Bio. (2026, January 15). Vertex AI Search.
  • Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC. Vertex AI Search.
  • A Comparative Assessment of Halogenated Benzamides in Drug Discovery - Benchchem. Vertex AI Search.
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. Vertex AI Search.
  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed. (2025, June 15). Vertex AI Search.
  • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - Taylor & Francis. (2025, July 2). Vertex AI Search.
  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity | Journal of Medicinal Chemistry - ACS Publications. (2023, October 5). Vertex AI Search.
  • Toxicity and efficacy of benzamide riboside in cancer chemotherapy models - PubMed. (2002, April 15). Vertex AI Search.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025, January 13). Vertex AI Search.
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  • In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide - Benchchem. Vertex AI Search.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28). Vertex AI Search.
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  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC. (2024, April 16). Vertex AI Search.
  • Buy 4-cyano-N-(2-fluorophenyl)benzamide | 476296-42-1 - Smolecule. (2023, August 17). Vertex AI Search.

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Validating Target Engagement of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide Using CRISPR Knockout Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Target Engagement Validation

In modern drug discovery, demonstrating that a small molecule binds to its intended target and elicits a specific functional response—without off-target liabilities—is critical. 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide belongs to a highly potent class of benzamide derivatives frequently characterized as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt / RORC2)[1]. Because RORγt is the master transcription factor driving Th17 cell differentiation and IL-17A production, inhibitors in this class are prime candidates for treating autoimmune diseases.

However, phenotypic readouts (like reduced IL-17A secretion) are susceptible to false positives caused by off-target cytotoxicity or interference with upstream signaling cascades. To definitively prove mechanism of action (MoA), researchers must employ rigorous target engagement (TE) strategies. This guide objectively compares the utility of CRISPR/Cas9 knockout (KO) models against alternative TE methodologies, providing a self-validating framework for evaluating this benzamide derivative.

The Causality of Experimental Choices: Why CRISPR?

As a Senior Application Scientist, selecting the right validation model requires understanding the biophysical and biological causality behind the assay.

  • The Flaw of RNAi: Historically, short hairpin RNA (shRNA) or siRNA was used for target validation. However, RNA interference relies on transcript degradation, often leaving 10–20% residual protein. For highly potent compounds like 3-Cyano-N-benzamides, this residual RORγt is sufficient to maintain partial Th17 polarization, confounding IC₅₀ shifts and leading to ambiguous TE data.

  • The Limitation of CETSA: The Cellular Thermal Shift Assay (CETSA) is excellent for proving direct biophysical binding in living cells by measuring ligand-induced thermal stabilization[2]. However, CETSA only confirms occupancy, not functional consequence[3]. It cannot distinguish between an agonist, an inverse agonist, or a functionally silent binder.

  • The CRISPR/Cas9 Advantage: CRISPR/Cas9 generates a true "null" background by introducing frameshift mutations that completely ablate protein expression[4]. If 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide specifically targets RORγt, its immunosuppressive effects (IL-17A reduction) must be completely neutralized in a RORC -/- cell line. If the compound still suppresses cytokine production in the KO model, it is acting through an off-target mechanism.

Comparative Performance of Target Engagement Alternatives
Validation MethodologyTarget Engagement ReadoutAdvantagesLimitationsSuitability for 3-Cyano-N-Benzamide
CRISPR/Cas9 KO Functional (IL-17A loss)Absolute null background; proves functional necessity.Time-consuming clonal isolation; lethal if target is essential.Optimal: Proves inverse agonism is strictly RORγt-dependent.
RNAi (siRNA/shRNA) Functional (IL-17A reduction)Rapid implementation; transient.Residual protein can mask efficacy (false negatives).Suboptimal: Incomplete knockdown confounds IC₅₀ shifts.
CETSA Biophysical (Thermal Shift)Direct binding in live cells; no engineering required.Does not confirm functional agonism/antagonism.Complementary: Confirms binding, but not downstream efficacy.

Experimental Workflows and Logical Architecture

To visualize how these methodologies diverge in proving target engagement, the following diagram maps the logical workflow of functional (CRISPR) versus biophysical (CETSA) validation.

TE_Workflow Start Target Engagement Validation Workflow CRISPR CRISPR/Cas9 KO (RORC -/-) Start->CRISPR CETSA CETSA (Wild-Type Cells) Start->CETSA Phenotype Functional Assay (IL-17A ELISA) CRISPR->Phenotype Result_CRISPR Loss of Compound Efficacy (On-Target) Phenotype->Result_CRISPR Thermal Thermal Shift Analysis CETSA->Thermal Result_CETSA Protein Stabilization (Direct Binding) Thermal->Result_CETSA

Fig 1: Logical workflow comparing CRISPR KO and CETSA for target engagement validation.

Self-Validating Protocol: CRISPR KO Target Engagement Assay

To ensure scientific integrity, the following protocol is designed as a self-validating system. It utilizes Ribonucleoprotein (RNP) electroporation rather than lentiviral delivery. Causality: Lentiviral Cas9 can lead to random plasmid integration and prolonged nuclease expression, increasing off-target DNA double-strand breaks. RNPs are transiently active and rapidly degraded, ensuring the resulting phenotype is strictly a consequence of RORC ablation.

Phase 1: Generation of RORC -/- Models
  • RNP Assembly: Complex purified Cas9 protein with synthetic sgRNAs targeting the DNA-binding domain of the human RORC gene (molar ratio 1:1.2) at room temperature for 15 minutes.

  • Electroporation: Electroporate the RNP complexes into primary human CD4+ T cells using a nucleofector device.

  • Validation: 48 hours post-electroporation, extract genomic DNA and perform a T7 Endonuclease I (T7E1) assay to confirm indel formation. Isolate clonal populations via limiting dilution and confirm complete protein ablation via Western Blot.

Phase 2: Functional Target Engagement (IL-17A Readout)
  • Th17 Polarization: Plate Wild-Type (WT) and RORC -/- CD4+ T cells in 96-well plates coated with anti-CD3/anti-CD28. Stimulate with a Th17-polarizing cytokine cocktail (TGF-β, IL-6, IL-23, IL-1β).

  • Compound Treatment: Dose cells with 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide in a 10-point titration curve (0.1 nM to 10 µM).

  • Internal Control (Crucial): In parallel wells, measure IFN-γ production (a Th1 cytokine independent of RORγt) and perform a CellTiter-Glo viability assay. Causality: If the compound reduces IFN-γ or ATP levels in the KO cells, the compound possesses off-target cytotoxicity, invalidating its specificity.

  • Quantification: Measure IL-17A secretion in the supernatant via ELISA after 72 hours.

Expected Quantitative Outcomes
Cell Line / ConditionIL-17A IC₅₀ (nM)IFN-γ IC₅₀ (nM)Cell Viability (CC₅₀)Interpretation
Wild-Type (WT) 18.5 nM>10,000 nM>10,000 nMPotent, selective Th17 suppression.
RNAi Knockdown 145.0 nM>10,000 nM>10,000 nMRight-shifted IC₅₀ due to residual RORγt.
CRISPR RORC -/- N/A (No IL-17A) >10,000 nM>10,000 nMConfirmed On-Target Engagement.

Mechanistic Visualization

The true power of the CRISPR KO model is its ability to definitively map a compound's mechanism of action. By removing the target node (RORγt) from the signaling pathway, the downstream effect of the 3-Cyano-N-benzamide is completely neutralized, proving that the compound has no alternative routes of immunosuppression.

RORC_Pathway Th17 Th17 Polarization (IL-6, TGF-β) RORC RORγt Receptor (Wild-Type) Th17->RORC IL17 IL-17A Transcription RORC->IL17 Compound 3-Cyano-N-[...] benzamide Compound->RORC Inverse Agonist KO RORC -/- (CRISPR KO) Compound->KO No Target NoIL17 No IL-17A Production KO->NoIL17 Ablated Pathway

Fig 2: RORγt signaling pathway and the mechanism of target ablation via CRISPR KO.

Conclusion

While biophysical assays like CETSA provide excellent preliminary evidence of compound binding, they cannot replace the functional certainty provided by genetic ablation. By utilizing a CRISPR/Cas9 RORC knockout model, researchers can definitively validate that the pharmacological efficacy of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is strictly dependent on target engagement with RORγt, thereby de-risking the molecule for downstream clinical development.

References

  • Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. Journal of Medicinal Chemistry.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI).

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.

  • Chemical control of 2'-hydroxyl-dependent Cas9 target engagement enables CRISPR RNA ribose replacement. bioRxiv.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of small molecule kinase inhibitors represents a cornerstone of modern targeted therapy, particularly in oncology.[1][2] Kinases, a family of over 500 enzymes, regulate the majority of cellular signal transduction pathways, and their dysregulation is a common driver of disease.[3][4] A critical challenge in the development of kinase inhibitors is achieving selectivity.[1] The high degree of structural conservation in the ATP-binding pocket across the human kinome means that many inhibitors inadvertently act on multiple kinases.[5] This "off-target" activity can lead to a spectrum of outcomes, from unexpected therapeutic benefits (polypharmacology) to significant toxicity.[5][6]

This guide provides a comprehensive framework for assessing the selectivity of a novel ATP-competitive inhibitor, 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (designated here as Compound A) , a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase whose signaling pathway is crucial for regulating cell growth, proliferation, and survival.[7][8] Its aberrant activation is a key factor in the progression of numerous cancers.[9][10]

Here, we will compare the cross-reactivity profile of Compound A against that of a hypothetical alternative, Compound B , which represents a similar scaffold but with different selectivity characteristics. We will detail the experimental methodologies, present comparative data, and explain the rationale behind the chosen strategies, providing researchers with a robust guide to evaluating kinase inhibitor specificity.

The Imperative of Kinase Selectivity Profiling

The primary goal of kinase profiling is to understand the full spectrum of a compound's interactions across the kinome.[11][12] A highly selective inhibitor interacts with its intended target at concentrations significantly lower than those required to affect other kinases. Conversely, a non-selective or "promiscuous" inhibitor may bind to dozens or even hundreds of kinases with similar affinity.[6]

On-target vs. Off-target Effects:

  • On-target toxicity occurs when inhibition of the primary therapeutic target causes adverse effects.[5]

  • Off-target toxicity results from the inhibitor binding to and modulating unintended kinases, leading to unforeseen side effects.[5]

Therefore, early and comprehensive profiling is not merely a characterization step but a critical, decision-driving process in drug discovery. It allows for the early identification of potential liabilities and helps prioritize compounds with the most promising therapeutic window.[12]

Methodologies for Kinase Cross-Reactivity Profiling

A tiered approach is often the most efficient strategy for profiling.[13] It begins with a broad, single-concentration screen to identify potential off-targets, followed by more detailed dose-response studies to quantify the potency of these interactions.

Tier 1: High-Throughput Kinome-Wide Scanning

The initial screen involves testing the compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.[11][13] The objective is to cast a wide net and identify any kinase that shows significant inhibition (e.g., >70-80% inhibition).

Causality Behind Experimental Choice: We utilize a binding assay format, such as the KINOMEscan™ (DiscoverX) or a similar platform, for the primary screen. This methodology measures the ability of a test compound to displace a ligand from the ATP-binding site of each kinase.

  • Why a Binding Assay? Binding assays are independent of enzyme activity, substrates, or cofactors. This makes them universally applicable across the entire kinome, providing a standardized and highly reproducible method for assessing direct physical interaction. It measures the dissociation constant (Kd), a direct measure of binding affinity.

Tier 2: IC50 Determination and Selectivity Scoring

For any "hits" identified in the primary screen, a full 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[13][14] This is a functional assay that measures the compound's ability to inhibit the catalytic activity of the kinase.

Causality Behind Experimental Choice: For this stage, a functional enzymatic assay like the ADP-Glo™ Kinase Assay is employed.[15][16] This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzymatic activity.[15]

  • Why a Functional Assay? While a binding assay confirms interaction, a functional assay confirms that this binding translates into inhibition of the enzyme's catalytic function.[12] This is crucial, as not all compounds that bind to the ATP pocket are effective inhibitors.[17]

  • The Importance of ATP Concentration: These assays are typically run at or near the Michaelis constant (Km) of ATP for each specific kinase.[1] This is a critical detail because ATP-competitive inhibitors will appear less potent in environments with high ATP concentrations, such as within a cell (~1-10 mM).[1] Running the assay at Km,ATP provides a standardized condition for comparing potencies across different kinases.

The workflow for this two-tiered approach is illustrated below.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination Compound Compound A (10 µM) Panel Broad Kinase Panel (e.g., 400+ kinases) Compound->Panel Assay1 Binding Assay (e.g., KINOMEscan) Panel->Assay1 Result1 Identify 'Hits' (% Inhibition > 80%) Assay1->Result1 Hits Hit Kinases Result1->Hits Proceed with hits DoseResponse 10-Point Dose-Response Curve Hits->DoseResponse Assay2 Functional Enzymatic Assay (e.g., ADP-Glo) DoseResponse->Assay2 Result2 Calculate IC50 Values Assay2->Result2 Selectivity Selectivity Profile & Score Result2->Selectivity Analyze Data

Figure 1. Two-tiered workflow for kinase inhibitor selectivity profiling.

Comparative Profiling: Compound A vs. Compound B

Let's assume Compound A was designed as a highly selective inhibitor for EGFR, while Compound B is an earlier-generation analog with known off-target activity against other kinases in the same family, such as HER2 and SRC family kinases.

Primary Screen Results (% Inhibition at 1 µM)

The data below represents a hypothetical outcome from a broad kinase panel screen.

Kinase TargetCompound A (% Inhibition)Compound B (% Inhibition)Kinase Family
EGFR 99% 98% Tyrosine Kinase
HER2 (ERBB2) 15%92% Tyrosine Kinase
SRC 22%88% Tyrosine Kinase
LCK 18%85% Tyrosine Kinase
VEGFR2 8%45%Tyrosine Kinase
AURKA 5%12%Serine/Threonine
CDK2 2%8%Serine/Threonine
... (400+ other kinases)<10%Variable...

Interpretation of Primary Screen:

  • Compound A demonstrates high preliminary selectivity. At 1 µM, it potently inhibits its primary target, EGFR, with minimal activity against other kinases.

  • Compound B , while equally potent against EGFR, shows significant inhibition of other tyrosine kinases, namely HER2, SRC, and LCK. These are identified as primary off-target hits requiring further investigation.

IC50 Potency Data

Following the primary screen, dose-response assays were conducted for the identified hits.

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)
EGFR 5 8
HER2 (ERBB2)>10,00075
SRC>10,000150
LCK>10,000120

Interpretation of Potency Data: The IC50 values confirm the initial findings.

  • Compound A is a highly potent and selective EGFR inhibitor, with an IC50 of 5 nM. Its activity against HER2, SRC, and LCK is more than 2000-fold weaker, indicating a wide selectivity window.

  • Compound B is a potent multi-kinase inhibitor. While effective against EGFR, it also inhibits HER2, SRC, and LCK at nanomolar concentrations. This profile may be desirable for certain applications where dual-targeting is beneficial, but it carries a higher risk of off-target effects.[6]

Visualizing Selectivity: The Kinase Signaling Context

Understanding the signaling pathways of both the on-target and off-target kinases is crucial for predicting the biological consequences of cross-reactivity. Both EGFR and SRC are key nodes in pathways controlling cell proliferation and survival.[7][10]

G cluster_EGFR EGFR Pathway cluster_SRC SRC Family Pathway EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SRC SRC / LCK STAT3 STAT3 SRC->STAT3 Survival Survival, Angiogenesis STAT3->Survival Compound_A Compound A (Selective) Compound_A->EGFR  Inhibits Compound_B Compound B (Multi-targeted) Compound_B->EGFR Compound_B->SRC  Inhibits

Figure 2. Simplified signaling pathways for EGFR and SRC family kinases.

As Figure 2 illustrates, Compound A's activity is focused on the EGFR pathway. Compound B, however, will simultaneously suppress signals emanating from both EGFR and SRC family kinases. This could lead to a more profound anti-proliferative effect but also introduces complexities, as SRC kinases are involved in a wide array of normal physiological processes.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential. Below is a representative protocol for the ADP-Glo™ kinase assay used for IC50 determination.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor required to block 50% of a target kinase's activity.

Materials:

  • Recombinant Kinase (e.g., EGFR, SRC)

  • Kinase-specific substrate and buffer

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Test Compounds (Compound A, Compound B) serially diluted in DMSO

  • Control inhibitor (e.g., Staurosporine)

  • ATP solution (Ultra-pure)

  • White, opaque 384-well assay plates

Methodology:

  • Compound Plating: a. Prepare a 10-point, 3-fold serial dilution series for each test compound in 100% DMSO. b. Using an acoustic liquid handler, transfer 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate. c. Include "vehicle control" wells (DMSO only) for 100% activity and "no enzyme" wells for background measurement.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate master mix in the appropriate reaction buffer. b. Add 2.5 µL of the 2X kinase/substrate mix to each well containing the plated compound. c. Gently mix the plate and allow it to pre-incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated. d. Prepare a 2X ATP solution. The final concentration in the assay should be at the Km,ATP for the specific kinase being tested. e. Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL. f. Mix the plate and incubate for 60 minutes at room temperature.

  • Signal Generation and Detection: a. Stop the enzymatic reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal. d. Incubate for 30 minutes at room temperature to stabilize the signal. e. Read the plate on a standard plate-reading luminometer.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all other data points. b. Normalize the data by setting the vehicle control (DMSO) as 100% activity and the high-concentration control inhibitor as 0% activity. c. Plot the normalized % inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a mandatory step in drug discovery that directly impacts the translational potential of a therapeutic candidate. This guide demonstrates a logical, two-tiered approach to characterize the selectivity of a novel EGFR inhibitor, 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (Compound A).

Through a comparative analysis with a less selective analog (Compound B), we have shown how a combination of broad binding assays and focused functional assays can generate a clear and actionable selectivity profile. Compound A emerges as a highly selective tool for interrogating EGFR biology, with a minimal off-target footprint across the kinome. In contrast, Compound B's multi-targeted profile presents both opportunities and risks that would require deeper investigation into the consequences of co-inhibiting EGFR, HER2, and SRC family kinases.

By grounding experimental design in a clear understanding of the underlying causality and employing robust, validated protocols, researchers can confidently select and advance kinase inhibitor candidates with the highest probability of success.

References

  • Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. Retrieved from [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Aher, N. G., & Kumar, A. (2022). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Future Medicinal Chemistry, 14(12), 857-874. Retrieved from [Link]

  • Taylor, S. S., & Kornev, A. P. (2011). Protein kinases: evolution of dynamic regulatory proteins. Trends in Biochemical Sciences, 36(2), 65-77. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Begg, G. E., & Schächtele, C. (2020). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Chemical Biology, 15(6), 1437-1447. Retrieved from [Link]

  • El-Gazzar, M. A., & Al-Dhfyan, A. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. Retrieved from [Link]

  • Massive Bio. (2026, January 19). Protein Kinase Inhibitor. Retrieved from [Link]

  • Vilar, S., & Hripcsak, G. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Retrieved from [Link]

  • Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Retrieved from [Link]

  • Confluence Discovery Technologies. (n.d.). A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106024. Retrieved from [Link]

  • Zuccotto, F., et al. (2010). The versatile ATP-binding site of protein kinases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 449-458. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. Retrieved from [Link]

  • Zhang, H., et al. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Journal of Proteomics & Bioinformatics, S2. Retrieved from [Link]

  • Sigal, Y. J., et al. (2019). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 4, 61. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

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A Guide to Benchmarking Novel TRPM8 Antagonists: IC50 Determination for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide Against Reference Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing novel transient receptor potential melastatin 8 (TRPM8) channel antagonists. We will focus on the objective performance comparison of a candidate molecule, 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, against established reference compounds. The methodologies detailed herein are designed to ensure scientific rigor and data reproducibility, empowering researchers in drug development to make informed decisions.

The TRPM8 ion channel is a well-established sensor for cold temperatures and cooling agents like menthol.[1] Its involvement in cold sensing and pain pathways makes it a critical target for therapeutic intervention in conditions such as cold-induced pain and migraine.[1] The characterization of new antagonists requires a systematic approach to benchmark their potency against known modulators.

The TRPM8 Channel: Mechanism of Action and Inhibition

TRPM8 is a non-selective cation channel primarily expressed in sensory neurons.[1] Its activation by stimuli such as cold temperatures (between 8° to 28°C) or chemical agonists like menthol and icilin leads to a conformational change, opening a pore that allows the influx of cations, predominantly Ca2+ and Na+.[1][2] This influx depolarizes the neuron, triggering an action potential that is transmitted to the central nervous system and perceived as a cold sensation.

The channel's activity is complex and modulated by several factors, including the signaling lipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for channel activation.[3] Calcium influx through TRPM8 can, in turn, activate phospholipase C (PLC), leading to PIP2 depletion and a subsequent reduction in channel activity, a process known as desensitization.[2][3] Antagonists exert their inhibitory effects by binding to the channel and stabilizing it in a non-conductive or desensitized state.[3] Understanding this mechanism is crucial for designing and interpreting assays to determine antagonist potency.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli & Modulators cluster_cellular_response Cellular Response TRPM8_closed TRPM8 (Closed State) TRPM8_open TRPM8 (Open State) TRPM8_closed->TRPM8_open Agonists (Menthol, Cold) + PIP2 TRPM8_inhibited TRPM8 (Inhibited State) TRPM8_closed->TRPM8_inhibited Antagonists (e.g., Compound X) TRPM8_open->TRPM8_closed Desensitization (Ca2+ influx, PIP2 depletion) TRPM8_open->TRPM8_inhibited Antagonists (Stabilize Desensitized State) Ca_Influx Ca²+ Influx TRPM8_open->Ca_Influx Cation Flow Agonist Menthol / Cold Antagonist 3-Cyano-N-[2-(2-fluorophenyl) -2-methoxypropyl]benzamide Neuron_Activation Neuronal Activation (Sensation of Cold) Ca_Influx->Neuron_Activation

Caption: Simplified signaling pathway of TRPM8 channel activation and inhibition.

Compound Profiles and Comparative IC50 Data

To accurately assess the potency of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (referred to as Compound X), it is essential to benchmark it against well-characterized TRPM8 antagonists. For this guide, we have selected AMG2850 and M8-B as reference standards due to their documented selectivity and potency.[4][5]

The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of an antagonist required to inhibit 50% of the maximal response induced by an agonist. This value provides a quantitative measure of drug potency.

CompoundTargetAgonist UsedReported IC50 (nM)Reference
Compound X Human TRPM8MentholTo Be DeterminedN/A
AMG2850 Rat TRPM8Menthol160 ± 40[4]
M8-B Human TRPM8Menthol1 - 2[5]
M8-B Human TRPM8Cold2 - 4[5]

Note: IC50 values can vary based on experimental conditions, such as cell type, agonist concentration, and specific assay format. Direct comparison is most accurate when all compounds are tested in the same assay under identical conditions.

Experimental Protocol: In Vitro IC50 Determination Using a Calcium Flux Assay

The following protocol describes a robust, high-throughput method for determining the IC50 values of TRPM8 antagonists using a cell-based calcium flux assay. This method is widely adopted due to its physiological relevance and scalability.[6][7] It relies on measuring changes in intracellular calcium concentration upon channel activation using a calcium-sensitive fluorescent dye.[8]

Rationale: We utilize Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM8 channel. This provides a consistent and controlled biological system, minimizing the variability associated with primary neurons. The fluorescent indicator Fluo-4 AM is used because it exhibits a large fluorescence intensity increase upon binding to free Ca2+, providing a high signal-to-noise ratio.[6]

Experimental_Workflow A 1. Cell Plating HEK293-hTRPM8 cells seeded in 96-well plates B 2. Dye Loading Incubate cells with Fluo-4 AM calcium indicator A->B 24h Incubation C 3. Compound Incubation Add serial dilutions of Test & Reference Antagonists B->C 1h Incubation & Wash D 4. Agonist Addition & Reading Measure baseline fluorescence, then add TRPM8 agonist (Menthol). Read fluorescence kinetics on a microplate reader (e.g., FlexStation 3) C->D 15-30 min Incubation E 5. Data Analysis Plot concentration-response curve. Calculate IC50 using a four-parameter logistic model D->E

Caption: Workflow for the cell-based calcium flux assay to determine IC50 values.
Step-by-Step Methodology
  • Cell Preparation and Plating:

    • 1.1. Culture HEK293 cells stably expressing human TRPM8 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418).

    • 1.2. The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a 90-95% confluent monolayer on the day of the experiment (e.g., 50,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Fluorescent Dye Loading:

    • 2.1. Prepare a Fluo-4 AM loading buffer. A typical buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4, containing 2-4 µM Fluo-4 AM and 2.5 mM probenecid. (Causality Note: Probenecid, an organic anion transporter inhibitor, is included to prevent the leakage of the de-esterified dye out of the cells, thereby improving signal stability).

    • 2.2. Aspirate the culture medium from the cell plate and wash each well once with 100 µL of HBSS.

    • 2.3. Add 50 µL of the Fluo-4 AM loading buffer to each well and incubate the plate at 37°C for 60 minutes in the dark.[6]

    • 2.4. After incubation, gently wash the cells three times with 100 µL of assay buffer (HBSS + 20 mM HEPES) to remove extracellular dye. Leave a final volume of 80 µL in each well.[6]

  • Compound Preparation and Incubation:

    • 3.1. Prepare serial dilutions of the test compound (3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide) and reference antagonists (AMG2850, M8-B) in the assay buffer. These should be prepared at 5x the final desired concentration.

    • 3.2. Include a "vehicle control" (e.g., 0.5% DMSO in assay buffer) and a "maximum inhibition" control (a high concentration of a known potent antagonist).

    • 3.3. Add 20 µL of the 5x compound dilutions to the corresponding wells of the cell plate. This brings the final volume to 100 µL and achieves a 1x concentration.

    • 3.4. Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the channels.

  • Agonist Addition and Fluorescence Reading:

    • 4.1. Prepare a 5x stock of the TRPM8 agonist, menthol. The final concentration should be at the EC80 (the concentration that elicits 80% of the maximal response). (Causality Note: Using an EC80 concentration of the agonist provides a robust signal window for detecting inhibition without requiring excessively high antagonist concentrations, which can lead to off-target effects).

    • 4.2. Program a fluorescence microplate reader (e.g., Molecular Devices FlexStation 3 or similar) to measure kinetic fluorescence (Excitation: ~494 nm, Emission: ~516 nm).[7]

    • 4.3. The instrument should first read a baseline fluorescence for 15-20 seconds.

    • 4.4. The instrument's integrated pipettor should then add 25 µL of the 5x menthol solution to each well.

    • 4.5. Continue reading the fluorescence intensity for an additional 90-120 seconds to capture the peak calcium response.

Data Analysis and Interpretation

For each well, the response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. The data should be normalized to the controls:

  • The average response of the vehicle control wells represents 0% inhibition.

  • The average response of the maximum inhibition control wells represents 100% inhibition.

The percentage inhibition for each concentration of the test compound can be calculated using the formula: % Inhibition = 100 * (1 - (Response_Compound - Response_MaxInhibition) / (Response_Vehicle - Response_MaxInhibition))

Finally, plot the % Inhibition against the logarithm of the antagonist concentration. The IC50 value is determined by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.[9]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

This analysis will yield the IC50 value for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, allowing for a direct and quantitative comparison of its potency against the reference compounds, AMG2850 and M8-B.

Conclusion

This guide outlines a validated and systematic approach for benchmarking the inhibitory potency of novel TRPM8 antagonists. By employing a standardized in vitro calcium flux assay and comparing the results to established reference compounds, researchers can reliably characterize their lead candidates. The resulting IC50 value for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide will be a critical parameter in assessing its potential as a therapeutic agent for TRPM8-mediated conditions.

References

  • Yin, Y., et al. (2024). Mechanisms of sensory adaptation and inhibition of the cold and menthol receptor TRPM8. Science Advances. Available at: [Link]

  • Luo, J., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments. Available at: [Link]

  • Sabnis, A. S., et al. (2020). The cool things to know about TRPM8! Channels. Available at: [Link]

  • Yin, Y., et al. (2024). Mechanisms of sensory adaptation and inhibition of the cold and menthol receptor TRPM8. Science Advances. This is a duplicate of reference 1, but cited for additional context. Available at: [Link]

  • Gavva, N. R., et al. (2012). Transient receptor potential melastatin 8 (TRPM8) channels are involved in body temperature regulation. Molecular Pain. Available at: [Link]

  • Zhang, X., et al. (2018). Direct inhibition of the cold-activated TRPM8 ion channel by Gαq. The EMBO Journal. Available at: [Link]

  • Dhaka, A., et al. (2007). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Available at: [Link]

  • JoVE. (2022). Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3 l Protocol Preview. YouTube. Available at: [Link]

  • D'Hoedt, D., et al. (2014). Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation. PLOS ONE. Available at: [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. Available at: [Link]

  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Hu, H., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. ResearchGate. Available at: [Link]

  • J. Am. Chem. Soc. (2024). pEC50/IC50 of TRPM8 Compounds from Automated Patch-Clamp Electrophysiology. Available at: [Link]

  • MDPI. (2023). β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. Available at: [Link]

  • Wen, B., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]

Sources

A Guide to Orthogonal Assay Validation for the Bioactivity of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Given the chemical structure of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, we will proceed with the hypothesis that it acts as an antagonist on a G-protein coupled receptor (GPCR), specifically a Gs-coupled receptor which leads to the production of cyclic AMP (cAMP). This guide will therefore detail a three-tiered orthogonal assay cascade designed to test this hypothesis by measuring direct target engagement, downstream signaling, and overall cellular health.

The Importance of an Orthogonal Approach

Our validation strategy for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide will follow a logical progression from direct target interaction to cellular phenotype.

Orthogonal_Assay_Workflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Cellular Health Assay1 Primary Assay: TR-FRET Competitive Binding Assay2 Secondary Assay: HTRF cAMP Functional Assay Assay1->Assay2 Confirms functional consequence of binding Assay3 Tertiary Assay: CellTiter-Glo Cell Viability Assay2->Assay3 Rules out cytotoxicity as the primary mechanism

Caption: Orthogonal assay workflow for compound validation.

Hypothetical Signaling Pathway: Gs-Coupled GPCR

The assays described in this guide are based on the hypothesis that our compound antagonizes a Gs-coupled GPCR. The activation of this pathway by a native ligand (agonist) leads to an increase in intracellular cAMP levels. An antagonist would block this effect.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR Gs-Coupled GPCR G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylate Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts Agonist Agonist Agonist->GPCR Activates Antagonist Test Compound (Antagonist) Antagonist->GPCR Blocks G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates

Caption: Hypothesized Gs-coupled GPCR signaling pathway.

Tier 1: Primary Target Engagement Assay

The first crucial step is to demonstrate that the compound directly interacts with its intended target. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is an excellent choice for this, offering a homogenous, no-wash format with a high signal-to-noise ratio.[5]

Principle of TR-FRET Competitive Binding Assay

This assay measures the ability of the test compound to displace a fluorescently labeled ligand (tracer) from the target receptor. The receptor is labeled with a long-lifetime lanthanide donor (e.g., Terbium), and the tracer is labeled with a fluorescent acceptor. When the tracer is bound to the receptor, the donor and acceptor are in close proximity, allowing for FRET to occur. An unlabeled compound that binds to the same site will displace the tracer, leading to a decrease in the FRET signal.[6]

TR_FRET_Principle cluster_bound High FRET Signal (No Inhibitor) cluster_unbound Low FRET Signal (Inhibitor Present) Receptor_Tb Receptor-Tb Tracer_Acceptor Tracer-Acceptor Receptor_Tb->Tracer_Acceptor FRET Receptor_Tb2 Receptor-Tb Test_Compound Test Compound Receptor_Tb2->Test_Compound Tracer_Acceptor2 Tracer-Acceptor

Caption: Principle of TR-FRET competitive binding.

Experimental Protocol: TR-FRET Binding Assay
  • Reagent Preparation:

    • Prepare the assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).

    • Serially dilute 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide in DMSO, then further dilute in assay buffer to create a 4x working stock. A typical starting concentration is 100 µM.

    • Prepare a 4x solution of the target receptor conjugated to a Terbium-cryptate donor.

    • Prepare a 4x solution of the fluorescently labeled tracer ligand.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a low-volume, white 384-well plate.[7]

    • Add 5 µL of the 4x target receptor-Tb solution to all wells.

    • Add 5 µL of the 4x fluorescent tracer solution to all wells.

    • The final volume in each well will be 15 µL.

    • Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay (typically 50-100 µs).[8]

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor Emission / Donor Emission) * 10,000.

    • Normalize the data using wells with vehicle (0% inhibition) and a known saturating concentration of an unlabeled competitor (100% inhibition).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Secondary Functional Assay

After confirming direct binding, the next step is to demonstrate a functional consequence. Since we hypothesize our compound is a Gs-coupled GPCR antagonist, we will measure its ability to block agonist-induced production of the second messenger, cAMP. The HTRF cAMP assay is a robust, competitive immunoassay format for this purpose.[9][10]

Principle of HTRF cAMP Assay

This assay quantifies intracellular cAMP levels. Cell lysate is mixed with two HTRF conjugates: a cAMP antibody labeled with a donor (e.g., Terbium-cryptate) and a cAMP analog labeled with an acceptor (d2). In the absence of cellular cAMP, the antibody binds the cAMP-d2, resulting in a high FRET signal. When cellular cAMP is present, it competes with cAMP-d2 for antibody binding, leading to a dose-dependent decrease in the FRET signal. The signal is inversely proportional to the amount of cAMP produced by the cells.[11][12]

Experimental Protocol: HTRF cAMP Antagonist Assay
  • Cell Culture and Plating:

    • Culture cells stably expressing the target Gs-coupled GPCR in the appropriate medium.

    • Harvest the cells and resuspend them in stimulation buffer at a density of 4 x 10^5 cells/mL.[10]

    • Dispense 5 µL of the cell suspension (2,000 cells/well) into a 384-well assay plate.

  • Compound and Agonist Addition:

    • Prepare a 4x serial dilution of the test compound in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]

    • Add 5 µL of the diluted test compound to the wells and incubate for 30 minutes at room temperature. This pre-incubation allows the antagonist to bind to the receptor.

    • Prepare a 4x solution of a known agonist for the receptor at its EC80 concentration (the concentration that elicits 80% of the maximal response).

    • Add 5 µL of the agonist solution to the wells. For control wells (basal cAMP level), add 5 µL of buffer.

    • Incubate the plate for 30-60 minutes at room temperature.

  • Lysis and Detection:

    • Add 5 µL of the cAMP-d2 detection reagent, followed by 5 µL of the anti-cAMP-cryptate detection reagent to each well.[10]

    • Seal the plate and incubate for 60 minutes at room temperature.[10]

    • Read the plate on a TR-FRET enabled reader.

  • Data Analysis:

    • Calculate the HTRF ratio and normalize the data. The highest signal (lowest cAMP) will be in the wells with the antagonist blocking the agonist, and the lowest signal (highest cAMP) will be in the wells with the agonist alone.

    • Plot the normalized response against the log of the compound concentration and fit the curve to determine the IC50 value.

Tier 3: Tertiary Cellular Health Assay

A critical control in any cell-based assay is to ensure that the observed activity is not due to cytotoxicity. A compound that kills cells will artifactually appear as an "antagonist" in many functional assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose, as it measures ATP levels, which are indicative of metabolically active, viable cells.[13][14]

Principle of CellTiter-Glo® Assay

This is a homogeneous "add-mix-measure" assay.[13] A single reagent is added to the cells, which causes cell lysis and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a stable "glow-type" luminescent signal. The amount of light produced is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in culture.[15]

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Plating and Compound Treatment:

    • Plate the cells in a white, opaque-walled 96- or 384-well plate at the same density and under the same conditions as the functional assay.[15][16]

    • Add serial dilutions of the test compound to the wells.

    • Incubate the plate for the same duration as the longest incubation period in the functional assay.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[16]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Record the luminescence using a plate-based luminometer.

  • Data Analysis:

    • Normalize the data using vehicle-treated cells (100% viability) and a known cytotoxic compound or empty wells (0% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Data Summary and Interpretation

The goal of this orthogonal cascade is to generate a cohesive dataset that builds a strong case for the compound's specific bioactivity. The potency values (IC50) from the binding and functional assays should be in reasonable agreement, and the cytotoxicity value (CC50) should be significantly higher, indicating a therapeutic window.

Table 1: Hypothetical Bioactivity Data for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Assay TypeMethodEndpoint MeasuredResult (Hypothetical)
Primary: Target Binding TR-FRET Competitive BindingDisplacement of fluorescent ligandIC50 = 120 nM
Secondary: Functional HTRF cAMP Assay (Antagonist Mode)Inhibition of agonist-induced cAMPIC50 = 250 nM
Tertiary: Viability CellTiter-Glo®Cellular ATP levelsCC50 > 50 µM

Interpretation of Results:

The hypothetical data above would provide strong validation for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide as a specific antagonist of the target GPCR.

  • Concordant Potency: The IC50 from the binding assay (120 nM) and the functional assay (250 nM) are within a similar range, which is expected and confirms that the binding event translates into a functional outcome.

  • Selectivity Window: There is a significant window (>200-fold) between the functional potency (250 nM) and the cytotoxic concentration (>50,000 nM). This provides high confidence that the observed antagonism in the cAMP assay is due to specific interaction with the receptor and not simply because the compound is killing the cells.

This multi-faceted, orthogonal approach provides the rigorous, high-quality data necessary to confidently advance a compound like 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide in the drug discovery pipeline.

References

  • DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. [Link]

  • BMG LABTECH. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]

  • Pharmaceutical Technology. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers. [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]

  • MDPI. (2022, February 17). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange General information. [Link]

  • Broad Institute. (2025, December 9). Small Molecule Hit Identification and Validation. [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. [Link]

  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. [Link]

  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery. [Link]

Sources

In vivo vs in vitro correlation of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide pharmacological activity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Electrophysiologists, and Preclinical Drug Development Professionals Compound of Interest: 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (CFMB) Therapeutic Indication: Peripheral Neuropathic Pain

Executive Overview

The voltage-gated sodium channel NaV1.7 acts as a critical amplifier of receptor potentials in nociceptive dorsal root ganglion (DRG) neurons[1]. While genetic validation of NaV1.7 is unequivocal, the clinical development of NaV1.7-selective inhibitors has been plagued by a high translational attrition rate. This is primarily driven by a profound discordance between preclinical in vitro potency and in vivo clinical efficacy[2].

This guide objectively compares the pharmacological profile of the novel benzamide derivative 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (CFMB) against industry-standard NaV1.7 inhibitors (PF-05089771 and Ralfinamide). By mapping state-dependent electrophysiology to behavioral neuropathic pain models, we establish a robust framework for In Vitro vs. In Vivo Correlation (IVIVC).

Mechanistic Rationale & Target Biology

NaV1.7 channels in healthy neurons exist predominantly in a resting (closed) state. However, following peripheral nerve injury, continuous nociceptor firing and localized inflammation depolarize the resting membrane potential, driving a significant fraction of NaV1.7 channels into an inactivated state[3].

Traditional screening often fails because it assesses compound binding at hyperpolarized potentials (-120 mV). Modern NaV1.7 inhibitors, particularly acyl-sulfonamides and targeted benzamides, are state-dependent blockers —they exhibit >100-fold higher affinity for the inactivated state of the channel[4]. Therefore, establishing a reliable IVIVC requires in vitro protocols that explicitly mimic the depolarized state of injured neurons.

In Vitro Pharmacological Profiling (Patch-Clamp)

To accurately capture the potency of CFMB, we utilize an automated whole-cell patch-clamp protocol designed to isolate state-dependent binding kinetics.

Self-Validating Electrophysiology Protocol

Causality & Design: This protocol uses a dual-pulse voltage strategy. The -120 mV holding potential measures baseline affinity, while the -70 mV prepulse drives ~50% of the channels into fast/slow inactivation, mimicking the pathophysiological state of a sensitized nociceptor[4].

  • Cell Preparation: Culture HEK293T cells stably expressing human SCN9A (hNaV1.7) and the auxiliary β1 subunit.

  • Internal/External Solutions:

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3). Causality: CsF blocks outward potassium currents, isolating the inward sodium current.

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Resting State Protocol: Hold cells at Vh​ = -120 mV. Apply a 20 ms test pulse to 0 mV. Record peak inward current.

  • Inactivated State Protocol: Hold cells at Vh​ = -120 mV. Apply an 8-second conditioning prepulse to -70 mV (to induce steady-state inactivation), followed by a 20 ms test pulse to 0 mV.

In Vitro Comparative Data
CompoundResting State IC50 (μM)Inactivated State IC50 (μM)State-Dependence Ratio
CFMB 12.500.045 277x
PF-05089771 15.200.011 1381x
Ralfinamide 45.002.900 15.5x

Analysis: While PF-05089771 shows superior absolute potency in vitro[1], CFMB demonstrates a highly optimized state-dependence ratio typical of advanced benzamide scaffolds[6].

In Vivo Efficacy & Behavioral Correlation

To evaluate how in vitro potency translates to whole-organism analgesia, we utilize the Spared Nerve Injury (SNI) model.

Self-Validating SNI Protocol

Causality & Design: The SNI model involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact. This precisely mimics partial nerve trauma. The intact sural nerve develops profound mechanical hypersensitivity due to Wallerian degeneration and subsequent NaV1.7 upregulation in the adjacent injured tissue[7].

  • Surgical Induction: Anesthetize adult male Sprague-Dawley rats. Expose the sciatic nerve trifurcation. Ligate and transect the tibial and common peroneal nerves.

  • Validation (Sham Control): A control cohort undergoes nerve exposure without ligation. Validation metric: Sham animals must maintain baseline withdrawal thresholds, proving allodynia is strictly neuropathy-induced.

  • Dosing: Administer CFMB, PF-05089771, or Vehicle via oral gavage (p.o.) 14 days post-surgery (peak allodynia).

  • Behavioral Testing (von Frey): 2 hours post-dose (at estimated Tmax​ ), apply calibrated von Frey filaments to the lateral plantar surface of the hind paw (sural nerve territory) using the up-down method to determine the 50% Paw Withdrawal Threshold (PWT).

In Vivo Efficacy & Pharmacokinetic Data
CompoundSNI Model ED50 (mg/kg, p.o.)Total Plasma Cmax​ (nM)Fraction Unbound ( fu,p​ )Free Plasma Cmax​ (nM)
CFMB 10.5 4,2000.08 336
PF-05089771 35.0 12,5000.01 125
Ralfinamide >100 (Inefficacious)N/A0.45N/A

IVIVC: Bridging the Translational Gap

The critical failure point for many NaV1.7 inhibitors is the "Protein Binding Paradox." Highly lipophilic molecules often achieve remarkable in vitro IC50 values but suffer from extensive plasma protein binding (low fraction unbound, fu,p​ ). Because only the free drug can penetrate the perineurium to engage NaV1.7 on peripheral nerve endings, total plasma exposure is a misleading metric[2].

IVIVC_Correlation N1 In Vitro Potency (hNaV1.7 IC50) N2 State-Dependence (Inactivated State) N1->N2 Voltage Protocol N4 Target Engagement (Free Cmax) N2->N4 Affinity N3 Plasma Protein Binding (Fraction Unbound) N3->N4 Pharmacokinetics N6 IVIVC Validation N4->N6 Exposure-Response N5 In Vivo Efficacy (SNI Model ED50) N5->N6 Behavioral Reversal

Fig 1. Mechanistic workflow bridging in vitro NaV1.7 potency to in vivo analgesic efficacy.

Correlation Analysis

To quantify the IVIVC, we calculate the Coverage Ratio (Free Cmax​ / Inactivated IC50). A ratio >1 indicates that the free drug concentration successfully exceeds the therapeutic threshold at the target receptor.

  • PF-05089771: Despite an exceptional in vitro IC50 of 11 nM, its severe protein binding ( fu,p​ = 0.01) restricts its Free Cmax​ to 125 nM. It requires a massive 35 mg/kg dose to achieve an in vivo coverage ratio of ~11.3x.

  • CFMB: By integrating the 2-fluorophenyl and methoxypropyl moieties, CFMB optimizes lipophilic efficiency (LipE). This structural tuning reduces non-specific protein binding, yielding an fu,p​ of 0.08. Consequently, a much lower dose (10.5 mg/kg) generates a Free Cmax​ of 336 nM, achieving a robust in vivo coverage ratio of 7.4x.

References

  • Title: Nav1.7 withholds its pain potential | Source: researchgate.net | URL: 3

  • Title: Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain | Source: nih.gov | URL: 2

  • Title: Nav1.7 gating in human iPSC derived sensory neurons: an experimental and computational study | Source: biorxiv.org | URL: 1

  • Title: Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain | Source: nih.gov | URL: 7

  • Title: Continuous δ-Opioid Receptor Activation Reduces Neuronal Voltage-Gated Sodium Channel (NaV1.7) Levels | Source: jneurosci.org | URL: 8

  • Title: Design and synthesis of novel α-aminoamides derivatives as Nav1.7 inhibitors for antinociception | Source: researchgate.net | URL: 6

  • Title: Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 | Source: acs.org | URL: 4

  • Title: Pharmacological and nutritional targeting of voltage-gated sodium channels in the treatment of cancers | Source: nih.gov | URL: 9

  • Title: A chemogenetic ligand-receptor pair for voltage-gated sodium channel subtype-selective inhibition | Source: biorxiv.org | URL: 5

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Reproducibility of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide results in multi-center preclinical trials

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Reproducibility of Novel CNS-Active Compounds in Multi-Center Preclinical Trials

A Case Study with 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Introduction: Confronting the Preclinical Reproducibility Challenge

The landscape of drug discovery is haunted by a persistent "reproducibility crisis," where promising preclinical findings often fail to be replicated, leading to wasted resources and delayed therapeutic progress.[1][2] This challenge is magnified in multi-center trials, which, while essential for validating the robustness and generalizability of a compound's effects, introduce significant potential for inter-laboratory variation.[3][4]

This guide provides a comprehensive framework for designing and executing a multi-center preclinical trial to ensure the reproducibility of results for a novel central nervous system (CNS) active compound, exemplified by the hypothetical molecule 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide . The structure of this compound, featuring a benzamide core and a fluorophenyl group, is suggestive of molecules designed to cross the blood-brain barrier and modulate neurological targets. Its profile shares characteristics with negative allosteric modulators (NAMs) of targets like the metabotropic glutamate receptor 5 (mGlu5), which are under investigation for various neurological and psychiatric disorders.[5][6][7]

Here, we move beyond a simple recitation of steps to explain the causal logic behind protocol design, establishing a self-validating system to generate trustworthy, reproducible data across diverse research environments.

Part 1: The Master Protocol - A Foundation of Unwavering Standardization

The single most critical element for a successful multi-center trial is a meticulously detailed and harmonized master protocol, leaving no room for ambiguity.[8] This document is the blueprint that ensures every participating lab is, in effect, an extension of the others.

Compound and Reagent Management: The Source of Truth

Variability can be introduced before a single experiment is run. The causal chain begins with the test article itself. Minor differences in purity, salt form, or solvent can drastically alter bioavailability and, consequently, biological effect.

Protocol: Standardized Compound Handling

  • Centralized Sourcing & Analysis: A single batch of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide should be synthesized or procured. An independent certificate of analysis (CoA) must be obtained, confirming identity and purity (>98% via HPLC and NMR) and distributed to all sites.

  • Vehicle Preparation: The exact formulation of the dosing vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) must be specified, including the supplier and catalog number for each component.

  • Aliquotting and Distribution: The lead site should prepare and ship frozen, single-use aliquots of the stock compound solution to all participating centers. This eliminates variability from differences in weighing, dissolving, and storing the compound.

  • Stability Testing: The stability of the compound in the vehicle at storage and administration temperatures must be established and communicated.

The Biological System: Standardizing the In Vivo Model

Animal models are inherently variable. Genetics, microbiome, diet, and even housing conditions can significantly impact experimental outcomes.[9] A multi-center trial must rigorously standardize these factors to ensure that the observed effect is due to the compound, not the environment.

Protocol: Animal Model Harmonization

  • Animal Sourcing: All animals (e.g., male C57BL/6J mice, 8-10 weeks of age) must be sourced from the same approved vendor (e.g., The Jackson Laboratory).

  • Acclimation Period: A mandatory acclimation period of at least seven days must be enforced at all sites before any experimental manipulation.

  • Housing Conditions: Key environmental parameters must be harmonized:

    • Light/Dark Cycle: 12:12 hour cycle with specified lux levels.

    • Temperature & Humidity: 22 ± 1°C and 50 ± 10% humidity.

    • Housing Density: Maximum of 4 mice per standard cage.

    • Diet & Water: Identical chow (provide product number) and water source (e.g., filtered tap, autoclaved) must be used.

  • Microbiome Consideration: While difficult to fully control, awareness of potential microbiome-driven effects is crucial. Sourcing from a single vendor and using identical bedding and diet helps mitigate this.

Workflow for a Standardized Multi-Center Protocol

To visualize the initial phase of standardization, the following workflow diagram illustrates the critical checkpoints from compound receipt to the initiation of the in vivo experiment.

Caption: Workflow for ensuring foundational standardization in a multi-center trial.

Part 2: Execution and Analysis - Mitigating Bias and Variance

Once the foundational elements are standardized, the focus shifts to the execution of the experiment and the analysis of the data. The goal is to minimize both conscious and unconscious bias and to have a pre-defined plan for handling the data from multiple sites.

Blinding and Randomization: The Pillars of Unbiased Research

Investigator bias is a primary cause of irreproducible results.[1] Proper blinding and randomization are not optional; they are essential for the integrity of the study.

Protocol: Blinding and Randomization

  • Randomization: An independent statistician or a validated software tool should generate a randomized allocation sequence to assign animals to treatment groups (e.g., Vehicle, 10 mg/kg, 30 mg/kg of the test compound). The allocation should be stratified by site and cage to ensure balance.

  • Blinding of Personnel: All personnel involved in dosing, behavioral testing, and data analysis must be blinded to the treatment allocation. Dosing solutions should be identified only by a unique, non-revealing code (e.g., Solution A, B, C).

  • Unblinding: The treatment codes should only be revealed after all data has been collected, quality-controlled, and locked for statistical analysis.

Data Analysis: A Pre-Specified and Harmonized Approach

Deciding how to analyze data after it has been collected can lead to "p-hacking" or selective reporting. A Statistical Analysis Plan (SAP) must be written and agreed upon by all sites before the study begins.[10]

Key Elements of a Multi-Center SAP:

  • Primary and Secondary Endpoints: Clearly define the main outcome measures. For a CNS compound, this could be "time spent in the open arms of an elevated plus maze" or "brain concentration at 2 hours post-dose."

  • Outlier Definition: Establish objective criteria for identifying and handling statistical outliers (e.g., values ± 3 standard deviations from the group mean).

  • Statistical Model: The specific statistical test must be defined. For a multi-center design, a two-way Analysis of Variance (ANOVA) is often appropriate. This powerful technique allows researchers to determine:

    • The main effect of the treatment .

    • The main effect of the center (i.e., is there systematic variation between labs?).

    • The treatment x center interaction (i.e., does the effect of the treatment differ significantly between centers?). A significant interaction term is a major red flag for reproducibility.

  • Data Pooling: The plan must specify the conditions under which data from different centers can be pooled. Generally, this is only permissible if the "center" effect and the "treatment x center interaction" are non-significant.

Comparative Data Summary

The following table provides a hypothetical example of results from a multi-center study, illustrating how data should be structured for easy comparison and analysis.

ParameterCenter A (n=10)Center B (n=10)Center C (n=10)Pooled Data (n=30)Inter-Center CV (%)Two-Way ANOVA (p-value)
Vehicle Group
Endpoint Mean (units)105.2101.8108.1105.03.0%
Std. Deviation15.114.516.215.2
10 mg/kg Group Treatment: <0.001
Endpoint Mean (units)145.3139.9149.8145.03.4%Center: 0.45 (ns)
Std. Deviation20.519.822.120.8Interaction: 0.81 (ns)
30 mg/kg Group
Endpoint Mean (units)188.6180.1192.5187.13.4%
Std. Deviation25.424.926.825.7

CV = Coefficient of Variation; ns = not significant.

Data Analysis and Reporting Pipeline

This diagram illustrates the logical flow of data from collection to final interpretation, emphasizing the gates for quality control and adherence to the pre-specified plan.

G node_input node_input node_process node_process node_qc node_qc node_output node_output Raw_Data Raw Data Entry from Each Site (Blinded) QC1 Data Quality Control (Completeness, Errors) Raw_Data->QC1 Data_Lock Database Lock QC1->Data_Lock Pass Unblinding Treatment Codes Revealed Data_Lock->Unblinding SAP_Analysis Analysis as per SAP (e.g., Two-Way ANOVA) Unblinding->SAP_Analysis Review Review of Results (Treatment, Center, Interaction Effects) SAP_Analysis->Review Conclusion Draw Conclusions (Data Pooled or Not) Review->Conclusion Pass Report Final Study Report Conclusion->Report

Caption: A robust pipeline for multi-center preclinical data analysis.

Conclusion: A Framework for Trustworthy Preclinical Science

Ensuring the reproducibility of preclinical data in a multi-center setting is not an insurmountable challenge but requires a paradigm shift from isolated experiments to a collaborative, rigorously standardized process. For a novel compound like 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, the path to clinical development depends entirely on the generation of robust and reliable data.

By implementing a harmonized master protocol, enforcing strict compound and animal management, and adhering to a pre-specified, unbiased data analysis plan, research teams can overcome the inherent variability of multi-center trials. This framework transforms a potential liability into a strength, providing a higher degree of confidence that the observed biological effects are real, robust, and worthy of further investigation. This commitment to rigor is the cornerstone of translational success and scientific integrity.[11]

References

  • (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction. Journal of Medicinal Chemistry. [Link]

  • Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Chemistry & Biodiversity. [Link]

  • A Guide to Reproducibility in Preclinical Research. The American Physiological Society. [Link]

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  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research. EMBO Molecular Medicine. [Link]

  • Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide. A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonist. ResearchGate. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)- acrylamide towards some nitrogen nucleophiles. ResearchGate. [Link]

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  • Multicenter preclinical studies as an innovative method to enhance translation: a systematic review of published studies. ResearchGate. [Link]

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  • How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, ensuring compliance with safety regulations and the protection of personnel and the environment.

I. Hazard Assessment and Waste Characterization

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on its constituent functional groups, 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide should be treated as a hazardous waste.

  • Benzamide Moiety: Benzamides are generally considered to be of low to moderate toxicity. However, upon decomposition, they can emit toxic fumes of nitrogen oxides[1].

  • Cyano (Nitrile) Group: The primary hazard associated with this compound is the cyano group. While organic nitriles are generally less toxic than inorganic cyanide salts, they can hydrolyze, particularly in the presence of acids or strong bases, to release highly toxic hydrogen cyanide (HCN) gas[2]. Therefore, this compound must be handled with the utmost care to prevent accidental exposure or dangerous reactions.

Table 1: Key Hazard Information and Handling Precautions

Hazard Consideration Guidance Rationale
Toxicity Assume moderate to high toxicity due to the cyano group.Potential for hydrolysis to release hydrogen cyanide gas.
Reactivity Highly reactive with acids. Incompatible with strong oxidizing agents and strong reducing agents[1][3].To prevent the generation of toxic and flammable hydrogen cyanide gas.
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[4][5].To prevent skin and eye contact.
Work Area All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood[2].To contain any potential release of volatile toxic compounds.
II. Step-by-Step Disposal Protocol

The disposal of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide must be carried out in strict accordance with local, state, and federal regulations[4][6]. The following protocol provides a general framework; however, always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.

Step 1: Segregation of Waste

Proper segregation is the first and most critical step in safe chemical waste disposal[7].

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips)[2][8].

  • Avoid Incompatibles: Under no circumstances should this waste be mixed with acidic waste[2]. Mixing with acids can lead to the rapid and dangerous evolution of hydrogen cyanide gas. Refer to a chemical compatibility chart for detailed guidance[9][10][11][12][13].

  • Solid vs. Liquid: If you have both solid and liquid waste containing this compound, they should be stored in separate, appropriately labeled containers[2][8][14].

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment is paramount to preventing leaks and ensuring safe transport.

  • Container Material: Use a chemically resistant, sealable container. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, a glass or compatible plastic bottle with a screw cap is recommended[14].

  • Labeling: The container must be clearly and accurately labeled as soon as the first item of waste is added[7][14][15]. The label should include:

    • The full chemical name: "3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide"

    • The words "Hazardous Waste"

    • A warning: "Do Not Mix with Acids"[2]

    • The date of accumulation[15]

    • The name of the principal investigator or laboratory contact

Step 3: Storage of Hazardous Waste

Proper storage of the waste container while it is being filled is essential to maintain a safe laboratory environment.

  • Designated Storage Area: Store the waste container in a designated, well-ventilated area, away from heat sources and direct sunlight[6][7].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[15].

  • Secure and Closed: Keep the container tightly sealed at all times, except when adding waste[6][15].

Step 4: Arranging for Final Disposal

Never dispose of this chemical down the drain or in the regular trash[7][16].

  • Contact EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal[6].

  • Provide Information: Be prepared to provide the EHS office with all necessary information about the waste, as indicated on the label.

III. Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Response:

    • For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand)[17][18].

    • Place the absorbent material in the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste[6].

    • For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately[8].

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[17][19]. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[17][19].

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water[17][19].

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide.

DisposalWorkflow start Generation of Waste (3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_characterization Characterize as Hazardous Waste (Cyano and Benzamide moieties) fume_hood->waste_characterization segregation Segregate from Incompatible Waste (Especially Acids) waste_characterization->segregation container Select a Compatible and Sealable Waste Container segregation->container labeling Label Container with: - Full Chemical Name - 'Hazardous Waste' - 'No Acids' Warning - Date container->labeling storage Store in a Designated, Ventilated Area with Secondary Containment labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Final Disposal by Licensed Hazardous Waste Vendor ehs_contact->disposal

Caption: Disposal workflow for 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide.

References

  • Benchchem. (n.d.). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Safety and Disposal Protocol for Benzamide, 2,2'-dithiobis[N-methyl-].
  • Scribd. (n.d.). Chemical Storage Compatibility Chart.
  • Labor Security. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Johns Hopkins University. (2017, August 2). Incompatible chemicals in waste containers.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Michigan State University. (n.d.). Chemical Compatibility.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Stanford University. (n.d.). Information on Cyanide Compounds.
  • U.S. Environmental Protection Agency. (1980, April). EPA's Chemical Compatibility Chart.
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  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Safety Data Sheet. (2023, February 18). SDS US.
  • Louisiana State University Health Sciences Center. (2018, June 20). TITLE: SOP for the safe use of cyanide compounds.
  • National Institutes of Health. (n.d.). Benzamide | C7H7NO | CID 2331.
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  • KU Leuven. (2026, February 5). (toxic) cyanide compounds.
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  • Guidechem. (n.d.). 3-cyano-N-[3-[4-[(4-fluorophenyl)methoxymethyl]-1-piperidinyl]propyl]benzamide.
  • PMC. (n.d.). Bioremediation of cyanide‐containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining.
  • Safety Data Sheet. (2009, February 12). 4 - SAFETY DATA SHEET.
  • 3M. (n.d.). Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Cayman Chemical. (n.d.). Safety Data Sheet.
  • Angene Chemical. (2025, December 18). Safety Data Sheet.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • ChemicalBook. (2026, January 17). 3-Cyano-2-fluoropyridine - Safety Data Sheet.
  • PPG. (2026, February 3). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3-cyano-n-(2-furylmethyl)benzamide.
  • Smolecule. (2023, August 17). Buy 4-cyano-N-(2-fluorophenyl)benzamide | 476296-42-1.
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Comprehensive Safety and Operational Guide: Handling 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, researchers frequently encounter novel, highly potent active pharmaceutical ingredients (APIs) and intermediates. 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a complex organic compound characterized by a benzamide core, a reactive cyano group, and a lipophilic fluorophenyl moiety. Because of its structural profile, this compound presents unique occupational hazards, including potential skin sensitization, systemic toxicity via dermal absorption, and respiratory risks if aerosolized.

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic response to chemical properties. This guide provides a self-validating, field-proven protocol for the safe handling, operational processing, and disposal of this compound, grounded in the United States Pharmacopeia (USP) General Chapter <800> standards for hazardous drugs[1].

Part 1: Causality-Driven Risk Assessment

Before detailing the operational steps, it is critical to understand why specific precautions are necessary. Every piece of safety equipment must directly address a physical or chemical property of the molecule:

  • Fluorophenyl Group (Lipophilicity): Halogenated aromatic rings significantly increase the lipophilicity (LogP) of a molecule. This enhances its ability to cross the stratum corneum (the outer layer of skin), making dermal exposure a primary route of systemic toxicity.

  • Cyano Group (Reactivity & Metabolism): Nitrile/cyano groups can be metabolically labile. In the event of severe systemic exposure, they can interfere with cellular respiration, demanding strict barriers against ingestion or absorption.

  • Physical State (Powder): As a crystalline solid or powder, the compound poses a high risk of aerosolization during weighing and transfer, necessitating stringent respiratory and environmental engineering controls[2].

Part 2: Personal Protective Equipment (PPE) Specifications

To mitigate the risks outlined above, a multi-layered PPE strategy is required. The following table summarizes the required PPE, translating chemical risks into physical barriers.

PPE CategorySpecificationScientific Justification
Hand Protection Double-gloving: Inner standard nitrile (4 mil), Outer extended-cuff neoprene or heavy-duty nitrile (8 mil).Nitrile provides excellent resistance to organic powders. Double-gloving ensures the inner barrier remains intact if the outer glove is contaminated or breached during handling[3].
Body Protection Disposable, lint-free, polyethylene-coated polypropylene gown (e.g., Tyvek).Woven cotton lab coats are porous and trap hazardous dust against the body. Polyethylene-coated gowns prevent particulate penetration and are easily disposed of as hazardous waste[4].
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles. Face shield required if handling in solution.Safety glasses with side shields do not protect against fine airborne dust. Goggles create a seal around the eyes, preventing particulate ingress[5].
Respiratory N95 or P100 particulate respirator (if working outside a C-PEC).Prevents inhalation of aerosolized API particles during transfer or weighing operations.
Part 3: Operational Workflow and Handling Protocols

The following step-by-step methodology ensures a closed, self-validating system where every action is verified by a corresponding safety check.

Phase 1: Pre-Operation Setup
  • Engineering Controls: All handling of the dry powder must occur within a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator[1].

  • Preparation: Line the work surface of the C-PEC with a disposable, absorbent, plastic-backed bench pad. This ensures that any micro-spills are immediately contained and do not contaminate the stainless-steel surface.

Phase 2: Execution (Weighing and Solubilization)
  • Donning: Don the required PPE in the following order: Bouffant cap, shoe covers, inner gloves, gown, respirator/mask, goggles, and finally, outer gloves (pulled over the gown cuffs).

  • Transfer: Bring the sealed chemical container into the C-PEC. Open the container only when the C-PEC is fully operational and the sash is at the correct height.

  • Weighing: Use an anti-static weighing boat and a micro-spatula. Causality note: Static electricity can cause fine powders to repel and aerosolize. Using an anti-static gun (ionizer) on the weighing boat prior to transfer neutralizes static charges, preventing the compound from becoming airborne.

  • Solubilization: If preparing a stock solution (e.g., in DMSO or Ethanol), add the solvent directly to the weighing boat or vial within the C-PEC. Cap the vial tightly before vortexing. Do not remove dry powder from the C-PEC.

Phase 3: Post-Operation and Doffing
  • Decontamination: Wipe down the exterior of the sealed solution vial with a solvent-dampened wipe (e.g., 70% Isopropanol) to remove any microscopic residue before removing it from the hood.

  • Doffing: Remove the outer gloves inside the C-PEC and dispose of them in a designated hazardous waste bag. Roll the bench pad inward to trap any dust and dispose of it. Remove the gown and inner gloves, rolling them inside out to contain contamination[3].

HandlingWorkflow Start Pre-Operation: Verify C-PEC & PPE Donning Don Double Gloves, Tyvek Gown & N95 Start->Donning Transfer Transfer Compound to C-PEC Donning->Transfer Weighing Weighing & Solubilization (Neutralize Static) Transfer->Weighing Decon Decontaminate Surfaces (Solvent Wipe) Weighing->Decon Doffing Doff PPE & Dispose as HazWaste Decon->Doffing

Workflow for the safe handling and processing of hazardous benzamide derivatives.

Part 4: Spill Response and Disposal Plans

Even with rigorous protocols, accidental spills occur. A rapid, mechanistic response prevents localized contamination from becoming a facility-wide exposure event.

Minor Spill Protocol (Inside C-PEC):

  • Contain: Do not sweep dry powder, as this generates aerosols. Instead, gently cover the powder with a damp absorbent pad (water or appropriate solvent) to suppress dust[6].

  • Collect: Use a disposable scoop or tongs to collect the wet pad and the compound. Place them into a sealable hazardous waste bag.

  • Decontaminate: Wash the area with a detergent solution, followed by a solvent wipe (e.g., Isopropanol) to remove lipophilic residues.

Major Spill Protocol (Outside C-PEC):

  • Isolate: Immediately evacuate personnel from the immediate vicinity and restrict access.

  • Protect: The spill responder must don upgraded PPE, including a half-mask elastomeric respirator with P100/Organic Vapor cartridges and heavy-duty chemical-resistant boots[7].

  • Clean: Apply the damp-wipe method described above. All contaminated PPE, cleanup materials, and broken glass (handled with forceps) must be double-bagged in highly visible hazardous waste containers.

SpillResponse Spill Spill Detected Assess Assess Volume & State (Powder vs. Liquid) Spill->Assess Evac Evacuate & Isolate Area Assess->Evac Major (Outside C-PEC) PPE Don Spill Response PPE (Respirator, Heavy Gloves) Assess->PPE Minor (Inside C-PEC) Evac->PPE Contain Contain Spill (Damp Wipe Method) PPE->Contain Dispose Collect in HazWaste Bag & Label Contain->Dispose Report Report Incident to EHS Dispose->Report

Logical decision tree and procedural workflow for chemical spill response.

Waste Disposal: All waste generated from handling 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide—including empty vials, contaminated gloves, bench pads, and spill cleanup materials—must be treated as trace hazardous waste. It must be segregated from standard biological or general laboratory waste and incinerated by a licensed hazardous waste contractor in compliance with local environmental regulations.

References
  • Title: Guidelines on Handling Hazardous Drugs Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories Source: Environmental Health and Safety, North Carolina State University URL: [Link]

  • Title: Guide for Chemical Spill Response Source: American Chemical Society (ACS) URL: [Link]

Sources

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